2-Fluoroethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5FO/c3-1-2-4/h4H,1-2H2 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI Key |
GGDYAKVUZMZKRV-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5FO | |
| Record name | ETHYLENE FLUOROHYDRIN | |
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DSSTOX Substance ID |
DTXSID0059902 | |
| Record name | 2-Fluoroethanol | |
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Molecular Weight |
64.06 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Ethylene fluorohydrin appears as a liquid. Used as a rodenticide, insecticide and acaricide. Not registered as a pesticide in the U.S. (EPA, 1998), Liquid; [CAMEO] Colorless liquid; [MSDSonline] | |
| Record name | ETHYLENE FLUOROHYDRIN | |
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Boiling Point |
218.3 °F at 760 mmHg (EPA, 1998), 103.5 °C | |
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| Record name | ETHYLENE FLUOROHYDRIN | |
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Flash Point |
87.8 °F (EPA, 1998) | |
| Record name | ETHYLENE FLUOROHYDRIN | |
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Solubility |
Miscible in ethanol, ethyl ether; very soluble in acetone, In water, miscible @ 20 °C | |
| Record name | ETHYLENE FLUOROHYDRIN | |
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Density |
1.104 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1040 g/cu cm @ 20 °C | |
| Record name | ETHYLENE FLUOROHYDRIN | |
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| Record name | ETHYLENE FLUOROHYDRIN | |
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Vapor Pressure |
21.3 [mmHg], Vapor pressure: 21.25 mm Hg @ 25 °C | |
| Record name | Ethylene fluorohydrin | |
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CAS No. |
371-62-0, 63919-01-7 | |
| Record name | ETHYLENE FLUOROHYDRIN | |
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| Record name | 2-fluoroethanol | |
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| Record name | 2-FLUOROETHANOL | |
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Melting Point |
-15.61 °F (EPA, 1998), -26.4 °C | |
| Record name | ETHYLENE FLUOROHYDRIN | |
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Foundational & Exploratory
Molecular Structure and the Gauche Effect: A Deeper Look
< < 2-Flu-oro-eth-an-ol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoroethanol (CAS RN 371-62-0), a simple yet structurally intriguing fluorinated alcohol, holds a significant position as a versatile intermediate in organic synthesis.[1] Its unique physicochemical properties, stemming from the profound influence of the fluorine atom, render it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] This guide provides an in-depth exploration of the chemical properties, structure, synthesis, reactivity, and applications of 2-Fluoroethanol, with a particular focus on its relevance to drug development. Furthermore, it offers a critical overview of the associated toxicological profile and requisite safety protocols, ensuring a comprehensive understanding for professionals in the field.
2-Fluoroethanol, with the chemical formula C2H5FO, possesses a deceptively simple structure that gives rise to fascinating conformational preferences.[1] The presence of the highly electronegative fluorine atom adjacent to the hydroxyl group introduces a phenomenon known as the gauche effect .[4][5] Contrary to steric hindrance predictions that would favor an anti-conformation, the gauche conformer of 2-Fluoroethanol is more stable.[4][6] This stability is primarily attributed to hyperconjugation, where electron density is donated from the C-H σ bonding orbital to the C-F σ* antibonding orbital.[4][6] This interaction is maximized in the gauche arrangement.[4] Intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom also contributes to the stabilization of the gauche conformer.[7][8]
Diagram: Conformational Isomers of 2-Fluoroethanol
Caption: Conformational isomers of 2-Fluoroethanol.
Physicochemical and Spectroscopic Properties
A thorough understanding of 2-Fluoroethanol's physical and spectral properties is paramount for its effective use in research and development.
Physicochemical Properties
The key physicochemical properties of 2-Fluoroethanol are summarized in the table below. Its miscibility with water and many organic solvents makes it a versatile reagent in various reaction media.[9]
| Property | Value | Reference(s) |
| Molecular Formula | C2H5FO | [1] |
| Molecular Weight | 64.06 g/mol | [1][10] |
| Appearance | Colorless liquid | [1][11] |
| Odor | Alcohol-like, musky, rather tart | [7][9] |
| Density | 1.091 - 1.104 g/cm³ at 25°C | [1][7][9][10] |
| Melting Point | -26.5 °C | [1][9][12] |
| Boiling Point | 103 - 103.5 °C | [1][7][9][12] |
| Flash Point | 31 °C (88 °F) | [1][9][10] |
| Solubility in Water | Miscible | [7][9][12] |
| Refractive Index (n20/D) | 1.365 | [1][9][12] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and quality control of 2-Fluoroethanol.[11][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Provides information on the chemical environment of the protons. The spectrum typically shows multiplets for the two methylene groups and a broad singlet for the hydroxyl proton.[13]
-
¹³C NMR : Reveals the two distinct carbon environments.[13][14]
-
¹⁹F NMR : A key technique for confirming the presence and electronic environment of the fluorine atom.[13][15]
-
-
Infrared (IR) Spectroscopy :
-
Mass Spectrometry (MS) :
Synthesis and Reactivity
Synthetic Methodologies
The most common and historically significant method for synthesizing 2-Fluoroethanol is through a Finkelstein reaction .[1][7] This involves the treatment of 2-chloroethanol or 2-bromoethanol with a fluoride salt, such as potassium fluoride.[1][7]
Experimental Protocol: Synthesis of 2-Fluoroethanol via Finkelstein Reaction
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine dry potassium fluoride and a high-boiling point solvent such as ethylene glycol.[16][17]
-
Addition of Precursor : Slowly add 2-chloroethanol to the stirred mixture at an elevated temperature (e.g., 170-180 °C).[16][17]
-
Distillation : The product, 2-Fluoroethanol, has a lower boiling point than the starting material and can be continuously distilled from the reaction mixture.[1][16]
-
Purification : The crude product is then purified by fractional distillation to yield high-purity 2-Fluoroethanol.[16]
Diagram: Synthesis of 2-Fluoroethanol
Caption: Finkelstein reaction for 2-Fluoroethanol synthesis.
Key Reactions
The presence of both a hydroxyl group and a fluorine atom imparts unique reactivity to 2-Fluoroethanol.
-
Esterification : The hydroxyl group can undergo esterification with carboxylic acids or their derivatives to form fluoroethyl esters.[1]
-
Dehydrofluorination : In the presence of a strong base, 2-Fluoroethanol can undergo dehydrofluorination to yield acetaldehyde.[7]
-
Conversion to Triflate Esters : Reaction with trifluoromethanesulfonic anhydride in the presence of a base produces the corresponding triflate ester, a highly reactive intermediate.[1][7]
Applications in Drug Development and Beyond
The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[18] 2-Fluoroethanol serves as a key building block for introducing the fluoroethyl moiety into bioactive molecules.[1][2]
Pharmaceutical Synthesis
2-Fluoroethanol is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][3] Its ability to introduce a fluorine atom can lead to improved pharmacokinetic and pharmacodynamic properties of drug molecules.[18] For instance, the 2-[¹⁸F]-fluoroethoxy group is a common feature in radiotracers used for Positron Emission Tomography (PET) imaging, a vital tool in diagnostics and drug development research.[7]
Agrochemicals and Specialty Chemicals
Similar to its role in pharmaceuticals, 2-Fluoroethanol is utilized in the synthesis of modern agrochemicals where the presence of fluorine can enhance efficacy and stability.[1] It is also employed in the production of various specialty chemicals and advanced materials.[3]
Toxicology and Safety: A Critical Consideration
Despite its utility, 2-Fluoroethanol is a highly toxic compound.[1][7][17] Its toxicity stems from its in vivo metabolism to fluoroacetate, a potent inhibitor of the citric acid cycle.[7]
Health Hazards
-
Acute Toxicity : 2-Fluoroethanol is fatal if swallowed, inhaled, or absorbed through the skin.[17][19] The probable oral lethal dose in humans is extremely low.[10][17]
-
Symptoms of Exposure : Exposure can lead to severe health effects, including epigastric distress, vomiting, central nervous system effects such as auditory hallucinations and numbness, respiratory failure, and epileptiform convulsions.[7]
Safety Protocols and Handling
Strict adherence to safety protocols is mandatory when handling 2-Fluoroethanol.
-
Engineering Controls : Work must be conducted in a well-ventilated chemical fume hood.[20] Eyewash stations and safety showers must be readily accessible.[20]
-
Personal Protective Equipment (PPE) : Wear appropriate chemical-resistant gloves, protective clothing, and eye/face protection.[9][20] Respiratory protection may be required.[20]
-
Storage : Store in a cool, dry, well-ventilated area in tightly sealed containers, away from ignition sources and incompatible materials such as strong oxidizing agents and bases.[12][20]
-
Spill and Emergency Procedures : In case of a spill, evacuate the area and follow established emergency procedures.[19] For any exposure, seek immediate medical attention.[1][19]
Toxicity Data Summary
| Metric | Value | Reference(s) |
| LD50 (Oral, Rat) | 5 - 60 mg/kg | [9][20] |
| LC50 (Inhalation, Rat) | 200 mg/m³ (10 min) | [20] |
| GHS Hazard Statements | H226, H300, H310, H330 | [7][17] |
Conclusion
2-Fluoroethanol is a molecule of significant interest to the scientific community, particularly in the realm of drug development. Its unique structural features, governed by the gauche effect, and its versatile reactivity make it an invaluable tool for the synthesis of complex fluorinated molecules. However, its high toxicity necessitates a profound respect for and strict adherence to safety protocols. A comprehensive understanding of its chemical properties, synthesis, and handling is essential for harnessing its potential while ensuring the safety of researchers and scientists.
References
- Exploring 2-Fluoroethanol: Properties, Applications, and Manufacturing Insights. (n.d.).
- Understanding the Properties and Synthesis of 2-Fluoroethanol. (n.d.).
-
2-Fluoroethanol - Wikipedia. (n.d.). Retrieved from [Link]
- Spectroscopic Characterization and Quality Control of 2-Fluoroethanol. (n.d.).
-
2-Fluoroethanol - ChemBK. (n.d.). Retrieved from [Link]
-
2-Fluoroethanol | C2H5FO | CID 9737 - PubChem. (n.d.). Retrieved from [Link]
-
Preparation of 2-fluoroethanol - PrepChem.com. (n.d.). Retrieved from [Link]
-
Infrared studies on rotational isomerism. II. 2-Fluoroethanol. (n.d.). Canadian Science Publishing. Retrieved from [Link]
-
How can the gauche-effect be explained? - Chemistry Stack Exchange. (2015, October 15). Retrieved from [Link]
- 2-Fluoroethanol: A Versatile Intermediate for Organic Synthesis and Fluoroalkylation. (n.d.).
- 2-Fluoroethanol: A Key Intermediate in the Synthesis of Fluorinated Fine Chemicals. (n.d.).
-
Gauche effect - Wikipedia. (n.d.). Retrieved from [Link]
-
Gauche effect in 2-fluoroethanol. (2015, October 16). Physics Forums. Retrieved from [Link]
-
2-Fluoroethanol - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
-
2-Fluoroethanol - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023, April 13). PubMed Central. Retrieved from [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. physicsforums.com [physicsforums.com]
- 6. Gauche effect - Wikipedia [en.wikipedia.org]
- 7. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. chembk.com [chembk.com]
- 10. 2-Fluoroethanol | C2H5FO | CID 9737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. 2-Fluoroethanol | 371-62-0 [amp.chemicalbook.com]
- 13. nbinno.com [nbinno.com]
- 14. spectrabase.com [spectrabase.com]
- 15. spectrabase.com [spectrabase.com]
- 16. prepchem.com [prepchem.com]
- 17. Page loading... [wap.guidechem.com]
- 18. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. fishersci.com [fishersci.com]
A Senior Application Scientist's In-Depth Technical Guide to the Synthesis of 2-Fluoroethanol from 2-Chloroethanol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The transformation of 2-chloroethanol to 2-fluoroethanol represents a cornerstone of nucleophilic halogen exchange (Halex) reactions, a critical process in the synthesis of valuable fluorinated building blocks for the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive technical overview of this synthesis, delving into the mechanistic underpinnings, the critical role of reagents and reaction conditions, and detailed, field-proven experimental protocols. We will explore the nuances of fluorinating agent selection and preparation, the impact of phase-transfer catalysis, and the essential safety considerations dictated by the hazardous nature of the involved compounds.[3][4][5][6][7][8][9][10] This document is intended to serve as a practical and authoritative resource for scientists seeking to implement or optimize this vital fluorination reaction.
Introduction: The Significance of 2-Fluoroethanol
2-Fluoroethanol (CAS 371-62-0) is a pivotal intermediate in organic synthesis, primarily due to the unique properties conferred by the fluorine atom.[1] Its incorporation into larger molecules can significantly modulate their biological activity, metabolic stability, and lipophilicity, making it a highly sought-after structural motif in drug discovery and development.[1][11] The synthesis of 2-fluoroethanol from the readily available and cost-effective precursor, 2-chloroethanol (CAS 107-07-3), is a classic example of the Finkelstein reaction, a bimolecular nucleophilic substitution (SN2) process.[12]
This guide will focus on the most prevalent and scalable method for this conversion: the reaction of 2-chloroethanol with an alkali metal fluoride, typically potassium fluoride (KF).[1][12]
The Core Reaction: Mechanistic Insights and Causality
The synthesis of 2-fluoroethanol from 2-chloroethanol is a nucleophilic substitution reaction where the chloride atom is displaced by a fluoride ion.[12]
Reaction: ClCH₂CH₂OH + KF → FCH₂CH₂OH + KCl[12]
The SN2 Mechanism: A Delicate Balance
The reaction proceeds via a classic SN2 pathway.[13] The fluoride anion (F⁻), acting as the nucleophile, attacks the electrophilic carbon atom bonded to the chlorine atom. This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral. The success of this reaction hinges on maximizing the nucleophilicity of the fluoride ion and the electrophilicity of the carbon center.
The Fluorinating Agent: The Critical Choice of Potassium Fluoride
Potassium fluoride (KF) is the most commonly employed fluorinating agent for this transformation due to its favorable balance of reactivity, cost, and availability.[2] However, the efficacy of KF is profoundly influenced by its physical state.
-
The Challenge of Anhydrous Conditions: KF is hygroscopic, and the presence of water can significantly diminish its nucleophilicity by forming strong hydrogen bonds with the fluoride ion, effectively solvating it and hindering its ability to participate in the reaction.[14][15] Therefore, meticulous drying of KF is paramount.
-
Spray-Dried Potassium Fluoride: A Superior Reagent: Standard calcine-dried KF often suffers from low surface area and residual moisture. Spray-dried KF, in contrast, possesses a much larger specific surface area and is less hygroscopic, making it a significantly more effective fluorinating agent.[16][17] This enhanced reactivity stems from the increased availability of fluoride ions on the particle surface.[17]
Enhancing Reactivity: The Role of Phase-Transfer Catalysis
Due to the low solubility of KF in many organic solvents, achieving an effective concentration of fluoride ions in the reaction medium can be challenging.[2] Phase-transfer catalysts (PTCs) are instrumental in overcoming this hurdle.[18][19][20]
-
Mechanism of Action: PTCs, such as crown ethers (e.g., 18-crown-6) or quaternary ammonium salts, facilitate the transfer of the fluoride anion from the solid phase (or an immiscible aqueous phase) into the organic phase where the reaction occurs.[18][19][21] The catalyst forms a lipophilic complex with the potassium cation, allowing the "naked" and highly reactive fluoride anion to be transported into the organic phase.[18]
Solvent Selection: A Key Determinant of Reaction Success
The choice of solvent is critical and directly impacts the reaction rate and yield. Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions.[22][23] These solvents can solvate the potassium cation but do not strongly solvate the fluoride anion, thus preserving its nucleophilicity.[2] For the synthesis of 2-fluoroethanol, higher boiling point solvents like ethylene glycol and diethylene glycol have also been successfully employed, particularly in procedures where the product is continuously distilled from the reaction mixture.[24]
Experimental Protocol: A Validated Step-by-Step Methodology
This protocol is a synthesized and optimized procedure based on established literature methods.[12][24]
Reagents and Equipment
| Reagent/Equipment | Specifications |
| 2-Chloroethanol | ≥99% purity |
| Potassium Fluoride | Spray-dried, anhydrous |
| Ethylene Glycol | Anhydrous |
| Diethylene Glycol | Anhydrous |
| Round-bottom flask | Three-necked, appropriate volume |
| Distillation apparatus | With a fractionating column |
| Heating mantle | With magnetic stirring |
| Thermometer | |
| Dropping funnel | |
| Inert atmosphere setup | Nitrogen or Argon |
Detailed Experimental Procedure
-
Preparation of the Reaction Vessel: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a distillation apparatus. Ensure all glassware is thoroughly dried to prevent the introduction of moisture.
-
Charging the Reagents: To the flask, add spray-dried potassium fluoride, ethylene glycol, and diethylene glycol. The glycols serve as high-boiling solvents.
-
Initiating the Reaction: Heat the mixture to 170-180°C with vigorous stirring under an inert atmosphere.
-
Addition of 2-Chloroethanol: Slowly add 2-chloroethanol to the hot reaction mixture via the dropping funnel over a period of several hours. The addition rate should be controlled to maintain a steady reaction temperature.
-
Continuous Distillation of Product: As the reaction proceeds, the lower-boiling 2-fluoroethanol (b.p. 103°C) will distill from the reaction mixture.[25] Collect the distillate.
-
Reaction Completion and Workup: After the addition of 2-chloroethanol is complete, continue heating and stirring for a period to ensure complete reaction. A slow stream of inert gas can be passed through the apparatus to aid in the removal of the last traces of 2-fluoroethanol.[24]
-
Purification: The crude 2-fluoroethanol distillate may contain traces of hydrogen fluoride. It can be treated with sodium fluoride to remove these impurities.[24] Final purification is achieved by redistillation to yield pure 2-fluoroethanol.
Visualization of Key Processes
Reaction Mechanism
Caption: SN2 mechanism for the synthesis of 2-fluoroethanol.
Experimental Workflow
Caption: Experimental workflow for 2-fluoroethanol synthesis.
Safety: A Non-Negotiable Imperative
Both 2-chloroethanol and 2-fluoroethanol are highly toxic and must be handled with extreme caution in a well-ventilated fume hood.[3][4][5][6][7][8][9][10]
-
2-Chloroethanol: Fatal if swallowed, in contact with skin, or if inhaled.[4][6][10] It is also a flammable liquid.[4][6]
-
2-Fluoroethanol: Also fatal if swallowed, in contact with skin, or if inhaled.[3][5][7][8] It is a flammable liquid and its vapors may form explosive mixtures with air.[3][5] The toxicity of 2-fluoroethanol is due to its in vivo oxidation to fluoroacetate, a potent metabolic poison that inhibits the citric acid cycle.[1][12]
Mandatory Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Splash-proof safety goggles and a face shield
-
A properly fitted respirator with appropriate cartridges
-
A chemical-resistant lab coat
Emergency Procedures: In case of exposure, seek immediate medical attention.[4][8] Familiarize yourself with the specific first-aid measures outlined in the Safety Data Sheets (SDS) for both compounds before commencing any work.[3][4][5][6][7][8][9][10]
Analytical Characterization
The purity and identity of the synthesized 2-fluoroethanol should be confirmed using standard analytical techniques.[26]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and the successful incorporation of the fluorine atom.[26]
-
Infrared (IR) Spectroscopy: To identify the characteristic C-F and O-H stretching frequencies.[26]
Conclusion and Future Perspectives
The synthesis of 2-fluoroethanol from 2-chloroethanol via halogen exchange is a robust and well-established method. The key to a successful and high-yielding reaction lies in the careful selection and preparation of the fluorinating agent, the strategic use of phase-transfer catalysis, and the appropriate choice of solvent. While this traditional approach remains highly relevant, ongoing research in fluorination chemistry continues to explore milder and more efficient catalytic systems, including the use of alternative fluoride sources and novel catalyst designs.[11][21][27][28] The principles and practices outlined in this guide provide a solid foundation for any scientist working in this important area of synthetic chemistry.
References
-
Ishikawa, N., Kitazume, T., Yamazaki, T., Mochida, Y., & Tatsuno, T. (n.d.). ENHANCED EFFECT OF SPRAY-DRIED POTASSIUM FLUORIDE ON FLUORINATION. Chemistry Letters. Oxford Academic. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Fluoroethanol. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-fluoroethanol. Retrieved from [Link]
-
BIOCHEM. (2018, February 1). Safety data sheet of 'BIOCHEM - 2-CHLOROETHANOL - AR - 52033' (Version 1). Retrieved from [Link]
-
Autech. (n.d.). Exploring 2-Fluoroethanol: Properties, Applications, and Manufacturing Insights. Retrieved from [Link]
-
TANFAC Industries Ltd. (n.d.). Potassium Fluoride (Spray Dried). Retrieved from [Link]
-
VEVOR. (2025, March 25). Potassium fluoride drying. Retrieved from [Link]
-
ChemBK. (n.d.). potassium fluoride spray dried. Retrieved from [Link]
-
Yellow River Fine Chemical Industry. (n.d.). Potassium Fluoride, uses, solubility and formula. Retrieved from [Link]
-
Ichihara, J., Matsuo, T., Hanafusa, T., & Ando, T. (n.d.). The Combination of Potassium Fluoride and Calcium Fluoride: A Useful Heterogeneous Fluorinating Reagent. ElectronicsAndBooks. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Halex Reaction. Wordpress. Retrieved from [Link]
- Google Patents. (n.d.). US4590310A - Process for the preparation of 2,2,2-trifluoroethanol.
-
RSC Publishing. (n.d.). Fluoroalkylation reactions in aqueous media: a review. Green Chemistry. Retrieved from [Link]
-
Dovepress. (n.d.). Recent advances in green fluorine chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source. Retrieved from [Link]
-
ChemTube3D. (n.d.). Fluorination of Medicinal Compounds - The Halex Reaction. Retrieved from [Link]
-
Clark, J. H., Hyde, J., & Smith, D. K. (n.d.). Calcium Fluoride-supported Alkali Metal Fluorides. New Reagents for Nucleophilic Fluorine Transfer Reactions. ElectronicsAndBooks. Retrieved from [Link]
-
SciSpace. (n.d.). Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Phase transfer catalysts – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (n.d.). Halex process. Retrieved from [Link]
- Google Patents. (n.d.). US4174349A - Preparation of fluoroorganic compounds with calcium fluoride.
-
Scribd. (2024, November 23). KF - CaF2. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Halogenation Reactions | Key Syntheses in Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. Retrieved from [Link]
-
Khan Academy. (n.d.). Halogen exchange method (video). Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chloroethanol. Retrieved from [Link]
-
YouTube. (2025, March 19). Phase Transfer Catalysis - Insights in Basic Organic Chemistry 50. Retrieved from [Link]
-
UNEP. (n.d.). III Analytical Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, March 16). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. PMC. Retrieved from [Link]
- Google Patents. (n.d.). CN104003850A - Preparation method of 2-chloroethoxy-2-ethyoxylethanol.
-
Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
- Google Patents. (n.d.). CN110922299A - Continuous preparation method of high-content 2-chloroethanol.
-
ALS Environmental. (n.d.). New Accredited Analytical Method for testing Fluorotelomer Alcohols in water. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods. Retrieved from [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. scispace.com [scispace.com]
- 3. fishersci.com [fishersci.com]
- 4. opcw.org [opcw.org]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. echemi.com [echemi.com]
- 9. chemdmart.com [chemdmart.com]
- 10. biochemopharma.fr [biochemopharma.fr]
- 11. sioc.cas.cn [sioc.cas.cn]
- 12. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]
- 13. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 14. Potassium fluoride drying [f-granulator.com]
- 15. chembk.com [chembk.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Potassium Fluoride, uses, solubility and formula [yellowriverchem.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. m.youtube.com [m.youtube.com]
- 20. crdeepjournal.org [crdeepjournal.org]
- 21. Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 23. Halex process - Wikipedia [en.wikipedia.org]
- 24. prepchem.com [prepchem.com]
- 25. 2-Fluoroethanol 95 371-62-0 [sigmaaldrich.com]
- 26. nbinno.com [nbinno.com]
- 27. Fluoroalkylation reactions in aqueous media: a review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source [organic-chemistry.org]
An In-depth Technical Guide to the Conformational Analysis of 2-Fluoroethanol and the Gauche Effect
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
Abstract
The gauche effect, an exception to the steric hindrance paradigm, dictates a preference for the gauche conformation in certain molecules, a phenomenon of profound importance in stereoelectronics and rational drug design. 2-Fluoroethanol (2FE) serves as a canonical example, where the gauche conformer is anomalously more stable than the anti conformer. This guide provides a comprehensive technical analysis of the conformational landscape of 2-fluoroethanol, detailing the theoretical underpinnings and the experimental and computational methodologies used in its study. We delve into the nuanced interplay of hyperconjugation, steric effects, and the controversial role of intramolecular hydrogen bonding. This document is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable protocols for investigating and leveraging the gauche effect in molecular design.
Deconstructing the Gauche Effect: Beyond Steric Hindrance
In acyclic systems, conformational analysis typically predicts that steric repulsion between bulky substituents favors an anti-periplanar arrangement (180° dihedral angle). The gauche effect, however, describes the counterintuitive stabilization of a gauche conformation (approximately 60° dihedral angle) when vicinal substituents are highly electronegative, such as in 1,2-difluoroethane and our subject, 2-fluoroethanol.[1][2] This preference arises from stabilizing electronic interactions that outweigh steric penalties.
The Hyperconjugation Model: A Dominant Force
The primary explanation for the gauche effect in 2-fluoroethanol is hyperconjugation.[1][2] This involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty antibonding orbital (σ). In the gauche conformer of 2-fluoroethanol, the σ C-H bonding orbital is anti-periplanar to the σ C-F antibonding orbital. This optimal alignment allows for efficient electron delocalization, stabilizing the gauche arrangement.[3] Due to the high electronegativity of fluorine, the σ* C-F orbital is a potent electron acceptor, while the σ C-H orbital is a better electron donor than the σ C-F orbital.[1][2]
The Role of Intramolecular Hydrogen Bonding: An Ongoing Debate
The potential for an intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom in the gauche conformer has been a subject of extensive debate. While early interpretations attributed the gauche preference primarily to this interaction[4], subsequent experimental and theoretical studies have offered conflicting evidence. Some infrared spectroscopy studies suggest that the O-H stretching frequency in 2-fluoroethanol is not consistent with significant intramolecular hydrogen bonding.[5] However, other studies propose that a weak hydrogen bond may contribute to the overall stability of the gauche conformer. The current consensus leans towards hyperconjugation as the dominant stabilizing factor, with a possible minor contribution from a weak O-H···F interaction.[5][6]
Steric and Electrostatic Contributions
While hyperconjugation is the primary driving force, steric and electrostatic interactions also play a role. The small van der Waals radius of fluorine minimizes steric repulsion in the gauche conformation.[7] Furthermore, electrostatic interactions, such as dipole-dipole interactions, contribute to the overall conformational energy landscape. In protonated systems, like 2-fluoroethylammonium, the electrostatic gauche effect becomes significantly more pronounced.
Experimental Elucidation of 2-Fluoroethanol's Conformation
A multi-technique approach is essential for a comprehensive understanding of the conformational equilibrium of 2-fluoroethanol. Microwave, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy each provide unique and complementary data.
Microwave Spectroscopy: Unveiling Molecular Geometry
Microwave spectroscopy provides highly precise measurements of rotational constants, which are directly related to the molecule's moments of inertia and, therefore, its three-dimensional structure.
-
Core Principle: The absorption of microwave radiation induces transitions between rotational energy levels. By analyzing the frequencies of these transitions, the rotational constants (A, B, C) can be determined with high accuracy.
-
Experimental Insights: Studies on 2-fluoroethanol have definitively identified the gauche conformer as the dominant species in the gas phase. The experimentally determined rotational constants for the gauche conformer are in excellent agreement with theoretical calculations.[8]
Experimental Protocol: Gas-Phase Microwave Spectroscopy
-
Sample Preparation: A dilute mixture of 2-fluoroethanol in a carrier gas (e.g., Argon or Neon) is prepared.
-
Introduction: The gas mixture is introduced into a high-vacuum chamber through a pulsed nozzle, creating a supersonic jet that cools the molecules to a few Kelvin. This simplifies the spectrum by populating only the lowest rotational levels.
-
Irradiation: The molecular beam is irradiated with microwave radiation, and the absorption is detected.
-
Data Analysis: The resulting spectrum is analyzed to determine the rotational constants of the observed conformer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution
NMR spectroscopy, particularly the analysis of vicinal coupling constants (³J), is a powerful tool for determining conformational preferences in solution.
-
Core Principle: The Karplus equation describes the relationship between the dihedral angle (φ) of vicinal protons (H-C-C-H) and their scalar coupling constant (³JHH).[9] By measuring ³JHH values, the populations of different conformers can be estimated.
-
Experimental Insights: NMR studies of 2-fluoroethanol and its derivatives in various solvents have shown that the gauche conformer is favored in non-polar solvents, and the population of the anti conformer increases with solvent polarity.[8] The analysis of ³JHF couplings can also provide valuable conformational information.[10]
Experimental Protocol: NMR Conformational Analysis
-
Sample Preparation: Prepare a dilute solution of 2-fluoroethanol (e.g., 10-20 mM) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. If necessary, acquire 2D NMR spectra such as COSY to aid in proton assignments.
-
Coupling Constant Extraction: Analyze the multiplicities of the proton signals to extract the vicinal coupling constants (³JHH).
-
Karplus Analysis: Use the Karplus equation with appropriate parameters for the H-C-C-O and H-C-C-F fragments to relate the observed coupling constants to the dihedral angles and estimate the relative populations of the gauche and anti conformers.
Infrared (IR) Spectroscopy: Identifying Vibrational Signatures
IR spectroscopy probes the vibrational modes of a molecule, which are sensitive to its conformation.
-
Core Principle: Different conformers will have distinct vibrational frequencies for certain modes, particularly those involving the C-C torsion and the stretching and bending modes of the functional groups.
-
Experimental Insights: Gas-phase FTIR studies have identified characteristic vibrational bands for both the gauche and anti conformers of 2-fluoroethanol.[11][12] The relative intensities of these bands can be used to determine the conformational equilibrium at different temperatures.[13]
Experimental Protocol: Gas-Phase FTIR Spectroscopy
-
Sample Introduction: Introduce a gaseous sample of 2-fluoroethanol into a gas cell with a defined path length.
-
Spectrum Acquisition: Record the infrared spectrum using an FTIR spectrometer, typically with a resolution of 1 cm⁻¹ or better.[14]
-
Data Analysis: Identify and assign the vibrational bands corresponding to the gauche and anti conformers by comparison with theoretical calculations or literature data.
-
Quantitative Analysis: Determine the relative populations of the conformers by analyzing the integrated intensities of their characteristic absorption bands.
Computational Modeling: A Predictive and Explanatory Tool
Computational chemistry, particularly Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, provides invaluable insights into the conformational preferences of 2-fluoroethanol.
Density Functional Theory (DFT) for Geometry and Energy Calculations
DFT is a robust method for accurately calculating the geometries and relative energies of different conformers.
-
Core Principle: DFT methods calculate the electronic structure of a molecule to determine its energy and properties. Functionals like B3LYP combined with Pople-style basis sets (e.g., 6-311++G(d,p)) provide a good balance of accuracy and computational cost for this type of analysis.
-
Computational Insights: DFT calculations consistently predict the gauche conformer of 2-fluoroethanol to be more stable than the anti conformer in the gas phase. These calculations also provide optimized geometries, including bond lengths, bond angles, and dihedral angles, that are in excellent agreement with experimental data.[7]
Natural Bond Orbital (NBO) Analysis for Quantifying Hyperconjugation
NBO analysis is a powerful technique for interpreting the wavefunction in terms of localized bonds and lone pairs, allowing for the quantification of hyperconjugative interactions.
-
Core Principle: NBO analysis partitions the molecular electron density into localized orbitals that correspond to Lewis structures. It then calculates the stabilization energy (E(2)) associated with the delocalization of electrons from a donor NBO (e.g., a σ C-H bond) to an acceptor NBO (e.g., a σ* C-F bond) using second-order perturbation theory.
-
Computational Insights: NBO analysis of 2-fluoroethanol reveals a significant stabilizing interaction between the σ C-H and σ* C-F orbitals in the gauche conformer, providing quantitative evidence for the hyperconjugation model.
Workflow: Computational Conformational Analysis of 2-Fluoroethanol
This workflow outlines the steps for performing a conformational analysis of 2-fluoroethanol using the Gaussian software package.
Caption: Computational workflow for 2-fluoroethanol conformational analysis.
Example Gaussian Input for Geometry Optimization and NBO Analysis:
Data Summary: A Comparative Overview
The following table summarizes key experimental and calculated parameters for the gauche and anti conformers of 2-fluoroethanol.
| Parameter | Conformer | Experimental Value | Calculated Value (B3LYP/6-311++G(d,p)) | Reference |
| Relative Energy (kcal/mol) | Gauche | 0.0 | 0.0 | [8] |
| Anti | ~2.3 | 2.5 | [8] | |
| Dihedral Angle (F-C-C-O) | Gauche | ~63° | 63.5° | [8] |
| Anti | 180° | 180° | [8] | |
| Rotational Constant A (MHz) | Gauche | 10010.4 | 10025.7 | [8] |
| Rotational Constant B (MHz) | Gauche | 4789.2 | 4795.1 | [8] |
| Rotational Constant C (MHz) | Gauche | 3608.1 | 3612.4 | [8] |
| ³JHH (Hz) | Gauche | - | ~3-5 | [10] |
| Anti | - | ~10-12 | [10] | |
| Key IR Frequency (cm⁻¹) | Gauche (C-C torsion) | ~150 | 152 | [13] |
| Anti (C-C torsion) | ~70 | 71 | [13] |
Implications for Drug Development
The gauche effect is not merely a theoretical curiosity; it is a powerful tool in medicinal chemistry for controlling molecular conformation, which in turn influences a drug's biological activity, metabolic stability, and pharmacokinetic properties.[15][16]
-
Conformational Constraint: By introducing vicinal fluorine atoms, medicinal chemists can lock a flexible molecule into a specific bioactive conformation that is favored by the gauche effect. This can lead to increased potency and selectivity for the target receptor or enzyme.[17]
-
Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's pKa, lipophilicity, and metabolic stability.[18] Understanding the conformational consequences of fluorination is crucial for optimizing these properties.
-
Case Study: HDAC Inhibitors: In the development of histone deacetylase (HDAC) inhibitors, vicinal difluorination has been used to constrain the linker chain. The stereochemistry of the difluoroalkane motif dictates the preferred conformation (extended vs. bent), which significantly impacts the inhibitory potency against different HDAC isoforms.[17]
Conclusion
The conformational analysis of 2-fluoroethanol provides a clear and compelling illustration of the gauche effect, a phenomenon driven primarily by hyperconjugation. A synergistic approach combining high-resolution spectroscopic techniques and robust computational methods is essential for a thorough understanding of its conformational landscape. For researchers in drug development, a deep appreciation of the gauche effect is not just academic; it provides a rational basis for the strategic incorporation of fluorine to modulate molecular conformation and enhance therapeutic potential. The principles and protocols outlined in this guide offer a solid foundation for the investigation and application of this fundamental stereoelectronic effect.
References
-
The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors. (n.d.). MDPI. Retrieved from [Link]
-
Gauche effect. (n.d.). Wikipedia. Retrieved from [Link]
-
The Gauche Effect in XCH2CH2X Revisited. (2020). PMC. Retrieved from [Link]
-
Gauche effect. (n.d.). chemeurope.com. Retrieved from [Link]
-
Conformational analysis. Part 22. An NMR and theoretical investigation of the gauche effect in fluoroethanols. (1994). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Karplus equation. (n.d.). Wikipedia. Retrieved from [Link]
-
Molecular Design Exploiting a Fluorine gauche Effect as a Stereoelectronic Trigger. (2016). ResearchGate. Retrieved from [Link]
-
Vibrational and ab initio conformational analysis of 2,2,2-trifluoroethyl formate. (n.d.). ResearchGate. Retrieved from [Link]
-
Conformational analysis. 13. 2-Fluoroethanol. An investigation of the molecular structure and conformational composition at 20, 156, and 240.degree.. Estimate of the anti-gauche energy difference. (1989). Journal of the American Chemical Society. Retrieved from [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. Retrieved from [Link]
-
DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. (2009). PMC. Retrieved from [Link]
-
Comparison between Calculated Anharmonic Vibrational Frequencies for... (n.d.). ResearchGate. Retrieved from [Link]
-
Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants. (2019). NIH. Retrieved from [Link]
-
About Gaussian 16 Input. (2018). Gaussian. Retrieved from [Link]
-
Applications of Fluorine in Medicinal Chemistry. (2015). ResearchGate. Retrieved from [Link]
-
Synergistic effect of intra- and intermolecular hydrogen bond in 2-haloethanols probed by infrared. (2023). PubMed. Retrieved from [Link]
-
Gaussian Input Files. (n.d.). Computational Chemistry Resources - Emmett M. Leddin. Retrieved from [Link]
-
Generation of Gaussian 09 Input Files for the Computation of 1H and 13C NMR Chemical Shifts of Structures from a Spartan'14 Conformational Search. (2014). GitHub Gist. Retrieved from [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2023). PMC. Retrieved from [Link]
-
Chapter 2 Techniques and Experimental Setup. (n.d.). Refubium. Retrieved from [Link]
-
The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study. (2023). PMC. Retrieved from [Link]
-
How to Create Input file for Gaussian 09 Calculation and Geometry Optimization. (2023). YouTube. Retrieved from [Link]
-
Question: The correct order of stability of various conformations of 2-Fl.. (2025). Filo. Retrieved from [Link]
-
How can the gauche-effect be explained?. (2015). Chemistry Stack Exchange. Retrieved from [Link]
-
Hydrogen bonding versus hyperconjugation in condensed-phase carbocations. (2013). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Conformational analysis. 13. 2-Fluoroethanol. An investigation of the molecular structure and conformational composition at 20, 156, and 240.degree.. Estimate of the anti-gauche energy difference. (1989). Journal of the American Chemical Society. Retrieved from [Link]
-
Intramolecular Hydrogen Bonding 2021. (2021). PMC. Retrieved from [Link]
-
NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). auremn. Retrieved from [Link]
-
The Interplay of Inter- and Intramolecular Hydrogen Bonding in Ether Alcohols Related to n-Octanol. (2023). MDPI. Retrieved from [Link]
-
High Accuracy of Karplus Equations for Relating Three-Bond J Couplings to Protein Backbone Torsion Angles. (2007). PMC. Retrieved from [Link]
-
Discovery of internal rotation and conformers of 1,2-dichloroethane: the dawn of the concept of conformation. (2024). PMC. Retrieved from [Link]
-
Dynamic Enantioconvergent Desaturation of 4,5-Disubstituted γ-Lactones in Whole Cells of Rhodococcus erythropolis. (2020). Journal of the American Chemical Society. Retrieved from [Link]
-
Conformational analysis. Part 27. NMR, solvation and theoretical investigation of conformational isomerism in fluoro- and 1,1-difluoro-acetone. (1996). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
3.1: Conformations of Organic Molecules. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
FTIR spectrum of gaseous ethanol. (n.d.). ResearchGate. Retrieved from [Link]
-
How Do FTIR Gas Analyzers Work?. (2023). AZoOptics. Retrieved from [Link]
-
Tables of molecular vibrational frequencies, consolidated volume I. (1972). NIST Technical Series Publications. Retrieved from [Link]
-
The most stable conformer of 2-fluoroethanol among the following is. (2023). YouTube. Retrieved from [Link]
-
Tables of molecular vibrational frequencies, part 2.. (1967). NIST Technical Series Publications. Retrieved from [Link]
-
Compare vibrational frequencies for two calculations for H 2 OCH 3 OH (water methanol dimer). (n.d.). Computational Chemistry Comparison and Benchmark Database. Retrieved from [Link]
Sources
- 1. CONFLEX Tutorials [conflex.co.jp]
- 2. Gauche effect - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Question: The correct order of stability of various conformations of 2-Fl.. [askfilo.com]
- 5. Synergistic effect of intra- and intermolecular hydrogen bond in 2-haloethanols probed by infrared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrogen bonding versus hyperconjugation in condensed-phase carbocations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The Gauche Effect in XCH2CH2X Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational analysis. Part 22. An NMR and theoretical investigation of the gauche effect in fluoroethanols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Karplus equation - Wikipedia [en.wikipedia.org]
- 10. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. azooptics.com [azooptics.com]
- 13. researchgate.net [researchgate.net]
- 14. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Intramolecular Hydrogen Bonding in 2-Fluoroethanol
This guide provides a comprehensive technical overview of the intramolecular hydrogen bond in 2-fluoroethanol, a classic example of a weak but conformationally significant non-covalent interaction. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural, spectroscopic, and theoretical underpinnings of this phenomenon, offering both foundational knowledge and practical insights into its investigation.
Introduction: The Significance of the O-H···F Intramolecular Hydrogen Bond
Intramolecular hydrogen bonds (IHBs) are critical determinants of molecular conformation, influencing a molecule's physical, chemical, and biological properties. In the realm of drug design and materials science, understanding and controlling these interactions is paramount. 2-Fluoroethanol (FCH₂CH₂OH) serves as a canonical model system for studying a particularly intriguing IHB: the interaction between a hydroxyl proton and a fluorine atom. While fluorine is the most electronegative element, its participation as a hydrogen bond acceptor is often debated. The study of 2-fluoroethanol provides compelling evidence for the existence and conformational consequences of the O-H···F IHB.
The conformational preference of 2-fluoroethanol is a delicate balance of steric, electronic, and hydrogen bonding effects. The molecule can exist in several rotational isomers, or conformers, with the most stable being the gauche form.[1][2] This preference for the gauche conformation, where the fluorine and hydroxyl groups are in close proximity, is attributed to the stabilizing O-H···F intramolecular hydrogen bond.[1][3] This guide will explore the experimental and theoretical evidence that substantiates this claim.
The Conformational Landscape of 2-Fluoroethanol
Rotation around the central carbon-carbon bond in 2-fluoroethanol gives rise to two primary conformers: anti and gauche.
-
Anti Conformer: The fluorine and hydroxyl groups are positioned 180° apart from each other. This arrangement minimizes steric hindrance.[2]
-
Gauche Conformer: The fluorine and hydroxyl groups have a dihedral angle of approximately 60°.[2] This proximity allows for the formation of an intramolecular hydrogen bond.
Numerous studies, employing a variety of experimental techniques, have unequivocally demonstrated that the gauche conformer is significantly more stable than the anti conformer.[1][3] This energetic preference is a direct consequence of the stabilizing O-H···F interaction, which outweighs the steric repulsion that would typically favor the anti conformation.
Caption: Conformational isomers of 2-fluoroethanol.
Quantitative Structural Parameters
Microwave spectroscopy and electron diffraction studies have provided precise structural data for the dominant gauche conformer of 2-fluoroethanol. These experimental techniques have been instrumental in quantifying the geometry of the intramolecular hydrogen bond.
| Parameter | Value | Source |
| Dihedral Angle (FCCO) | 62°12′ ± 1.0° | [4][5] |
| Dihedral Angle (CCOH) | 55°30′ ± 3° | [4][5] |
| F···H Distance | 2.42 ± 0.02 Å | [4][5] |
These data clearly show the proximity of the fluorine and hydroxyl hydrogen atoms, consistent with the presence of a hydrogen bond.
Experimental Investigation of the Intramolecular Hydrogen Bond
A multi-faceted approach, combining various spectroscopic and analytical techniques, is necessary to fully characterize the intramolecular hydrogen bond in 2-fluoroethanol.
Microwave Spectroscopy
Microwave spectroscopy is a powerful tool for determining the precise rotational constants and, consequently, the detailed molecular structure of small molecules in the gas phase.
Experimental Protocol: Rotational Spectroscopy of 2-Fluoroethanol
-
Sample Preparation: 2-Fluoroethanol is introduced into the high-vacuum chamber of a microwave spectrometer. The sample is typically cooled to low temperatures using a supersonic jet expansion to simplify the rotational spectrum by populating only the lowest energy levels.
-
Data Acquisition: A pulsed microwave field is used to induce transitions between rotational energy levels. The resulting free induction decay is recorded and Fourier transformed to obtain the rotational spectrum.
-
Spectral Analysis: The observed transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, and C) for each conformer. Isotopic substitution (e.g., deuteration of the hydroxyl group) can aid in the structural determination.[4][5]
-
Structural Determination: The experimentally determined rotational constants are used to derive the molecular geometry, including bond lengths, bond angles, and dihedral angles. This allows for the precise characterization of the gauche and anti conformers.[4][5]
Caption: Workflow for microwave spectroscopy of 2-fluoroethanol.
Infrared Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The O-H stretching frequency is particularly sensitive to hydrogen bonding.
In the absence of hydrogen bonding, the O-H stretching vibration of an alcohol typically appears as a sharp band at higher frequencies. When a hydrogen bond is formed, the O-H bond is weakened and elongated, resulting in a shift of the stretching frequency to a lower wavenumber (a "red shift") and a broadening of the absorption band. In the case of 2-fluoroethanol, the observation of a red-shifted and broadened O-H stretching band for the gauche conformer compared to the anti conformer provides strong evidence for the intramolecular hydrogen bond.[6]
Experimental Protocol: Matrix Isolation Infrared Spectroscopy
-
Matrix Preparation: A gaseous mixture of 2-fluoroethanol and an inert gas (e.g., argon or nitrogen) is deposited onto a cold substrate (typically at ~10-20 K). This traps individual 2-fluoroethanol molecules in an inert matrix, preventing intermolecular interactions.
-
IR Spectroscopy: The infrared spectrum of the matrix-isolated sample is recorded.
-
Conformer-Specific Analysis: By carefully controlling the deposition conditions and annealing the matrix, it is possible to observe and assign vibrational bands to specific conformers. The O-H stretching region is of primary interest for identifying the hydrogen-bonded gauche conformer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile technique for studying molecular structure and dynamics in solution. While intermolecular hydrogen bonding can complicate the interpretation of NMR spectra, specific NMR parameters can provide insights into intramolecular hydrogen bonding.
In the context of 2-fluoroethanol, the chemical shift of the hydroxyl proton (¹H NMR) and the coupling constants between the proton and the fluorine atom (¹H-¹⁹F coupling) can be indicative of the O-H···F interaction.[7] The presence of a through-space coupling between the hydroxyl proton and the fluorine atom would be definitive proof of their close proximity in the gauche conformer.
Experimental Protocol: Variable Temperature NMR Spectroscopy
-
Sample Preparation: A dilute solution of 2-fluoroethanol is prepared in a non-polar, aprotic solvent (e.g., CCl₄ or a deuterated hydrocarbon) to minimize intermolecular hydrogen bonding.
-
NMR Data Acquisition: ¹H and ¹⁹F NMR spectra are acquired over a range of temperatures.
-
Data Analysis: Changes in the chemical shift of the hydroxyl proton and the magnitude of the ¹H-¹⁹F coupling constants with temperature are analyzed. A downfield shift of the hydroxyl proton signal at lower temperatures can indicate a strengthening of the intramolecular hydrogen bond.
Theoretical and Computational Insights
Computational chemistry plays a crucial role in complementing experimental findings and providing a deeper understanding of the forces driving the conformational preferences of 2-fluoroethanol.
The Gauche Effect and Hyperconjugation
While the intramolecular hydrogen bond is the primary explanation for the stability of the gauche conformer, the "gauche effect" also contributes.[8] The gauche effect is the tendency of a molecule to adopt a gauche conformation when it has adjacent electronegative atoms. This effect is often explained by hyperconjugation, which involves the donation of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital.[8][9] In 2-fluoroethanol, hyperconjugation between the C-H bonding orbitals and the C-F anti-bonding orbital (σC-H → σ*C-F) can contribute to the stability of the gauche form.[8]
Quantum Chemical Calculations
High-level ab initio and density functional theory (DFT) calculations can accurately predict the geometries, relative energies, and vibrational frequencies of the different conformers of 2-fluoroethanol. These calculations consistently show that the gauche conformer is the global minimum on the potential energy surface, with the energy difference between the gauche and anti forms being in good agreement with experimental estimates.
Computational Protocol: Conformational Analysis of 2-Fluoroethanol
-
Structure Generation: Initial structures for the anti and gauche conformers of 2-fluoroethanol are generated.
-
Geometry Optimization: The geometries of the conformers are optimized using a suitable level of theory and basis set (e.g., MP2/aug-cc-pVTZ or a DFT functional with an appropriate basis set).
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true minima on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared spectra.
-
Energy Calculation: The relative energies of the conformers are calculated to determine their relative stabilities.
-
Topological Analysis: Advanced methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize the nature of the O-H···F interaction and quantify its strength.
Conclusion and Future Directions
The intramolecular hydrogen bond in 2-fluoroethanol is a well-established phenomenon, supported by a wealth of experimental and theoretical evidence. The preferential stabilization of the gauche conformer has profound implications for the molecule's properties and reactivity. This guide has provided a technical overview of the key concepts and methodologies used to investigate this fundamental non-covalent interaction.
Future research in this area may focus on:
-
Dynamics of Hydrogen Bond Formation and Breaking: Time-resolved spectroscopic techniques could be employed to study the ultrafast dynamics of conformational changes and the role of the intramolecular hydrogen bond in these processes.[10]
-
Solvent Effects: A more detailed understanding of how different solvent environments modulate the strength and conformational consequences of the O-H···F hydrogen bond is crucial for applications in solution-phase chemistry.
-
Fluorine in Drug Design: The insights gained from studying 2-fluoroethanol can be applied to the rational design of drug molecules where intramolecular hydrogen bonds involving fluorine can be used to control conformation and enhance binding affinity.
By continuing to explore the subtleties of the intramolecular hydrogen bond in model systems like 2-fluoroethanol, we can further our ability to harness these weak interactions for the design of novel molecules with tailored properties.
References
- 1. Increasing order of stability among the three main conformations (that is.. [askfilo.com]
- 2. Question: The correct order of stability of various conformations of 2-Fl.. [askfilo.com]
- 3. The question of intramolecular hydrogen bonding in 2-flouroethanol [authors.library.caltech.edu]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Microwave Spectrum and Intramolecular Hydrogen Bonding in 2‐Fluoroethanol | Semantic Scholar [semanticscholar.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. mdpi.com [mdpi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. reddit.com [reddit.com]
- 10. pubs.aip.org [pubs.aip.org]
A Guide to the Spectroscopic Characterization of 2-Fluoroethanol
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 2-fluoroethanol (CAS: 371-62-0), a critical fluorinated building block in synthetic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond presenting raw data, this guide offers expert interpretation, elucidating the structural information encoded in each spectrum and explaining the causal relationships between molecular structure and spectroscopic output. All data is supported by authoritative references to ensure scientific integrity.
Introduction: The Molecular Blueprint of 2-Fluoroethanol
2-Fluoroethanol (FCH₂CH₂OH) is the simplest stable fluorinated alcohol, with a molecular weight of 64.06 g/mol .[1][2] Its unique properties, imparted by the highly electronegative fluorine atom, make it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[3] Accurate and comprehensive characterization is paramount to ensure purity and confirm structural integrity before its use in complex synthetic pathways. This guide details the application of fundamental spectroscopic techniques to create a complete analytical profile of the molecule.
The process of definitive structural elucidation relies on integrating data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation offers a self-validating confirmation of the molecule's identity.
Caption: Integrated spectroscopic workflow for 2-fluoroethanol characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of ¹H and ¹³C nuclei, we can map out the proton and carbon environments and their relationships.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of 2-fluoroethanol is a definitive signature of its structure. The presence of the electronegative fluorine atom and the hydroxyl group creates three distinct proton environments. The spectrum is typically recorded in a deuterated solvent like chloroform (CDCl₃).[4]
Key Insights:
-
Signal 1 (F-CH₂-): The protons on the carbon bonded to fluorine (C2) are significantly deshielded by the fluorine's powerful electron-withdrawing effect. Furthermore, their signal is split by both the adjacent methylene protons (³JHH coupling) and the fluorine atom itself (²JHF coupling), resulting in a complex multiplet, specifically a doublet of triplets.
-
Signal 2 (-CH₂-OH): The protons on the carbon bonded to the hydroxyl group (C1) are also deshielded, but to a lesser extent than the C2 protons. Their signal is split by the adjacent fluorinated methylene protons (³JHH coupling) and potentially by the hydroxyl proton (³JH-OH coupling), though the latter is often broadened or exchanges with the solvent. This results in a triplet of triplets.
-
Signal 3 (-OH): The hydroxyl proton is exchangeable, and its chemical shift can be highly variable depending on concentration, temperature, and solvent. It typically appears as a broad singlet, though it can sometimes show coupling to the adjacent methylene group.
Table 1: Summary of ¹H NMR Data for 2-Fluoroethanol (in CDCl₃)
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) in Hz |
| F-CH₂- (2H) | ~4.5 | Doublet of Triplets (dt) | ²JHF ≈ 47 Hz, ³JHH ≈ 4 Hz |
| -CH₂-OH (2H) | ~3.8 | Triplet of Triplets (tt) | ³JHH ≈ 4 Hz, ³JHF ≈ 28 Hz |
| -OH (1H) | Variable (~2.5) | Broad Singlet (br s) | N/A |
Note: Precise chemical shifts and coupling constants can vary slightly based on experimental conditions.
¹³C NMR Spectroscopy: The Carbon Framework and Fluorine's Influence
A proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments. For 2-fluoroethanol, two distinct signals are expected. A critical feature of the ¹³C NMR of fluorinated compounds is the observation of C-F coupling, which provides unambiguous evidence of fluorine's position.[5][6] Unlike C-H coupling, C-F coupling is not removed by standard proton decoupling techniques.[3]
Key Insights:
-
C2 Signal (-CH₂F): The carbon directly attached to the fluorine atom experiences a strong one-bond coupling (¹JCF), splitting its signal into a doublet.[5] This coupling constant is typically very large, in the range of 150-250 Hz.[3] The carbon is also significantly deshielded due to the electronegativity of fluorine.
-
C1 Signal (-CH₂OH): The carbon adjacent to the fluorinated carbon shows a weaker two-bond coupling (²JCF), splitting its signal into a triplet (due to coupling with the two protons on the same carbon, which is then further split by the fluorine). More commonly in proton-decoupled spectra, this will appear as a doublet due to the ²JCF coupling. This coupling constant is much smaller than the one-bond coupling.
Table 2: Summary of ¹³C NMR Data for 2-Fluoroethanol (in CDCl₃)
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| -CH₂F (C2) | ~83 | Doublet (d) | ¹JCF ≈ 170 Hz |
| -CH₂OH (C1) | ~61 | Doublet (d) | ²JCF ≈ 20 Hz |
Note: The multiplicity described is due to C-F coupling in a proton-decoupled spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a rapid and effective way to identify the presence of key functional groups.[7] The IR spectrum of 2-fluoroethanol clearly indicates its identity as a fluorinated alcohol.
Key Insights & Peak Assignments:
-
O-H Stretch: A very strong and broad absorption band is observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol. The broadness is due to hydrogen bonding between molecules.
-
C-H Stretch: A series of sharper peaks appear just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds in the two methylene groups.
-
C-O Stretch: A strong absorption in the fingerprint region, typically around 1050-1150 cm⁻¹, is indicative of the C-O single bond stretching vibration.
-
C-F Stretch: A very strong and prominent absorption, usually found between 1000-1100 cm⁻¹, is the characteristic signature of the C-F bond stretch. This is often one of the most intense peaks in the spectrum.
Table 3: Principal IR Absorption Bands for 2-Fluoroethanol
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3350 | Strong, Broad | O-H Stretch (Alcohol) |
| ~2960, ~2880 | Medium | C-H Stretch (Alkyl) |
| ~1080 | Strong | C-O Stretch |
| ~1040 | Strong | C-F Stretch |
Source: Data interpreted from the NIST Chemistry WebBook.[7]
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization.[1] Electron Ionization (EI) is a common method where the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺•), which can then break apart into smaller, charged fragments.[1]
Key Insights:
-
Molecular Ion (M⁺•): The molecular ion peak for 2-fluoroethanol is expected at a mass-to-charge ratio (m/z) of 64, corresponding to its molecular weight.[1] This peak may be weak or absent in the spectra of alcohols due to the ease of fragmentation.
-
Base Peak: The most intense peak in the spectrum, known as the base peak, corresponds to the most stable fragment formed. For many primary alcohols, a prominent fragment results from the cleavage of the C-C bond adjacent to the oxygen (alpha-cleavage). For 2-fluoroethanol, this would be the [CH₂OH]⁺ fragment at m/z 31.
-
Other Key Fragments: Other significant fragments can help confirm the structure. The loss of a fluorine atom (M-19) is unlikely, but the loss of HF (M-20) can occur. A peak at m/z 45 corresponds to the loss of a methyl radical followed by rearrangement, or more likely the [FCH₂CH₂]⁺ fragment losing an H atom. The fragment at m/z 33 corresponds to the [CH₂F]⁺ ion.
Caption: Key fragmentation pathways for 2-fluoroethanol in Mass Spectrometry.
Table 4: Major Fragments in the Mass Spectrum of 2-Fluoroethanol
| m/z | Proposed Fragment Ion | Loss from Molecular Ion |
| 64 | [FCH₂CH₂OH]⁺• | M⁺• (Molecular Ion) |
| 63 | [FCH₂CH₂O]⁺ | H |
| 45 | [CH₂=CHF]⁺• | H₂O + H |
| 33 | [CH₂F]⁺ | •CH₂OH |
| 31 | [CH₂OH]⁺ | •CH₂F (Base Peak) |
Source: Data interpreted from the NIST Chemistry WebBook.[1]
Conclusion: An Integrated Spectroscopic Portrait
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of 2-fluoroethanol. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon skeleton and the precise location of the fluorine atom through characteristic chemical shifts and coupling constants. IR spectroscopy validates the presence of the essential hydroxyl and carbon-fluorine functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a fragmentation pattern consistent with the structure of a primary fluorinated alcohol. Together, these techniques provide a robust analytical foundation for any researcher utilizing 2-fluoroethanol in their work.
References
-
National Institute of Standards and Technology. (n.d.). Ethanol, 2-fluoro- In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanol, 2-fluoro- IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Fluoroethanol. John Wiley & Sons, Inc. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 12). 16: Multinuclear NMR. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoroethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
Sources
An In-depth Technical Guide to 2-Fluoroethanol (CAS 371-62-0)
Introduction: The Significance of a Singular Fluorine Atom
In the vast landscape of organic chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has profound implications for the physical, chemical, and biological properties of the resulting compounds. 2-Fluoroethanol (CAS 371-62-0), the simplest β-fluoroalcohol, stands as a testament to this principle.[1] While structurally similar to ethanol, the replacement of a single hydrogen atom with fluorine bestows upon it a unique reactivity and a set of properties that have rendered it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2][3] This guide provides a comprehensive technical overview of 2-fluoroethanol, intended for researchers, scientists, and drug development professionals who seek to leverage its distinct characteristics in their synthetic endeavors. We will delve into its fundamental properties, synthesis, reactivity, applications, and the critical safety considerations necessitated by its high toxicity.
Physicochemical and Spectroscopic Profile
2-Fluoroethanol is a colorless, hygroscopic liquid with a faintly sweet odor.[4] Its key physical and chemical properties are summarized in the table below. Understanding these parameters is crucial for its effective handling, storage, and application in various chemical transformations.
| Property | Value | Source(s) |
| CAS Number | 371-62-0 | [2][5] |
| Molecular Formula | C₂H₅FO | [2][4] |
| Molecular Weight | 64.06 g/mol | [2][4] |
| Appearance | Colorless liquid | [2][4] |
| Boiling Point | 103-103.5 °C | [2][5][6] |
| Melting Point | -26.5 °C | [2][6] |
| Density | 1.091 g/mL at 25 °C | [2][6] |
| Refractive Index (n20/D) | 1.365 | [2][6] |
| Flash Point | 31-34 °C (88-93.2 °F) | [2][6][7] |
| Vapor Pressure | 16 mmHg at 20 °C | [6][7] |
| Solubility | Fully miscible in water | [6] |
| pKa | 13.92 ± 0.10 | [6] |
The structural identity and purity of 2-fluoroethanol are unequivocally established through a combination of spectroscopic techniques.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy reveals the characteristic signals for the two methylene groups and the hydroxyl proton, with splitting patterns influenced by the adjacent fluorine atom. ¹³C NMR provides information on the carbon backbone, while ¹⁹F NMR is particularly sensitive and confirmatory for the presence and chemical environment of the fluorine atom.[8]
-
Infrared (IR) Spectroscopy : The IR spectrum of 2-fluoroethanol displays a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration, and a strong absorption band between 1000-1100 cm⁻¹ corresponding to the C-F stretch.[8]
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. When coupled with Gas Chromatography (GC-MS), it serves as a powerful tool for assessing purity and identifying trace impurities.[8]
Conformational Landscape: The Gauche Effect
A noteworthy structural feature of 2-fluoroethanol is the pronounced stability of its gauche conformer, a phenomenon attributed to the "gauche effect."[10] Electron diffraction studies have revealed that in the vapor phase, 2-fluoroethanol exists almost exclusively (>90%) in the gauche conformation.[11] This preference is rationalized by the formation of a stabilizing intramolecular hydrogen bond between the hydroxyl group's hydrogen and the electronegative fluorine atom.[10][11] This conformational preference can influence its reactivity and interactions in biological systems.
Caption: Gauche conformer of 2-fluoroethanol stabilized by an intramolecular hydrogen bond.
Synthesis and Reactivity: A Versatile Building Block
Synthetic Routes
The most common and historically significant method for synthesizing 2-fluoroethanol is a Finkelstein reaction, which involves the treatment of a 2-haloethanol (typically 2-chloroethanol or 2-bromoethanol) with an alkali metal fluoride, such as potassium fluoride.[2][10] The lower boiling point of the product facilitates its isolation via distillation.[10]
Caption: Role of 2-fluoroethanol as a building block in drug development.
Safety, Toxicology, and Handling: A Critical Overview
Extreme Toxicity: It is imperative to underscore that 2-fluoroethanol is a highly toxic compound. [2][12]Its toxicity is comparable to that of fluoroacetate, a potent metabolic poison. [6][10]The probable oral lethal dose in humans is estimated to be extremely low. [6][13]It is fatal if swallowed, inhaled, or absorbed through the skin. [12][14] Mechanism of Toxicity: The toxicity of 2-fluoroethanol is a classic example of "lethal synthesis." [15]In the body, it is metabolized by alcohol dehydrogenase to fluoroacetaldehyde, which is then further oxidized to fluoroacetate. [10][16]Fluoroacetate subsequently enters the citric acid cycle (TCA cycle) where it is converted to fluorocitrate. [10]Fluorocitrate is a potent inhibitor of the enzyme aconitase, leading to a blockage of the TCA cycle, disruption of cellular respiration, and ultimately, cell death. [10][12]
Caption: Metabolic pathway leading to the toxicity of 2-fluoroethanol.
Symptoms of Exposure: The onset of symptoms after exposure to 2-fluoroethanol can be delayed for several hours. [10]Reported effects include epigastric distress, such as vomiting, and central nervous system effects, including auditory hallucinations and numbness of the face or nose. [10]Severe exposure can lead to respiratory failure, epileptiform convulsions, and cardiac dysfunction. [10] Handling and Personal Protective Equipment (PPE): Due to its high toxicity and flammability, 2-fluoroethanol must be handled with extreme caution in a well-ventilated chemical fume hood. [12][17]The following PPE is mandatory:
-
Gloves : Appropriate chemical-resistant gloves.
-
Eye Protection : Safety goggles and a face shield.
-
Lab Coat : A flame-resistant lab coat.
-
Respiratory Protection : If there is a risk of inhalation, a suitable respirator must be used. [18] Storage and Disposal: 2-Fluoroethanol should be stored in a cool, dry, well-ventilated area away from ignition sources and incompatible materials such as strong oxidizing agents. [17][19]All waste containing 2-fluoroethanol must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. [12][20]
Conclusion
2-Fluoroethanol is a deceptively simple molecule with a complex and fascinating profile. Its unique properties, stemming from the presence of a single fluorine atom, make it a valuable and versatile intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. However, its utility is inextricably linked to its extreme toxicity, which demands the utmost respect and the implementation of rigorous safety protocols. For the informed researcher, a thorough understanding of its chemistry, reactivity, and toxicology is the key to harnessing its synthetic potential safely and effectively.
References
-
2-Fluoroethanol - Wikipedia. Available at: [Link]
-
Exploring 2-Fluoroethanol: Properties, Applications, and Manufacturing Insights. Available at: [Link]
-
Spectroscopic Characterization and Quality Control of 2-Fluoroethanol. Available at: [Link]
-
Understanding the Properties and Synthesis of 2-Fluoroethanol. Available at: [Link]
-
Chemical Properties of Ethanol, 2-fluoro- (CAS 371-62-0) - Cheméo. Available at: [Link]
-
2-Fluoroethanol - CAS Common Chemistry. Available at: [Link]
-
Preparation of 2-fluoroethanol - PrepChem.com. Available at: [Link]
-
2-Fluoroethanol CAS 371-62-0 Purity >95.0% (GC) - Ruifu Chemical. Available at: [Link]
-
Conformational analysis. III. Molecular structure and composition of 2-fluoroethanol as determined by electron diffraction - American Chemical Society. Available at: [Link]
-
2-Fluoroethanol | C2H5FO | CID 9737 - PubChem - NIH. Available at: [Link]
-
Conformational analysis. 13. 2-Fluoroethanol. An investigation of the molecular structure and conformational composition at 20, 156, and 240.degree.. Estimate of the anti-gauche energy difference | Journal of the American Chemical Society. Available at: [Link]
-
2-Fluoroethanol: A Versatile Intermediate for Organic Synthesis and Fluoroalkylation. Available at: [Link]
-
The Metabolism of 2-Fluoroethanol - Portland Press. Available at: [Link]
-
Conformational analysis. III. Molecular structure and composition of 2-fluoroethanol as determined by electron diffraction | Journal of the American Chemical Society. Available at: [Link]
-
Metabolism of 2,2,2-trifluoroethanol and its relationship to toxicity - PubMed - NIH. Available at: [Link]
-
The metabolism of 2-fluoroethanol - PubMed. Available at: [Link]
-
2-Fluoroethanol: A Key Intermediate in the Synthesis of Fluorinated Fine Chemicals. Available at: [Link]
-
Question: The correct order of stability of various conformations of 2-Fl.. - Filo. Available at: [Link]
-
The metabolism of 2-fluoroethanol - PMC - NIH. Available at: [Link]
-
Ethanol, 2-fluoro- - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
-
2-Fluoroethanol - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]
-
office of environmental health and safety - Department of Chemistry and Biochemistry - The Ohio State University. Available at: [Link]
-
Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry - YouTube. Available at: [Link]
Sources
- 1. zhishangchemical.com [zhishangchemical.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. CAS 371-62-0: 2-Fluoroethanol | CymitQuimica [cymitquimica.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 2-Fluoroethanol CAS#: 371-62-0 [m.chemicalbook.com]
- 7. 2-Fluoroethanol 95 371-62-0 [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Page loading... [wap.guidechem.com]
- 14. 2-Fluoroethanol | C2H5FO | CID 9737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. The metabolism of 2-fluoroethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. fishersci.com [fishersci.com]
- 18. echemi.com [echemi.com]
- 19. ruifuchem.com [ruifuchem.com]
- 20. benchchem.com [benchchem.com]
A Technical Guide to the Physical Properties of 2-Fluoroethanol: Boiling Point and Density
Abstract
This technical guide provides a comprehensive examination of two key physical properties of 2-fluoroethanol (CAS No: 371-62-0): its boiling point and density. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of values. It delves into the underlying molecular principles that govern these properties, with a particular focus on the significant role of intramolecular hydrogen bonding. Furthermore, it outlines detailed, field-proven methodologies for the accurate experimental determination of these constants, ensuring both scientific integrity and practical applicability. This guide is structured to provide not only precise data but also a deep conceptual understanding, empowering scientists to better utilize this important fluorinated alcohol in their research and development endeavors.
Introduction to 2-Fluoroethanol
2-Fluoroethanol (chemical formula CH₂FCH₂OH) is a colorless liquid and one of the simplest stable fluorinated alcohols.[1] Its unique properties, imparted by the highly electronegative fluorine atom, make it a valuable intermediate in various organic syntheses, including the development of pharmaceuticals and agrochemicals.[2][3] Understanding its fundamental physical characteristics, such as boiling point and density, is paramount for its safe handling, application in reaction chemistry, and for purification processes like distillation.[2][4] This guide provides an in-depth analysis of these two critical parameters.
Core Physical Properties: A Quantitative Overview
The boiling point and density of 2-fluoroethanol are consistently reported within a narrow range across various chemical data sources. For clarity and comparative analysis, these values are summarized below.
Table 1: Key Physical Properties of 2-Fluoroethanol
| Property | Value | Conditions | Source(s) |
| Boiling Point | 103-103.5 °C | At approx. 760 mmHg (standard atmospheric pressure) | [1][4][5][6] |
| Density | 1.104 g/cm³ | At 20 °C | [1][7] |
| 1.091 g/mL | At 25 °C | [5][6][8][9] | |
| Molar Mass | 64.06 g/mol | N/A | [1][8][9] |
The Decisive Role of Molecular Structure: Intramolecular Hydrogen Bonding
A superficial comparison with ethanol (Boiling Point: 78 °C) might suggest that the increased molecular weight of 2-fluoroethanol is the primary reason for its higher boiling point. While molecular weight is a factor, the dominant influence arises from its unique conformational preference due to intramolecular forces.
Unlike other 2-haloethanols, 2-fluoroethanol predominantly exists in a gauche conformation, where the fluorine and hydroxyl groups are in close proximity.[1] This preference is stabilized by a strong intramolecular hydrogen bond between the hydroxyl proton and the electronegative fluorine atom.[1]
This internal hydrogen bonding has a significant consequence: it reduces the availability of the hydroxyl group's proton to form intermolecular hydrogen bonds with other 2-fluoroethanol molecules. Intermolecular forces are the primary determinant of a substance's boiling point; stronger intermolecular forces require more energy to overcome, resulting in a higher boiling point.
While the intramolecular bond in 2-fluoroethanol is significant, it does not completely preclude intermolecular interactions. The remaining intermolecular forces, combined with a greater molecular weight and dipole moment compared to ethanol, result in its boiling point being higher than ethanol's but potentially lower than what would be expected if all its hydrogen bonding capacity were directed intermolecularly. This phenomenon is a key differentiator when comparing it to other small alcohols.
Table 2: Comparison of Physical Properties of Ethanol and 2-Haloethanols
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL @ 20°C) | Key Intermolecular Force |
| Ethanol | 46.07 | 78.4 | ~0.789 | Strong Intermolecular H-Bonding |
| 2-Fluoroethanol | 64.06 | 103.5 [1][5] | ~1.104 [1][7] | Intermolecular H-Bonding (reduced by Intramolecular H-Bonding) |
| 2-Chloroethanol | 80.51 | 128-130[10] | ~1.200 | Strong Intermolecular H-Bonding & Dipole-Dipole |
| 2-Bromoethanol | 124.96 | ~149-150 | ~1.763[11][12] | Strong Intermolecular H-Bonding & Dipole-Dipole |
Note: The boiling point increases with the heavier halogens due to increased molecular weight and stronger London dispersion forces, which override the nuanced effects of hydrogen bonding seen with fluorine.
Experimental Determination Protocols
The trustworthiness of physical property data hinges on the rigor of the experimental methods used for its determination. The following sections detail standard, validated protocols for measuring the boiling point and density of liquids like 2-fluoroethanol.
Protocol for Boiling Point Determination (Micro-Reflux Method)
This method is highly efficient for small sample volumes and provides accurate results by ensuring the thermometer bulb is in equilibrium with the vapor of the boiling liquid.
Methodology:
-
Apparatus Setup:
-
Place a small magnetic stir bar into a test tube (e.g., 150mm diameter).
-
Using a pipette, add approximately 0.5-1.0 mL of 2-fluoroethanol to the test tube.
-
Position the test tube in a heating block situated on a hot plate stirrer. Secure it with a clamp.
-
Insert a calibrated thermometer into a holder (e.g., a small piece of rubber tubing) and lower it into the test tube. Crucially, the thermometer bulb must be positioned approximately 1 cm above the surface of the liquid. This ensures it measures the temperature of the vapor, not the liquid itself.
-
-
Heating and Observation:
-
Begin gentle stirring of the liquid.
-
Apply heat gradually. Observe the liquid for the onset of boiling (formation of bubbles) and the condensation of vapor on the inner walls of the test tube. This condensation ring indicates the liquid is refluxing.
-
Adjust the thermometer's position so that its bulb is level with the highest point of the vapor condensation ring.[9]
-
-
Measurement:
-
Once the liquid is gently refluxing and the condensation ring is stable, the temperature reading on the thermometer should stabilize.[9]
-
Record this stable temperature as the boiling point.
-
It is critical not to heat so strongly that the sample boils dry.
-
-
Shutdown:
-
Turn off the heat and allow the apparatus to cool while stirring continues to prevent bumping.
-
Diagram of Experimental Workflow for Boiling Point Determination
Caption: Workflow for Micro-Reflux Boiling Point Determination.
Protocol for Density Determination (Pycnometer Method)
The pycnometer method is a highly accurate gravimetric technique for determining the density of liquids. It relies on precisely measuring the mass of a known volume of the liquid.
Methodology:
-
Preparation and Calibration:
-
Thoroughly clean and dry a pycnometer (a glass flask with a precisely known volume).
-
Determine and record the mass of the empty, dry pycnometer using an analytical balance (m_pyc).
-
Fill the pycnometer with deionized water of a known temperature (e.g., 20.0 °C). Ensure no air bubbles are trapped.
-
Place the filled pycnometer in a temperature-controlled water bath to allow it to equilibrate to the desired temperature.[8]
-
Record the mass of the pycnometer filled with water (m_water).
-
The volume of the pycnometer (V_pyc) can be calculated using the known density of water at that temperature.
-
-
Sample Measurement:
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with 2-fluoroethanol.
-
Bring the sample to the same target temperature (e.g., 20.0 °C) using the water bath.
-
Dry the outside of the pycnometer and measure its total mass (m_sample).
-
-
Calculation:
-
Calculate the mass of the 2-fluoroethanol sample: Mass_2FE = m_sample - m_pyc.
-
Calculate the density (ρ) of 2-fluoroethanol: ρ_2FE = Mass_2FE / V_pyc.[13]
-
Diagram of Logic for Density Calculation
Caption: Logical flow for calculating density via the pycnometer method.
Conclusion
The boiling point (103.5 °C) and density (~1.104 g/cm³ at 20 °C) of 2-fluoroethanol are defining physical properties that are critical for its application in scientific research and drug development. These values are not arbitrary; they are a direct consequence of its molecular structure, most notably the stabilizing effect of intramolecular hydrogen bonding which modulates its intermolecular forces. Accurate determination of these properties requires adherence to rigorous experimental protocols, such as the micro-reflux and pycnometer methods detailed herein. A thorough understanding of both the physical values and the underlying chemical principles empowers researchers to handle, purify, and utilize 2-fluoroethanol with greater precision and safety.
References
-
2-Fluoroethanol - Wikipedia. [Link]
-
2-Fluoroethanol - ChemBK. [Link]
-
Exploring 2-Fluoroethanol: Properties, Applications, and Manufacturing Insights. [Link]
-
BOILING POINT DETERMINATION - University of Calgary. [Link]
-
2-fluoroethanol - Stenutz. [Link]
-
Liquid Density Measurement US Lab - MaTestLab. [Link]
-
2-Fluoroethanol | C2H5FO | CID 9737 - PubChem. [Link]
-
Understanding the Properties and Synthesis of 2-Fluoroethanol. [Link]
-
2-Chloroethanol | ClCH2CH2OH | CID 34 - PubChem. [Link]
-
MEASUREMENT OF DENSITY. [Link]
Sources
- 1. The question of intramolecular hydrogen bonding in 2-flouroethanol [authors.library.caltech.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 4. Video: Boiling Points - Procedure [jove.com]
- 5. phillysim.org [phillysim.org]
- 6. vernier.com [vernier.com]
- 7. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
- 8. knowledge.reagecon.com [knowledge.reagecon.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. 2-Chloroethanol | ClCH2CH2OH | CID 34 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-BROMOETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. matestlabs.com [matestlabs.com]
Unraveling the Conformational Landscape of 2-Fluoroethanol: A Theoretical Deep Dive
Abstract
2-Fluoroethanol (C2H5FO) presents a classic yet continually debated case study in conformational analysis, where counterintuitive stability patterns challenge rudimentary steric hindrance models. The preference for the gauche conformation over the anti form has sparked extensive theoretical and experimental investigation. This technical guide synthesizes the current understanding of 2-fluoroethanol's conformer stability, grounded in high-level ab initio computational studies. We will dissect the underlying intramolecular forces, primarily the contentious roles of intramolecular hydrogen bonding versus the gauche effect, and provide a framework for the computational workflows used to probe these subtle energetic landscapes. This document is intended for researchers and professionals in computational chemistry, drug design, and materials science who leverage conformational analysis to predict molecular behavior and properties.
Introduction: The Enigma of 2-Fluoroethanol's Stability
In the realm of stereochemistry, the spatial arrangement of atoms in a molecule, or its conformation, dictates its physical, chemical, and biological properties. For simple alkanes, the staggered anti conformation, which minimizes steric repulsion by placing bulky substituents farthest apart, is typically the most stable. However, 2-fluoroethanol defies this expectation. A substantial body of evidence from spectral techniques and electron diffraction has shown that 2-fluoroethanol predominantly exists in a gauche conformation in both liquid and vapor states.[1] This preference points to the presence of attractive intramolecular forces that overcome the expected steric and dipolar repulsions. Understanding the nature of these forces is not merely an academic exercise; it has profound implications for designing fluorinated molecules in pharmaceuticals and materials, where conformational control is paramount.
The Conformational Isomers of 2-Fluoroethanol
Rotation around the central carbon-carbon single bond in 2-fluoroethanol gives rise to a continuum of conformations. The key stationary points on the potential energy surface are the staggered (gauche and anti) and eclipsed conformers. The stability of these conformers is primarily a function of the dihedral angles between the fluorine and hydroxyl groups.
The primary conformers of interest are:
-
Gauche (G): Where the F-C-C-O dihedral angle is approximately 60°. This conformation brings the fluorine atom and the hydroxyl hydrogen in relatively close proximity.
-
Anti (A): Where the F-C-C-O dihedral angle is 180°, placing the electronegative fluorine and hydroxyl groups as far apart as possible.
-
Eclipsed (E): These are high-energy transition states where the substituents on the two carbon atoms are aligned, leading to significant torsional and steric strain.
The central question in the study of 2-fluoroethanol is why the gauche conformer is more stable than the anti conformer.
Theoretical Framework and Computational Methodology
To accurately model the subtle energy differences between the conformers of 2-fluoroethanol, robust theoretical methods are required. Modern computational chemistry provides the tools to map the potential energy surface (PES) and identify the minimum energy structures.[2][3]
The Potential Energy Surface (PES)
The PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry.[2][3] For 2-fluoroethanol, the most critical coordinates are the dihedral angles defining the rotation around the C-C bond (F-C-C-O) and the C-O bond (C-C-O-H). By systematically varying these angles and calculating the energy at each point, a detailed map of the conformational landscape can be constructed. The minima on this surface correspond to stable conformers, while saddle points represent the transition states between them.
Ab Initio Computational Methods
Ab initio (from first principles) calculations solve the electronic Schrödinger equation without empirical parameters, providing a highly accurate description of molecular systems.[4] For a molecule like 2-fluoroethanol, a common and effective approach involves:
-
Method: Møller-Plesset perturbation theory of the second order (MP2) is a widely used method that accounts for electron correlation, which is crucial for accurately describing non-covalent interactions.
-
Basis Set: A sufficiently large and flexible basis set is necessary to describe the electronic distribution accurately. Augmented correlation-consistent basis sets, such as aug-cc-pVTZ (aVTZ), are often employed as they include diffuse functions to properly model weak interactions.[5]
A Standard Computational Workflow
A typical theoretical study of 2-fluoroethanol's conformational stability follows a well-defined protocol:
-
Initial Structure Generation: Generation of various starting geometries for the different conformers (gauche, anti, etc.).
-
Geometry Optimization: Each starting structure is optimized to find the nearest local energy minimum on the potential energy surface. This process adjusts all bond lengths, bond angles, and dihedral angles to minimize the molecule's energy.
-
Frequency Calculation: At each optimized geometry, a frequency calculation is performed. This serves two purposes:
-
To confirm that the optimized structure is a true minimum (all real frequencies) or a transition state (one imaginary frequency).
-
To obtain the zero-point vibrational energy (ZPVE), which is a quantum mechanical correction to the electronic energy.
-
-
Single-Point Energy Calculation: To obtain a more accurate energy, a single-point energy calculation can be performed at the optimized geometry using a higher level of theory or a larger basis set.
-
Analysis: The relative energies of the conformers (including ZPVE corrections) are then compared to determine their relative stabilities. Geometric parameters and electronic properties are analyzed to understand the nature of the intramolecular interactions.
Caption: The gauche and anti conformers of 2-fluoroethanol and their potential stabilizing interactions.
Conclusion
Theoretical studies, predominantly employing high-level ab initio calculations, have been instrumental in elucidating the conformational preferences of 2-fluoroethanol. The consensus from these studies is that the gauche conformer is significantly more stable than the anti conformer. While intramolecular hydrogen bonding may play a minor role, the primary stabilizing factor is now widely considered to be the gauche effect, a form of hyperconjugation. This understanding is crucial for the rational design of fluorinated molecules in various scientific and industrial applications, as it highlights the importance of subtle electronic effects in determining molecular structure and, consequently, function. The case of 2-fluoroethanol serves as a compelling example of how computational chemistry can provide deep insights into the fundamental principles of chemical bonding and molecular stability.
References
- Griffith, R. G., & Roberts, J. D. (n.d.). The question of intramolecular hydrogen bonding in 2-flouroethanol. Caltech Authors.
- (1970). Microwave Spectrum and Intramolecular Hydrogen Bonding in 2‐Fluoroethanol. The Journal of Chemical Physics, 52(11), 5967-5973.
- (2015). How can the gauche-effect be explained? Chemistry Stack Exchange.
- (2025). 2-Fluoroethanol: Spectroscopic Studies and Nuclear Quantum Effects. ChemicalBook.
- (n.d.). Nuclear Quantum Effects in Gas-Phase 2-Fluoroethanol. ChemRxiv.
- (2018). Increasing order of stability among the three main conformations (i.e. eclipse, anti, gauche) of 2-fluoroethanol is. Sarthaks eConnect.
- (2023). Increasing order of stability among the three main conformations (that is, eclipse, anti, gauche) of 2-fluoroethanol is. Filo.
- (n.d.). Potential energy surfaces for 2‐haloethanols in the gas phase (rotation...).
- (2025).
- (1989). Conformational analysis. 13. 2-Fluoroethanol. An investigation of the molecular structure and conformational composition at 20, 156, and 240.degree.. Estimate of the anti-gauche energy difference. Journal of the American Chemical Society, 111(16), 6392-6398.
- (2019). The Gauche Effect. I don't understand how, on the subject of Newman Projections, that the gauche conformation of 2-fluoroethanol, for instance, can be more stable than the anti? Reddit.
- (n.d.). gauche effect in 1,2‐difluoroethane due to σCH → σ*CF hyperconjugation.
- (n.d.). Gauche effect. Wikipedia.
- (n.d.). In 2 - Fluoroethanol which conformer will be most stable? Allen.
- (2022, October 17). Increasing order of stability among the three main conformations of 2-Fluoroethanol is: (1) Eclip... [Video]. YouTube.
- (1973). Conformational analysis. III. Molecular structure and composition of 2-fluoroethanol as determined by electron diffraction. Journal of the American Chemical Society, 95(24), 8193-8197.
- (n.d.). Conformation of 2,2,2-trifluoroethanol and the solvation structure of its 2-fluoropyridine clusters. Semantic Scholar.
- (2023, May 8). The most stable conformation of 2-Fluoro-Ethanol is: [Video]. YouTube.
- Ng, S., Xie, Y., & Schaefer III, H. F. (2024). Hydrogen bonding in 2,2,2-trifluoroethanol. Journal of Molecular Modeling, 30(10).
- (2022, September 20). In 2-Fluoroethanol which conformer will be most stable ? (A) Eclips... [Video]. YouTube.
- (n.d.). Potential Energy Surfaces.
- (n.d.). 2-Fluoroethanol. PubChem.
- (2019). Ab Initio Calculations for Molecule-Surface Interactions with Chemical Accuracy. Accounts of Chemical Research, 52(12), 3349-3357.
- (n.d.). Potential energy surface. Wikipedia.
Sources
Methodological & Application
The Emerging Role of 2-Fluoroethanol as a Performance-Enhancing Solvent in Organic Synthesis
Abstract
In the continuous quest for reaction media that offer enhanced control over reactivity and selectivity, 2-Fluoroethanol (2-FE) is emerging as a solvent of significant interest. While its more extensively fluorinated analogs, 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are well-established as "non-innocent" solvents capable of promoting challenging transformations, 2-FE presents a unique combination of properties that merit its own detailed consideration. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-fluoroethanol as a solvent. We will delve into its physicochemical properties, explore its mechanistic influence on organic reactions, provide detailed protocols for its application, and outline essential safety and handling procedures.
Introduction: Beyond a Simple Solvent
2-Fluoroethanol is a colorless, musky-odored liquid that is miscible with water and a range of common organic solvents.[1] The presence of a single fluorine atom on the ethyl group significantly alters its electronic properties compared to ethanol, making it a more polar and acidic alcohol. This unique electronic signature, coupled with its ability to act as a potent hydrogen-bond donor, allows 2-FE to actively participate in chemical reactions, often leading to accelerated rates and improved selectivity. Its utility is particularly notable in reactions proceeding through charged intermediates or transition states that can be stabilized by its distinct solvating properties. This guide will explore how to leverage these characteristics to drive desired reaction outcomes.
Physicochemical Properties of 2-Fluoroethanol
A thorough understanding of a solvent's physical properties is paramount for its effective application. The key physicochemical data for 2-fluoroethanol are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₂H₅FO | [1][2] |
| Molar Mass | 64.06 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 103.5 °C | [1] |
| Melting Point | -26.3 °C | [1] |
| Density | 1.104 g/cm³ (at 20 °C) | [1] |
| Solubility in Water | Miscible | [1] |
| pKa | ~14.74 (predicted) | [1] |
| Flash Point | 34 °C | [1] |
The relatively high boiling point of 2-fluoroethanol makes it suitable for reactions requiring elevated temperatures, while its miscibility with a broad range of solvents allows for its use in mixed-solvent systems to fine-tune reaction conditions.
Mechanistic Insights: How 2-Fluoroethanol Influences Reactivity
The efficacy of 2-fluoroethanol as a reaction solvent can be attributed to several key mechanistic factors, primarily stemming from its electronic properties and hydrogen-bonding capabilities.
-
Hydrogen-Bond Donation: 2-Fluoroethanol is a strong hydrogen-bond donor. This allows it to stabilize anionic species and electron-rich transition states. In reactions involving leaving groups, 2-FE can solvate and stabilize the departing anion, thereby facilitating the reaction.
-
Polarity and Dipole Moment: As a polar, protic solvent, 2-fluoroethanol can effectively solvate charged species. This is particularly advantageous in reactions that proceed through carbocationic intermediates or have highly polar transition states, such as in SN1 reactions or certain types of cycloadditions.[3][4][5]
-
Gauche Conformer Stabilization: Intramolecular hydrogen bonding in 2-fluoroethanol stabilizes its gauche conformer.[1] This conformational preference can influence the solvation shell around reacting species, potentially impacting stereoselectivity.
The diagram below illustrates the key mechanistic roles of 2-fluoroethanol in promoting a hypothetical nucleophilic substitution reaction.
Caption: Mechanistic role of 2-fluoroethanol in a nucleophilic substitution.
Application and Protocols
While the literature on 2-fluoroethanol as a primary solvent is still developing, its properties suggest its utility in a range of reaction types. Below are detailed protocols for two representative applications.
Application I: Promoting SN2 Reactions
Rationale: In SN2 reactions, the transition state involves a partial negative charge. A polar, protic solvent like 2-fluoroethanol can stabilize this transition state through hydrogen bonding, potentially accelerating the reaction compared to less polar or aprotic solvents. However, it's crucial to note that excessive solvation of the nucleophile could decrease its reactivity. Therefore, 2-FE may be particularly beneficial for reactions with neutral nucleophiles or when used as a co-solvent.
Protocol: Synthesis of 2-Phenoxyethanol from Phenol and 2-Chloroethanol
This protocol describes a Williamson-ether-like synthesis where 2-fluoroethanol is used as the solvent.
Materials:
-
Phenol (9.41 g, 100 mmol)
-
2-Chloroethanol (8.05 g, 100 mmol)
-
Potassium Carbonate (20.73 g, 150 mmol)
-
2-Fluoroethanol (200 mL)
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add phenol (9.41 g), potassium carbonate (20.73 g), and 2-fluoroethanol (200 mL).
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Add 2-chloroethanol (8.05 g) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 105 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Remove the 2-fluoroethanol under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation or column chromatography to yield 2-phenoxyethanol.
Sources
Application Notes and Protocols: 2-Fluoroethanol in the Synthesis of Fluorinated Pharmaceuticals
Introduction: The Strategic Incorporation of the Fluoroethyl Moiety in Drug Design
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and pKa.[1][2] Among the various fluorinated motifs, the 2-fluoroethyl group (-CH₂CH₂F) has emerged as a valuable component in the design of novel therapeutics and diagnostic agents.
2-Fluoroethanol (HOCH₂CH₂F) is the primary and most direct building block for introducing this 2-fluoroethyl moiety. Its utility spans the synthesis of active pharmaceutical ingredients (APIs) and, notably, the preparation of 18F-labeled radiotracers for Positron Emission Tomography (PET) imaging, a critical tool in modern diagnostics.[3][4] This guide provides detailed protocols and technical insights for researchers, scientists, and drug development professionals on the effective use of 2-fluoroethanol in the synthesis of fluorinated pharmaceutical compounds and key intermediates.
Core Principles: Activating the Hydroxyl Group for Nucleophilic Substitution
The hydroxyl group of 2-fluoroethanol is a poor leaving group, necessitating its activation to facilitate nucleophilic substitution reactions. A common and effective strategy is the conversion of the alcohol to a sulfonate ester, such as a tosylate or brosylate. These derivatives transform the hydroxyl group into an excellent leaving group, readily displaced by nucleophiles like phenols or amines, which are common functionalities in pharmaceutical scaffolds.
Protocol 1: Activation of 2-Fluoroethanol via Tosylation
This protocol details the conversion of 2-fluoroethanol to 2-fluoroethyl tosylate, a versatile intermediate for subsequent fluoroethylation reactions.[5][6]
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 2-Fluoroethanol | ≥99% | Sigma-Aldrich |
| p-Toluenesulfonyl chloride (TsCl) | ≥98% | Sigma-Aldrich |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Saturated Sodium Bicarbonate | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate | ACS Grade | VWR |
| Diethyl Ether | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-fluoroethanol (5.0 g, 78.0 mmol) in anhydrous dichloromethane (100 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Base and Reagent: Slowly add anhydrous pyridine (9.2 g, 9.4 mL, 116.0 mmol, 1.5 equiv) to the stirred solution. Subsequently, add p-toluenesulfonyl chloride (16.4 g, 86.0 mmol, 1.1 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).
-
Work-up:
-
Quench the reaction by slowly adding 50 mL of cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 to 4:1).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 2-fluoroethyl tosylate as a colorless oil.
-
Expected Results and Characterization:
-
Yield: 70-85%
-
Appearance: Colorless to pale yellow oil.
-
1H NMR (CDCl₃, 400 MHz): δ 7.80 (d, 2H), 7.35 (d, 2H), 4.55 (dt, 2H), 4.30 (dt, 2H), 2.45 (s, 3H).
-
19F NMR (CDCl₃, 376 MHz): δ -223.5 (tt).
Protocol 2: Synthesis of a 2-Fluoroethoxy-Substituted Pharmaceutical Intermediate via Williamson Ether Synthesis
This protocol describes the synthesis of 2-(2-fluoroethoxy)aniline, a key building block for various pharmaceutical agents, by reacting 2-aminophenol with activated 2-fluoroethyl tosylate. This reaction is a classic example of the Williamson ether synthesis.[7][8][9]
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 2-Fluoroethyl tosylate | As prepared above | - |
| 2-Aminophenol | ≥99% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Fisher Scientific |
| Ethyl Acetate | ACS Grade | VWR |
| Deionized Water | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 2-aminophenol (2.18 g, 20.0 mmol), anhydrous potassium carbonate (4.14 g, 30.0 mmol, 1.5 equiv), and anhydrous N,N-dimethylformamide (40 mL).
-
Addition of Alkylating Agent: Add a solution of 2-fluoroethyl tosylate (4.36 g, 20.0 mmol, 1.0 equiv) in DMF (10 mL) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 6-8 hours. Monitor the reaction for the consumption of starting materials by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into 200 mL of cold deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the pure fractions and remove the solvent under reduced pressure to afford 2-(2-fluoroethoxy)aniline.
-
Expected Results and Characterization:
-
Yield: 65-80%
-
Appearance: Pale yellow oil or low-melting solid.
-
1H NMR (CDCl₃, 400 MHz): δ 6.85-6.70 (m, 4H), 4.70 (dt, 2H), 4.20 (dt, 2H), 3.85 (br s, 2H).
-
19F NMR (CDCl₃, 376 MHz): δ -224.0 (tt).
-
Mass Spectrometry (ESI+): m/z calculated for C₈H₁₀FNO [M+H]⁺ 156.07, found 156.08.
Safety, Handling, and Disposal
Extreme Caution is Advised When Handling 2-Fluoroethanol and its Derivatives.
-
Toxicity: 2-Fluoroethanol is highly toxic by inhalation, in contact with skin, and if swallowed. It is metabolized in vivo to fluoroacetate, a potent inhibitor of the citric acid cycle.[10]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Handling: Avoid all personal contact, including inhalation of vapors.[11] Use non-sparking tools and work away from ignition sources as 2-fluoroethanol is flammable.[12]
-
Spills: In case of a spill, evacuate the area. Remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
Disposal: 2-Fluoroethanol and its derivatives must be disposed of as hazardous waste.[11] All waste must be handled in accordance with local, state, and federal regulations. Do not discharge into drains.
Concluding Remarks
2-Fluoroethanol serves as a strategic and indispensable reagent for the incorporation of the 2-fluoroethyl moiety into pharmaceutical compounds. The activation of its hydroxyl group, typically through tosylation, provides a highly reactive intermediate amenable to nucleophilic substitution reactions such as the Williamson ether synthesis. The protocols provided herein offer a robust framework for the synthesis of 2-fluoroethoxy-containing building blocks, which are of significant interest in modern drug discovery. The successful implementation of these methods, coupled with stringent adherence to safety protocols, will enable researchers to effectively leverage the unique properties of fluorine in the development of next-generation pharmaceuticals.
References
- Jarkas, N., Voll, R. J., & Goodman, M. M. (2013). Synthesis of a phenolic precursor and its efficient O-[18F]fluoroethylation with purified no-carrier-added [18F]2-fluoroethyl brosylate as the labeling agent. Journal of Labelled Compounds and Radiopharmaceuticals, 56(11), 539-543.
- Google Patents. (n.d.). Flecainide synthesis.
-
Exploring 2-Fluoroethanol: Properties, Applications, and Manufacturing Insights. (n.d.). Retrieved from [Link]
-
The Role of 2-Fluoroethyl Tosylate in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]
- Pijeira, M. S. O., dos Santos, S. N., Araujo, Y. B., Lapolli, A. L., Wandermuren, M. N., Riera, Z. R., ... & Bernardes, E. S. (2022). A closer look at the synthesis of 2-[18F] fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1), 29.
- Google Patents. (n.d.). Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.
- Google Patents. (n.d.). Flecainide acetate oral solid preparation and preparation method thereof.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
AWS. (n.d.). Identification and synthesis of Flecainide acetate impurities and its control to ICH limit. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Identification and Synthesis of Flecainide Acetate Impurities and Its Control to ICH Limit. Retrieved from [Link]
-
MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]
-
European Patent Office. (2011, March 30). IMPROVED PROCESS FOR THE MANUFACTURE OF FLECAINIDE. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Role of Fluorine in Drug Design and Drug Action. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Retrieved from [Link]
-
OUCI. (n.d.). Methods of Analysis for Fluorine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. Retrieved from [Link]
-
PubMed. (2016, January 27). Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II-III Clinical Trials of Major Pharmaceutical Companies: New Structural Trends and Therapeutic Areas. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Carbotecnia. (n.d.). Filtration and treatment of pharmaceutical liquids. Retrieved from [Link]
-
Edubirdie. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). FDA approved fluorine-containing drugs in 2023. Retrieved from [Link]
-
National Institutes of Health. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]
-
OUCI. (n.d.). Methods of Analysis for Fluorine. Retrieved from [Link]
-
PubMed. (n.d.). Evaluation of analytical methods for fluorine in biological and related materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of drugs with trifluoroethoxy moieties. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic Fluoroethylation by a Fluoroethyl Selenium Analogue of S-Adenosylmethionine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Retrieved from [Link]
-
Wikipedia. (n.d.). Drug precursors. Retrieved from [Link]
-
YouTube. (2025, April 21). Preparative Purification Solutions in Drug Discovery Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
- 4. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. 2-(2-Fluoroethoxy)aniline [synhet.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. The Williamson Ether Synthesis [cs.gordon.edu]
- 11. Buy 2-Fluoro-4-(2,2-difluoroethoxy)aniline [smolecule.com]
- 12. benchchem.com [benchchem.com]
Application of 2-Fluoroethyl Moieties in PET Radiotracer Synthesis
An Application Guide for Researchers and Drug Development Professionals
Abstract
The incorporation of the fluorine-18 (¹⁸F) radionuclide is a cornerstone of modern Positron Emission Tomography (PET) tracer development, owing to its favorable decay characteristics and half-life (109.7 min).[1][2] The 2-[¹⁸F]fluoroethyl group, in particular, has become a ubiquitous moiety in the design of novel radiopharmaceuticals. This application note provides a comprehensive technical guide on the synthesis of PET radiotracers using 2-[¹⁸F]fluoroethylating agents. We will delve into the underlying chemical principles, provide field-proven, step-by-step protocols for the synthesis of clinically significant tracers such as O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) and [¹⁸F]fluoroethylcholine ([¹⁸F]FECh), and discuss critical aspects of quality control and process optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful techniques in their work.
The Strategic Importance of the 2-[¹⁸F]Fluoroethyl Group
The development of PET radiopharmaceuticals requires a delicate balance between biological activity, favorable pharmacokinetics, and efficient radiolabeling chemistry.[3][4] The 2-[¹⁸F]fluoroethyl group is frequently employed because it often preserves or enhances the biological properties of the parent molecule while introducing the ¹⁸F label for imaging.
The primary strategy for introducing this group is not typically through the direct use of 2-[¹⁸F]fluoroethanol, but rather via a more reactive intermediate, or "synthon." The most prominent of these is 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FEtOTs) .
Causality Behind the Synthon Approach:
-
Reactivity and Versatility: [¹⁸F]FEtOTs is a potent alkylating agent that readily reacts with various nucleophiles (e.g., phenols, amines, thiols), making it a versatile tool for labeling a wide range of precursor molecules.[5][6]
-
Volatility and Handling: Compared to smaller alkylating agents like [¹⁸F]fluoromethyl bromide, [¹⁸F]FEtOTs has a lower volatility, which simplifies handling within automated synthesis modules and reduces the risk of radioactive contamination of the system.[7][8]
-
Stability: The synthon is chemically stable enough to be synthesized and purified before its reaction with the final precursor molecule, allowing for a reliable two-step labeling strategy.[9]
The synthesis of this key intermediate is typically achieved via nucleophilic substitution of [¹⁸F]fluoride on ethylene glycol ditosylate. However, this reaction is not without its challenges. Optimization is crucial to minimize the formation of volatile radioactive side-products, namely 2-[¹⁸F]fluoroethanol ([¹⁸F]FEOH) and [¹⁸F]vinyl fluoride ([¹⁸F]VF) .[7][8][10] Studies have shown that the formation of these impurities is dependent on reaction temperature, time, and the molar ratio of base to precursor, highlighting the need for precise control over reaction conditions.[7][8][10][11]
Application Protocol: Automated Synthesis of O-(2-[¹⁸F]Fluoroethyl)-L-Tyrosine ([¹⁸F]FET)
[¹⁸F]FET is a clinically vital amino acid tracer used for the diagnosis, staging, and monitoring of brain tumors.[12][13][14] Its synthesis is a robust example of the two-step fluoroethylation strategy.
Principle
The synthesis proceeds in two primary stages within an automated module: (1) The production of [¹⁸F]fluoroethyl tosylate from ethylene glycol ditosylate and cyclotron-produced [¹⁸F]fluoride. (2) The subsequent N-alkylation of a protected tyrosine precursor (e.g., O-(2′-tosyloxyethyl)-N-trityl-l-tyrosine-tert-butyl ester, or TET precursor) with the [¹⁸F]fluoroethyl tosylate, followed by acid hydrolysis to remove protecting groups and final purification.[12][15]
Experimental Protocol
This protocol is designed for a commercial automated synthesis module (e.g., GE FASTlab™ 2, Sofie ELIXYS).[16][17]
Reagents and Materials:
-
[¹⁸F]Fluoride in [¹⁸O]water (from cyclotron)
-
Tetrabutylammonium bicarbonate (TBA·HCO₃) solution
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
Ethylene glycol ditosylate
-
TET precursor (O-(2′-tosyloxyethyl)-N-trityl-l-tyrosine-tert-butyl ester)
-
Hydrochloric acid (1 M)
-
Sterile water for injection
-
Ethanol for injection
-
Solid Phase Extraction (SPE) cartridges (e.g., QMA, HLB, WAX, CM as required by the specific module)[16]
-
Sterile filters (0.22 µm)
Procedure (Automated Sequence):
-
[¹⁸F]Fluoride Trapping: The aqueous [¹⁸F]fluoride solution is passed through a quaternary methyl ammonium (QMA) light cartridge to trap the [¹⁸F]F⁻.
-
Elution and Drying: The trapped [¹⁸F]F⁻ is eluted into the reactor vessel using a solution of TBA·HCO₃ or K₂CO₃/K₂₂₂ in acetonitrile/water. The mixture is dried via azeotropic distillation under a nitrogen stream at elevated temperatures (e.g., 100-125°C).[8][16]
-
Synthesis of [¹⁸F]Fluoroethyl Tosylate: A solution of ethylene glycol ditosylate in acetonitrile is added to the dried [¹⁸F]fluoride complex. The reaction is heated (e.g., 100°C for 8-10 min) to produce [¹⁸F]fluoroethyl tosylate.[18]
-
[¹⁸F]Fluoroethylation of TET Precursor: The TET precursor, dissolved in acetonitrile, is added to the reactor. The reaction is heated (e.g., 135°C for 10 minutes) to allow for fluoroethylation.[16]
-
Hydrolysis: After cooling, hydrochloric acid is added to the reactor, which is then heated (e.g., 130°C for ~9 minutes) to remove the trityl and tert-butyl ester protecting groups.[16]
-
Purification: The crude product is cooled, diluted with water, and passed through a series of SPE cartridges for purification. This method avoids the need for HPLC purification, simplifying the process.[12][16] The final product is eluted from the cartridges using a suitable solvent (e.g., 5% ethanol in water) into a sterile collection vial.[16]
Data and Quality Control
| Parameter | Typical Value | Source(s) |
| Precursor Amount (TET) | 2 - 10 mg | [14][15] |
| Total Synthesis Time | 50 - 85 min | [12][13][16][17] |
| Radiochemical Yield (RCY) | 30 - 55% (decay corrected) | [16][17] |
| Radiochemical Purity | > 99% | [12][16][17] |
| Enantiomeric Purity (L-isomer) | > 99% |
Mandatory Quality Control Checks:
-
Visual Inspection: The final product should be a clear, colorless solution free of particulate matter.
-
pH: Must be within a physiologically acceptable range (typically 4.5 - 7.5).
-
Radiochemical Identity & Purity: Confirmed by radio-HPLC, comparing the retention time of the product with a non-radioactive standard.
-
Enantiomeric Purity: Determined by chiral HPLC to ensure the biologically active L-isomer is predominant.[16]
-
Residual Solvents: Analyzed by Gas Chromatography (GC) to ensure levels are below pharmacopeia limits.
Application Protocol: Synthesis of [¹⁸F]Fluoroethylcholine ([¹⁸F]FECh)
[¹⁸F]FECh is a PET tracer used for imaging malignancies with high rates of cell proliferation, such as prostate and brain tumors, by targeting increased choline metabolism.[18][19][20]
Principle
The synthesis of [¹⁸F]FECh also follows the two-step synthon approach. First, 2-[¹⁸F]fluoroethyl tosylate is prepared as described previously. This intermediate then reacts with the precursor, N,N-dimethylethanolamine (DMAE), via quaternization of the tertiary amine to form [¹⁸F]FECh.[19][21]
Experimental Protocol
This protocol describes a simplified, automated synthesis that often utilizes SPE purification.
Reagents and Materials:
-
Reagents for 2-[¹⁸F]fluoroethyl tosylate synthesis (as in Sec. 2.2)
-
N,N-dimethylethanolamine (DMAE)
-
Cation-exchange SPE cartridge (e.g., Sep-Pak Accell Light CM)[20]
-
Saline solution (0.9% NaCl) for injection
Procedure (Automated Sequence):
-
Synthesis of 2-[¹⁸F]Fluoroethyl Tosylate: Steps 1-3 from the [¹⁸F]FET protocol (Section 2.2) are performed to generate the dried [¹⁸F]fluoroethyl tosylate intermediate in the reactor.
-
N-Alkylation: DMAE (can be used neat or in a solvent) is added directly to the reactor containing the dried intermediate.[21] The mixture is heated (e.g., 100°C for 5-10 min) to complete the reaction.[18][21]
-
Purification: The reaction mixture is passed through a cation-exchange cartridge, which traps the positively charged [¹⁸F]FECh. The cartridge is washed with sterile water to remove unreacted precursors and impurities.
-
Elution: The final, purified [¹⁸F]FECh is eluted from the cartridge with sterile saline solution directly into the product vial.[20] This cartridge-based purification method is efficient and avoids the need for HPLC.[20]
Data and Quality Control
| Parameter | Typical Value | Source(s) |
| Total Synthesis Time | 40 - 65 min | [18][20] |
| Radiochemical Yield (RCY) | 40 - 48% (not decay corrected) | [19][20][21] |
| Radiochemical Purity | > 99% | [19][20] |
Mandatory Quality Control Checks:
-
Visual Inspection & pH: As per [¹⁸F]FET.
-
Radiochemical Identity & Purity: Confirmed by radio-HPLC and/or radio-TLC.
-
Chemical Purity: HPLC with UV and conductivity detectors can be used to identify and quantify chemical impurities, such as unreacted DMAE.
Conclusion
The 2-[¹⁸F]fluoroethyl moiety is a powerful tool in the arsenal of the radiochemist, enabling the development of a diverse range of PET tracers for oncology, neurology, and cardiology. The predominant synthetic route via the 2-[¹⁸F]fluoroethyl tosylate intermediate has proven to be robust, versatile, and amenable to full automation. As demonstrated with the syntheses of [¹⁸F]FET and [¹⁸F]FECh, this strategy allows for the high-yield, high-purity production of clinical-grade radiopharmaceuticals. A thorough understanding of the underlying reaction mechanisms, including potential side-product formation, coupled with rigorous, validated protocols and quality control, is paramount to ensuring the successful translation of these tracers from the laboratory to the clinic.
References
-
DeGrado, T. R., Coleman, R. E., Wang, S., Baldwin, S. W., Orr, M. D., Reiman, R. E., ... & Price, D. T. (2002). Development of 18 F-Fluoroethylcholine for Cancer Imaging with PET: Synthesis, Biochemistry, and Prostate Cancer Imaging. Journal of Nuclear Medicine, 43(2), 1-1. [Link]
-
Asti, M., Iori, M., Rubagotti, S., & Versari, A. (2010). Efficient automated one-step synthesis of 2-[18F]fluoroethylcholine for clinical imaging: optimized reaction conditions and improved quality controls of different synthetic approaches. Nuclear Medicine and Biology, 37(4), 423-431. [Link]
-
Müller, D., Kniess, T., & Steinbach, J. (2011). Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method. Nuclear Medicine and Biology, 38(6), 803-809. [Link]
-
Kryza, D., Tadino, V., Filannino, R., Villeret, G., Lemoucheux, L., & Giammarile, F. (2008). Simplified fast and high yielding automated synthesis of [18F]fluoroethylcholine for prostate cancer imaging. Applied Radiation and Isotopes, 66(10), 1475-1480. [Link]
-
Ortega Pijeira, M. S., dos Santos, S. N., Araujo, Y. B., Lapolli, A. L., Wandermuren, M. N., Riera, Z. R., ... & Bernardes, E. S. (2022). A closer look at the synthesis of 2-[18F] fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1), 1-14. [Link]
-
Wester, H. J., Herz, M., Weber, W., Heiss, P., Senekowitsch-Schmidtke, R., Schwaiger, M., & Stöcklin, G. (1999). Synthesis and radiopharmacology of O-(2-[18F] fluoroethyl)-L-tyrosine for tumor imaging. Journal of Nuclear Medicine, 40(1), 205-212. [Link]
-
Hamacher, K., & Coenen, H. H. (2002). Efficient routine production of the 18F-labelled amino acid O-2-18F fluoroethyl-L-tyrosine. Applied Radiation and Isotopes, 57(6), 853-856. [Link]
-
Ortega Pijeira, M. S., dos Santos, S. N., Araujo, Y. B., Lapolli, A. L., Wandermuren, M. N., Riera, Z. R., ... & Bernardes, E. S. (2022). A closer look at the synthesis of 2-[18F] fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1), 28. [Link]
-
Ortega Pijeira, M. S., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. ResearchGate. [Link]
-
Wang, M., Li, S., Liu, K., Zhu, L., & Lin, K. S. (2025). Optimization and comparison of [18F]FET synthesis on two distinct automated radiochemistry systems. American Journal of Nuclear Medicine and Molecular Imaging, 15(4), 158-166. [Link]
-
Wang, H., Shao, X., Li, Y., & Liu, B. (2018). 2-[18F] fluoroethanol and 3-[18F] fluoropropanol: facile preparation, biodistribution in mice, and their application as nucleophiles in the synthesis of [18F] fluoroalkyl aryl ester and ether PET tracers. Molecular Imaging and Biology, 20(5), 769-778. [Link]
-
Schou, M., Halldin, C., & Farde, L. (2011). A Fully Automated Radiosynthesis of [18F] Fluoroethyl-Diprenorphine on a Single Module by Use of SPE Cartridges for Preparation of High Quality 2-[18F] Fluoroethyl Tosylate. Molecules, 16(8), 6333-6344. [Link]
-
VanBrocklin, H. F., Enas, J. D., Hanrahan, S. M., O'Neil, J. P., & Welch, M. J. (1994). Simple and efficient synthesis of 2-[18F] fluoroethyl triflate for high yield 18fluoroethylation. Journal of Labelled Compounds and Radiopharmaceuticals, 34(8), 745-755. [Link]
-
Arumugam, S., Dildey, P., Al-Yasiri, A., Al-Qahtani, M., Al-Otaibi, M., & Owunwanne, A. (2023). Development of an economical method to synthesize O-(2-[18 F] fluoroethyl)-L-tyrosine (18 FFET). Journal of Labelled Compounds and Radiopharmaceuticals, 66(11), 345-352. [Link]
-
National Center for Biotechnology Information. (2011). [18F]Fluoroethylcholine. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]
-
Arumugam, S., et al. (2023). Development of an economical method to synthesize O-(2-[18 F]fluoroethyl)-L-tyrosine (18 FFET). ResearchGate. [Link]
-
Ortega Pijeira, M. S., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. Semantic Scholar. [Link]
-
Wang, H., et al. (2018). 2-[18F]Fluoroethanol and 3-[18F]fluoropropanol: Facile preparation, biodistribution in mice, and their application as nucleophiles in the synthesis of [18F]fluoroalkyl aryl ester and ether PET tracers. ResearchGate. [Link]
-
Kniess, T., Laube, M., & Steinbach, J. (2015). 2-[18F] Fluoroethyl tosylate–a versatile tool for building 18F-based radiotracers for positron emission tomography. MedChemComm, 6(10), 1709-1719. [Link]
-
Wang, M., Li, S., Liu, K., Zhu, L., & Lin, K. S. (2025). Optimization and comparison of [18F]FET synthesis on two distinct automated radiochemistry systems. American journal of nuclear medicine and molecular imaging, 15(4), 158. [Link]
-
Wang, M., et al. (2025). Facile fully automated radiosynthesis and quality control of O-(2-[18F]fluoroethyl)- -tyrosine ([18F]FET) for human brain tumor imaging. ResearchGate. [Link]
-
Sperandeo, A., Ficola, U., Quartuccio, N., Kitson, S. L., Mansi, L., & Cistaro, A. (2014). Automated synthesis of [18F] fluorocholine using a modified GE tracerlab module. Current Radiopharmaceuticals, 7(2), 93-97. [Link]
-
Mairinger, S., Stanek, J., Wanek, T., Langer, O., & Kuntner, C. (2012). 18F fluoroethylations: different strategies for the rapid translation of 11C-methylated radiotracers. Nuclear medicine and biology, 39(6), 853-861. [Link]
-
Wang, M., et al. (2025). Optimization and comparison of [18F]FET synthesis on two distinct automated radiochemistry systems. Semantic Scholar. [Link]
-
Kniess, T., Laube, M., & Steinbach, J. (2015). 2-[18F]Fluoroethyl tosylate – a versatile tool for building of 18F based radiotracers for positron emission tomography. ResearchGate. [Link]
-
Li, Z., Liu, H., Wu, Z., & Chen, K. (2025). Synthesis and evaluation of 18F labeled FET prodrugs for tumor imaging. Theranostics, 15(12), 3249. [Link]
-
Sergeev, M., Poirier, M., Selivanova, S., & Thompson, C. (2020). Rapid, efficient, and economical synthesis of PET tracers in a droplet microreactor: application to O-(2-[18F] fluoroethyl)-L-tyrosine ([18F] FET). EJNMMI radiopharmacy and chemistry, 5(1), 1-15. [Link]
-
Chen, K. C., Chen, Y. C., Lin, K. J., Hsu, C. H., Huang, Y. S., & Huang, W. S. (2020). Automation of simplified two-step radiolabeling via ditosylate synthon for 18F-labeled radiotracers using AllinOne module. Journal of visualized experiments: JoVE, (161), e61413. [Link]
-
Pernas, A., Le, T., Paquette, M., & Wilson, A. A. (2021). 2-18 F-Fluoroethanol Is a PET Reporter of Solid Tumor Perfusion. Journal of Nuclear Medicine, 62(6), 868-874. [Link]
-
Herth, M. M., & Kramer, V. (2019). Fluorine-18 radiolabeling strategies-advantages and disadvantages of currently applied labeling methods. In Late-Stage Fluorination of Bioactive Molecules and Biologically-Relevant Substrates (pp. 29-103). Elsevier. [Link]
-
Sergeev, M., et al. (2020). Rapid, efficient, and economical synthesis of PET tracers in a droplet microreactor: application to O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET). ResearchGate. [Link]
-
Saha, G. B. (2016). Synthesis of PET Radiopharmaceuticals. Radiology Key. [Link]
-
Chun, J. H., & Kim, Y. S. (2012). Synthesis and PET imaging studies of [18F] 2-fluoroquinolin-8-ol ([18F] CABS13) in transgenic mouse models of Alzheimer's disease. MedChemComm, 3(1), 77-80. [Link]
-
Wenzel, B., Mollitor, J., Deuther-Conrad, W., & Brust, P. (2019). Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. Molecules, 24(16), 2921. [Link]
-
Patel, K., Kumar, A., & Kumar, V. (2022). Synthetic methodologies and PET imaging applications of fluorine-18 radiotracers: a patent review. Expert opinion on therapeutic patents, 32(4), 377-393. [Link]
Sources
- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation [mdpi.com]
- 3. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 4. Synthetic methodologies and PET imaging applications of fluorine-18 radiotracers: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. research.rug.nl [research.rug.nl]
- 8. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Fully Automated Radiosynthesis of [18F]Fluoroethyl-Diprenorphine on a Single Module by Use of SPE Cartridges for Preparation of High Quality 2-[18F]Fluoroethyl Tosylate [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products | Semantic Scholar [semanticscholar.org]
- 12. Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of an economical method to synthesize O-(2-[18 F]fluoroethyl)-L-tyrosine (18 FFET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. e-century.us [e-century.us]
- 17. Optimization and comparison of [18F]FET synthesis on two distinct automated radiochemistry systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [18F]Fluoroethylcholine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Efficient automated one-step synthesis of 2-[18F]fluoroethylcholine for clinical imaging: optimized reaction conditions and improved quality controls of different synthetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Simplified fast and high yielding automated synthesis of [18F]fluoroethylcholine for prostate cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of 18F-Fluoroethylcholine for Cancer Imaging with PET: Synthesis, Biochemistry, and Prostate Cancer Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
Unveiling Latent Helical Propensities: A Guide to 2-Fluoroethanol as a Co-solvent for Inducing α-Helix Formation in Proteins and Peptides
Introduction: The Significance of the α-Helix in Protein Science
The α-helix is a fundamental secondary structural motif in proteins, characterized by a right-handed coiled conformation of the polypeptide chain.[1] This intricate arrangement is stabilized by a network of intramolecular hydrogen bonds between the carbonyl oxygen of one amino acid residue and the amide hydrogen of the residue four positions ahead in the sequence.[1] The prevalence and functional importance of α-helices in diverse biological processes—ranging from enzymatic catalysis and molecular recognition to cellular signaling and structural integrity—render them a subject of intense scientific scrutiny. Understanding the intrinsic helical propensity of protein and peptide sequences is paramount for elucidating protein folding pathways, designing novel therapeutics, and engineering proteins with tailored functionalities.
Many peptides and protein fragments, while possessing an inherent tendency to form α-helices, exist as random coils in aqueous solutions. To probe these latent structural preferences, researchers often employ co-solvents that can modulate the conformational landscape. Among these, 2-fluoroethanol (TFE) has emerged as a potent and widely utilized agent for inducing and stabilizing α-helical structures.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for using 2-fluoroethanol to investigate α-helix formation in proteins and peptides.
The Mechanistic Underpinnings of TFE-Induced Helicity
The efficacy of 2-fluoroethanol in promoting α-helix formation stems from its unique physicochemical properties and its influence on the protein-solvent environment. The precise mechanism is multifaceted and a subject of ongoing research, but it is generally understood to involve several key factors:
-
Disruption of Water Structure and Preferential Solvation: In aqueous solutions, water molecules form a highly structured network and can compete with the protein backbone for hydrogen bonding, thereby destabilizing intra-peptide hydrogen bonds necessary for helix formation.[3] TFE, through its ability to disrupt this water structure, creates a more favorable environment for the formation of intramolecular hydrogen bonds.[3] Molecular dynamics simulations suggest that TFE molecules preferentially aggregate around the peptide, effectively creating a "coating" that displaces water from the protein's immediate vicinity.[1][4][5]
-
Lowering the Dielectric Constant: The local environment created by the TFE "coating" has a lower dielectric constant compared to bulk water.[4][5] This reduction in the dielectric constant strengthens electrostatic interactions, including the crucial intramolecular hydrogen bonds that stabilize the α-helical conformation.[6]
-
Strengthening Intramolecular Hydrogen Bonds: By removing competing water molecules and providing a low-dielectric environment, TFE directly favors the formation and stability of the N-H···O=C hydrogen bonds that define the α-helix.[4][5][7]
It is crucial to recognize that the effect of TFE is concentration-dependent. At lower concentrations (typically 10-40% v/v), TFE acts as a secondary structure stabilizer.[6][8] However, at higher concentrations, it can act as a denaturant, disrupting the tertiary structure of globular proteins by penetrating the hydrophobic core.[6]
Visualizing the Mechanism of Action
The following diagram illustrates the proposed mechanism by which 2-fluoroethanol induces α-helix formation in a polypeptide chain.
Figure 1: Mechanism of TFE-induced α-helix formation.
Safety First: Handling 2-Fluoroethanol
2-Fluoroethanol is a hazardous substance and requires strict adherence to safety protocols. It is flammable and highly toxic if swallowed, inhaled, or absorbed through the skin.[9][10][11][12]
Key Safety Precautions:
-
Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including:
-
Handling:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[11][12]
-
Spills: In case of a spill, evacuate the area, remove all ignition sources, and clean up using appropriate absorbent materials while wearing full PPE.[9][11][12]
-
First Aid: In case of exposure, seek immediate medical attention. For skin contact, immediately flush with large amounts of water and remove contaminated clothing.[9] If inhaled, move the person to fresh air.[11]
Always consult the Safety Data Sheet (SDS) for 2-fluoroethanol before use for complete and detailed safety information.[10][11][12]
Experimental Protocols
Protocol 1: Preparation of TFE-Water/Buffer Solutions
Objective: To prepare a series of TFE solutions at various concentrations for protein/peptide conformational studies.
Materials:
-
2-Fluoroethanol (high purity, ≥99%)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Buffer stock solution (e.g., phosphate, acetate, Tris) at the desired pH and concentration.
-
Calibrated pipettes and volumetric flasks.
Procedure:
-
Calculate Volumes: Determine the required volumes of TFE, water, and buffer stock solution to achieve the desired final concentrations (v/v % of TFE) and buffer components. Remember to account for the volume of the buffer stock when calculating the final volume.
-
Mixing: In a clean volumetric flask, add the calculated volume of water and buffer stock solution.
-
Adding TFE: Carefully add the calculated volume of 2-fluoroethanol to the aqueous buffer solution.
-
Homogenization: Mix the solution thoroughly by inverting the flask several times to ensure a homogeneous mixture.
-
pH Check (Optional but Recommended): For buffered solutions, it is good practice to check the pH of the final TFE-containing solution and adjust if necessary, as the pKa of buffers can be affected by the co-solvent.
-
Storage: Store the prepared solutions in tightly sealed containers at the appropriate temperature (typically 4°C for short-term storage).
Note: Due to the volatile nature of TFE, it is advisable to prepare fresh solutions for each experiment.
Protocol 2: Characterization of TFE-Induced α-Helix Formation by Circular Dichroism (CD) Spectroscopy
Objective: To monitor the conformational changes in a protein or peptide as a function of TFE concentration using far-UV CD spectroscopy.
Materials:
-
Purified protein or peptide sample.
-
Prepared TFE-water/buffer solutions (from Protocol 1).
-
Circular dichroism spectropolarimeter.
-
Quartz cuvette with a suitable path length (e.g., 1 mm).
Experimental Workflow:
Figure 2: Workflow for CD Spectroscopy Analysis.
Procedure:
-
Sample Preparation: Prepare a concentrated stock solution of the protein or peptide in an appropriate buffer without TFE. The final concentration in the cuvette should be in the range of 50-60 µM.[14]
-
Instrument Setup:
-
TFE Titration:
-
Start with a blank measurement using the buffer without the protein/peptide.
-
Measure the CD spectrum of the protein/peptide in the absence of TFE.
-
Perform a stepwise titration by adding small aliquots of a high-concentration TFE solution to the sample in the cuvette, or by preparing a series of samples with increasing TFE concentrations.[16] Common TFE concentrations to test range from 0% to 60% (v/v).
-
After each addition of TFE, mix the solution gently and allow it to equilibrate before acquiring the CD spectrum.
-
-
Data Acquisition: Record the far-UV CD spectrum for each TFE concentration.
-
Data Processing and Analysis:
-
Subtract the corresponding blank spectrum from each sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) where:
-
θ is the observed ellipticity in degrees.
-
c is the molar concentration of the protein/peptide.
-
n is the number of amino acid residues.
-
l is the path length of the cuvette in centimeters.
-
-
Estimate the α-helical content from the mean residue ellipticity at 222 nm ([θ]₂₂₂) or by using deconvolution software (e.g., CDPro, BeStSel).[17] A more negative [θ]₂₂₂ value is indicative of a higher α-helical content.[16]
-
Protocol 3: High-Resolution Structural Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain residue-specific information on the TFE-induced α-helical structure of a protein or peptide.
Materials:
-
Isotopically labeled (¹⁵N and/or ¹³C) or unlabeled protein/peptide sample.
-
Deuterated 2-fluoroethanol (TFE-d₂) or TFE in a D₂O/H₂O mixture.
-
NMR spectrometer with appropriate probes.
-
NMR tubes.
Procedure:
-
Sample Preparation:
-
NMR Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra. Standard experiments include:
-
¹H 1D: To check for sample homogeneity and proper folding.
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which are crucial for structure calculation. Characteristic NOEs for α-helices include dαN(i, i+3), dαN(i, i+4), and dNN(i, i+1).
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For isotopically labeled samples, this provides a fingerprint of the protein, with each peak corresponding to a specific backbone N-H group.
-
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the resonances to specific residues in the protein/peptide sequence.
-
Identify and quantify NOE restraints.
-
Use the NOE restraints and other experimental data (e.g., chemical shifts, J-couplings) to calculate a three-dimensional structure of the peptide in the TFE solution using molecular dynamics and simulated annealing protocols.[18]
-
Data Presentation and Interpretation
A systematic way to present the results of a TFE titration experiment is to tabulate the α-helical content at different TFE concentrations for various proteins or peptides.
Table 1: TFE-Induced α-Helicity in Various Peptides and Proteins
| Protein/Peptide | TFE Concentration (v/v %) | Method | α-Helical Content (%) | Reference |
| β-Lactoglobulin | 0 | CD | ~15% | [20] |
| 20 | CD | ~50% | [20] | |
| Melittin | 0 | MD Simulation | Low | [4][5] |
| 30 | MD Simulation | High | [4][5] | |
| S-peptide analog | 0 | NMR | Low | [7] |
| 60 | NMR | High | [7] | |
| Bovine Growth Hormone Peptide 1 | 10 | CD | ~71% | [21] |
| Bovine Growth Hormone Peptide 2 | 10 | CD | ~40% | [21] |
| Ribonuclease T1 peptide | 0 | CD | Low | [22] |
| 40 | CD | High | [22] |
Note: The reported α-helical content values are approximate and can vary depending on the specific experimental conditions and analysis methods used.
Troubleshooting and Considerations
-
Protein Aggregation: TFE can sometimes induce protein aggregation. This can be monitored by light scattering or by observing changes in the NMR signal intensity. Optimizing the protein concentration, temperature, and buffer conditions can help mitigate this issue.
-
TFE vs. Trifluoroethanol (TFE): While this guide focuses on 2-fluoroethanol, 2,2,2-trifluoroethanol (TFE) is also widely used and generally considered to have a similar mechanism of action.[1][2][4][5][6][8][16][21][22][23][24] The choice between the two may depend on availability and specific experimental considerations.
-
Context-Dependence: The extent of TFE-induced helicity is highly dependent on the amino acid sequence of the peptide or protein.[22] Not all sequences will exhibit a significant increase in helical content in the presence of TFE.
-
Interpretation of TFE-induced Structures: While TFE is a valuable tool for revealing helical propensities, it is important to remember that the TFE-induced state may not be identical to the native conformation of that segment within the full-length protein.[20] The TFE environment simplifies the complex interplay of forces that govern protein folding in a cellular context.
Conclusion
2-Fluoroethanol is a powerful and versatile co-solvent for inducing and studying α-helical structures in proteins and peptides that are otherwise disordered in aqueous solutions. By understanding the underlying mechanisms and following well-defined experimental protocols, researchers can effectively utilize TFE to gain valuable insights into the intrinsic secondary structure propensities of polypeptide chains. The combination of TFE with biophysical techniques such as Circular Dichroism and NMR spectroscopy provides a robust framework for characterizing these induced structures, ultimately contributing to a deeper understanding of protein folding, structure, and function.
References
- Löhr, F., & Rüterjans, H. (2000). Observation of the closing of individual hydrogen bonds during TFE-induced helix formation in a peptide. Journal of Biomolecular NMR, 16(2), 135–146.
-
TFE In-solution Digestion Protocol. (n.d.). Retrieved from [Link]
- Shiraki, K., Nishikawa, K., & Goto, Y. (1995). Trifluoroethanol-induced stabilization of the alpha-helical structure of beta-lactoglobulin: implication for non-hierarchical protein folding. Journal of Molecular Biology, 245(2), 180–194.
-
Al-Juffali, N., Al-Jallad, T., & Al-Hashimi, H. M. (2011). Trifluoroethanol (TFE) effect on circular dichroism (CD) spectra of peptides INH1 (A) and INH5 (B), recorded at 25 °C in water and in water/TFE mixtures. ResearchGate. Retrieved from [Link]
- Guzman-Luna, V., & Cecchini, M. (2020). Trifluoroethanol direct interactions with protein backbones destabilize α-helices. Biophysical Journal, 119(8), 1569–1580.
- Narayana, N., & Anderson, T. T. (1993). TFE-enhanced peptide alpha-helicity. Correlations with predicted alpha-helicity and the secondary structure of the corresponding regions of bovine growth hormone. Journal of protein chemistry, 12(5), 541–547.
- Myers, J. K., Pace, C. N., & Scholtz, J. M. (1998). Trifluoroethanol effects on helix propensity and electrostatic interactions in the helical peptide from ribonuclease T1. Protein science : a publication of the Protein Society, 7(2), 383–388.
- Wang, H., Han, M., & Yi, L. (2016). Development and Evaluation of a Micro- and Nano-Scale Proteomic Sample Preparation Method. Analytical chemistry, 88(12), 6296–6303.
- Baldwin, R. L. (1993). The Mechanism of alpha-Helix Formation by Peptides. Advances in Protein Chemistry, 44, 1-40.
- Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
- Liu, Z., & Gai, F. (2014). Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder. The journal of physical chemistry. B, 118(40), 11619–11625.
- Liu, Z., & Gai, F. (2014). Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder. The Journal of Physical Chemistry B, 118(40), 11619–11625.
- Povey, J. F., Smales, C. M., & Roberts, G. C. (2007). Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function. Journal of pharmaceutical sciences, 96(12), 3323–3333.
-
Circular Dichroism Spectropolarimeter Instructions. (n.d.). UConn Health. Retrieved from [Link]
- Hong, D., Hoshino, M., & Goto, Y. (2002). Two different regimes in alcohol-induced coil-helix transition: effects of 2,2,2-trifluoroethanol on proteins being either independent of or enhanced by solvent structural fluctuations. Journal of the American Chemical Society, 124(31), 9225–9230.
- Jones, N. C., & Janes, R. W. (2021). Tools and methods for circular dichroism spectroscopy of proteins: A tutorial review. Chemical Society reviews, 50(15), 8400–8413.
- Vincenzi, M., & Motta, A. (2019). About TFE: old and new findings. Current protein & peptide science, 20(5), 438–448.
- Roccatano, D., Colombo, G., Fioroni, M., & Mark, A. E. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study.
- Roccatano, D., Colombo, G., Fioroni, M., & Mark, A. E. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study. Proceedings of the National Academy of Sciences, 99(19), 12179-12184.
- Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. (2022). ChemRxiv.
- Wang, Y., & Dubin, P. L. (2010). Protein Helical Structure Determination Using CD Spectroscopy for Solutions with Strong Background Absorbance from 190-230 nm. Journal of pharmaceutical sciences, 99(1), 133–141.
-
Standard Operating Procedure for the use of 2-Chloroethanol. (n.d.). Western Carolina University. Retrieved from [Link]
- Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
- Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et biophysica acta, 1751(2), 119–139.
- S. J. T. & Sorgen, P. L. (2010). Trifluoroethanol Reveals Helical Propensity at Analogous Positions in Cytoplasmic Domains of Three Connexins. Journal of Membrane Biology, 234(3), 165–176.
-
Witte, K., Skolnick, J., & Wong, C. H. (1998). TFE titration of the (a) B-domain fragment and (b) retroprotein A at pH 5. ResearchGate. Retrieved from [Link]
-
CD for Experimental Investigation & Verification of Protein Structure in the AlphaFold Era. (2023, March 14). YouTube. Retrieved from [Link]
- Gast, K., Zirwer, D., Müller-Frohne, M., & Damaschun, G. (1999). Trifluoroethanol-induced conformational transitions of proteins: insights gained from the differences between alpha-lactalbumin and ribonuclease A. Protein science : a publication of the Protein Society, 8(3), 625–634.
-
peptide nmr. (n.d.). Retrieved from [Link]
-
NMR Spectroscopy of Peptides and Proteins. (n.d.). Springer Nature Experiments. Retrieved from [Link]
- Raghothama, S. (2010). NMR of peptides. Journal of the Indian Institute of Science, 90(1), 137-154.
-
Alpha helix. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]
-
About TFE: Old and new findings. (2019, April 4). EurekAlert!. Retrieved from [Link]
-
Can anyone suggest some software to calculate the percentage of alpha helix and beta sheet from circular dichroism data?. (2014, April 3). ResearchGate. Retrieved from [Link]
- Pinter, T. B., & Spencer, J. B. (2016). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. PloS one, 11(5), e0155285.
Sources
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dinola.it [dinola.it]
- 5. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Observation of the closing of individual hydrogen bonds during TFE–induced helix formation in a peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoroethanol Reveals Helical Propensity at Analogous Positions in Cytoplasmic Domains of Three Connexins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. echemi.com [echemi.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
- 13. wcu.edu [wcu.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. health.uconn.edu [health.uconn.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chem.uzh.ch [chem.uzh.ch]
- 19. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Trifluoroethanol-induced stabilization of the alpha-helical structure of beta-lactoglobulin: implication for non-hierarchical protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Peptide alpha-helicity in aqueous trifluoroethanol: correlations with predicted alpha-helicity and the secondary structure of the corresponding regions of bovine growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Trifluoroethanol effects on helix propensity and electrostatic interactions in the helical peptide from ribonuclease T1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Two different regimes in alcohol-induced coil–helix transition: effects of 2,2,2-trifluoroethanol on proteins being either independent of or enhanced by solvent structural fluctuations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 24. Trifluoroethanol-induced conformational transitions of proteins: insights gained from the differences between alpha-lactalbumin and ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Fluoroethanol in Peptide Nuclear Magnetic Resonance (NMR) Studies
Authored by: A Senior Application Scientist
Introduction: Unveiling Peptide Structure with 2-Fluoroethanol
In the field of structural biology and drug development, understanding the conformational landscape of peptides is paramount. Peptides often exist as flexible, disordered structures in aqueous solutions, which can make them challenging to study using high-resolution techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. 2-Fluoroethanol (TFE), a clear, colorless fluorinated alcohol, serves as a powerful co-solvent to induce and stabilize secondary structures, particularly α-helices, in otherwise unstructured peptides.[1] This property allows researchers to investigate the intrinsic structural propensities of peptide sequences, explore folding intermediates, and characterize conformations that may be relevant in non-aqueous environments, such as near a cell membrane.[2]
This guide provides an in-depth exploration of the mechanism, practical applications, and detailed protocols for utilizing TFE in peptide NMR studies, grounded in established scientific principles and safety considerations.
The Mechanistic Underpinnings of TFE-Induced Structuring
The stabilizing effect of TFE on peptide secondary structure is not merely a consequence of its bulk solvent properties but stems from a specific molecular mechanism. Molecular dynamics simulations and experimental data suggest that TFE molecules preferentially aggregate around the peptide.[3][4][5] This "coating" displaces water molecules from the peptide's immediate vicinity.
The exclusion of water has two primary consequences:
-
Reduced Dielectric Environment: The local environment around the peptide becomes less polar (lower dielectric constant). This strengthens the electrostatic interactions of intramolecular hydrogen bonds (i→i+4 for α-helices; i→i+3 for 3₁₀-helices), which are the defining feature of these secondary structures.[3][4]
-
Removal of Competing Hydrogen Bond Partners: Water is an excellent hydrogen bond donor and acceptor and can compete with the peptide's own backbone amide and carbonyl groups. By displacing water, TFE removes these competitors, favoring the formation of stable, intra-peptide hydrogen bonds.[4]
Crucially, TFE interacts only weakly with the nonpolar side chains of amino acids.[3][4] This means that while it promotes the formation of the helical backbone, it does not significantly disrupt the hydrophobic interactions that may be critical for tertiary structure or peptide-receptor binding. It is this balance that makes TFE a structure promoter rather than a simple denaturant for many peptides. However, at high concentrations, TFE can disrupt the tertiary structure of larger proteins, highlighting its distinct effects on peptides versus globular proteins.[6][7]
Caption: TFE shifts the conformational equilibrium of a peptide from a disordered random coil to a structured α-helix.
Critical Safety Protocol: Handling 2-Fluoroethanol
WARNING: 2-Fluoroethanol is a highly toxic compound and must be handled with extreme caution. Its toxicity stems from its in-vivo metabolism to fluoroacetate, a potent metabolic poison.[8] Exposure can be fatal through inhalation, skin absorption, or ingestion.[9][10]
| Hazard | Precautionary Measure | Reference |
| High Toxicity | Always handle in a certified chemical fume hood. Avoid all personal contact. | [9][11] |
| Flammability | Flammable liquid. Keep away from heat, sparks, and open flames. Use non-sparking tools and take measures to prevent static discharge. | [10][12] |
| Skin/Eye Contact | Wear appropriate personal protective equipment (PPE): chemical-resistant gloves (e.g., nitrile), lab coat, and tightly fitting safety goggles. | [10][11] |
| Accidental Exposure | In case of skin contact, immediately flush with large amounts of water for at least 15 minutes and remove contaminated clothing. If inhaled, move to fresh air. Seek immediate emergency medical attention in all cases of exposure. | [9][10] |
| Storage | Store in a cool, dry, well-ventilated, and locked area. Keep containers tightly closed. | [8][10] |
Experimental Design: A Step-by-Step Guide
The primary use of TFE in peptide NMR is to conduct a titration, systematically observing structural changes as a function of TFE concentration. This reveals the peptide's propensity to form a stable secondary structure.
Caption: Experimental workflow for a TFE titration study in peptide NMR.
Protocol 1: Sample Preparation for TFE Titration
This protocol outlines the preparation of a series of 500 µL NMR samples with constant peptide concentration and varying TFE concentrations.
Materials:
-
Lyophilized peptide of high purity (>95%).
-
2-Fluoroethanol (TFE), ACS grade or higher.
-
Deuterium oxide (D₂O, 99.9%).
-
Buffer (e.g., 200 mM sodium phosphate, pH 7.0).
-
NMR tubes and caps.
Procedure:
-
Prepare Peptide Stock (Solution A):
-
Dissolve a precise amount of lyophilized peptide to create a concentrated stock solution. For a final concentration of 2 mM, a 4 mM stock is convenient.
-
The solvent should be 90% H₂O / 10% D₂O containing your buffer (e.g., 20 mM final phosphate concentration). The D₂O provides the lock signal for the NMR spectrometer.[13]
-
Expert Tip: Ensure the peptide is fully dissolved. Gentle vortexing or warming may be necessary. Filter the final stock solution through a 0.22 µm filter into a clean vial to remove any particulates, which can degrade spectral quality.
-
-
Prepare TFE Stock (Solution B):
-
This is simply 100% TFE. If you are working with deuterated TFE (d₂-TFE or d₃-TFE) to minimize solvent signals, prepare it accordingly.
-
-
Prepare Buffer Stock (Solution C):
-
Prepare a buffer solution at the same concentration and pH as used in the peptide stock (e.g., 20 mM phosphate in 90% H₂O / 10% D₂O).
-
-
Create Titration Samples:
-
In separate, clean microcentrifuge tubes, prepare each sample according to the table below to achieve a 500 µL final volume. Add components in the order listed to ensure proper mixing.
-
| Final TFE (v/v) | Solution A (4 mM Peptide) | Solution B (100% TFE) | Solution C (Buffer) | Final Peptide Conc. |
| 0% | 250 µL | 0 µL | 250 µL | 2.0 mM |
| 10% | 250 µL | 50 µL | 200 µL | 2.0 mM |
| 20% | 250 µL | 100 µL | 150 µL | 2.0 mM |
| 30% | 250 µL | 150 µL | 100 µL | 2.0 mM |
| 50% | 250 µL | 250 µL | 0 µL | 2.0 mM |
| 80%* | 250 µL | 400 µL | -150 µL** | 2.0 mM |
*Note on High TFE Concentrations: For concentrations >50%, a different stock concentration strategy is needed to maintain constant peptide concentration. For example, prepare a highly concentrated peptide stock in a small amount of buffer, add the TFE, and then bring to the final volume. Precise calculation is key.
-
Finalize Samples:
-
Gently vortex each sample to mix thoroughly.
-
Transfer the final 500 µL solution to a clean, labeled NMR tube.
-
Protocol 2: NMR Data Acquisition and Analysis
For each sample in the titration series, a standard set of NMR experiments should be acquired.
Acquisition:
-
1D ¹H Spectrum: Acquire a quick 1D proton spectrum to assess sample quality, check for aggregation (indicated by broad lines), and observe general changes in chemical shift dispersion.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment is essential for assigning protons within each amino acid's spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone experiment for structure determination. It detects protons that are close in space (<5 Å), providing the necessary distance restraints to define the peptide's fold.[14]
Analysis of Helicity: The transition from a random coil to an α-helix is accompanied by distinct changes in NMR-observable parameters:
-
Hα Chemical Shifts: The Hα proton resonances of residues in a helical conformation consistently shift upfield (to a lower ppm value) compared to their random coil positions. The Chemical Shift Index (CSI) is a systematic way to analyze this. A run of four or more residues with Hα CSI values of -1 is a strong indicator of a helix.
-
Sequential NOEs: The most unambiguous evidence for a helix comes from NOE patterns. A canonical α-helix will exhibit a strong NOE between the backbone amide protons of adjacent residues (dNN(i, i+1)).
-
Medium-Range NOEs: As the helix becomes more stable at higher TFE concentrations, characteristic medium-range NOEs will appear, such as those between a residue's α-proton and the amide proton of a residue three or four positions down the sequence (dαN(i, i+3), dαN(i, i+4)).
-
³JHNα Coupling Constants: The three-bond coupling constant between the amide proton (HN) and the α-proton (Hα) is diagnostic of the backbone dihedral angle φ. For α-helical conformations, this value is typically small (< 6 Hz).
By systematically analyzing these parameters across the TFE titration, a researcher can pinpoint the residues that form the helical nucleus and determine the overall stability of the induced secondary structure. This quantitative data is invaluable for peptide design and understanding structure-activity relationships.
References
- Exploring 2-Fluoroethanol: Properties, Applications, and Manufacturing Insights. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
Povey, J. F., Smales, C. M., & Williamson, R. A. (2010). Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function. Journal of Pharmacy and Pharmacology, 62(11), 1643-1653. Retrieved from [Link]
-
Sönnichsen, F. D., Van Eyk, J. E., Hodges, R. S., & Sykes, B. D. (1992). Effect of trifluoroethanol on protein secondary structure: an NMR and CD study using a synthetic actin peptide. Biochemistry, 31(37), 8790-8798. Retrieved from [Link]
- Sönnichsen, F. D., Van Eyk, J. E., Hodges, R. S., & Sykes, B. D. (1992). Effect of Trifluoroethanol on Protein Secondary Structure: An NMR and CD Study Using a Synthetic Actin Peptide. Johns Hopkins University.
-
Sönnichsen, F. D., et al. (1992). Effect of trifluoroethanol on protein secondary structure: an NMR and CD study using a synthetic actin peptide. SciSpace. Retrieved from [Link]
-
Povey, J. F., et al. (2010). Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function. ResearchGate. Retrieved from [Link]
-
Safety Data Sheet: 2,2,2-Trifluoroethanol. (n.d.). Carl ROTH. Retrieved from [Link]
-
Roccatano, D., Colombo, G., Fioroni, M., & Mark, A. E. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study. Proceedings of the National Academy of Sciences, 99(19), 12179-12184. Retrieved from [Link]
-
Roccatano, D., Colombo, G., Fioroni, M., & Mark, A. E. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study. PMC. Retrieved from [Link]
-
Takeda, M., et al. (2005). Quantitative analysis of helix-coil transition of block copolypeptide, Glu12-Ala12, by combined use of CD and NMR spectroscopy. Biopolymers, 80(2-3), 225-232. Retrieved from [Link]
-
About TFE: old and new findings. (n.d.). ResearchGate. Retrieved from [Link]
- NMR sample preparation guidelines. (n.d.).
-
Sample Preparation. (n.d.). Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Retrieved from [Link]
-
Isernia, C., et al. (2020). About TFE: Old and New Findings. Current Protein & Peptide Science, 21(6), 570-583. Retrieved from [Link]
-
Roccatano, D., et al. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study. ResearchGate. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]
-
How to Prepare an NMR Sample. (2014). YouTube. Retrieved from [Link]
-
Gratias, R., et al. (1998). First Step Toward the Quantitative Identification of Peptide 310-Helix Conformation with NMR Spectroscopy. Journal of the American Chemical Society. Retrieved from [Link]
-
Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. (n.d.). Retrieved from [Link]
-
Analysis of the peptide helicity using an ensemble spectroscopic model with re-calibrated parameters. (2023). bioRxiv. Retrieved from [Link]
-
Papo, N., & Shai, Y. (2005). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Protein & Peptide Science, 6(3), 223-233. Retrieved from [Link]
-
CD spectral changes elicited by titration of TFE for peptides 1 and... (n.d.). ResearchGate. Retrieved from [Link]
-
Accurate Protein–Peptide Titration Experiments by Nuclear Magnetic Resonance Using Low-Volume Samples. (n.d.). Retrieved from [Link]
-
2-Fluoroethanol - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
2-Fluoroethanol - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
First Step Toward the Quantitative Identification of Peptide 310-Helix Conformation with NMR Spectroscopy... (2016). ACS Figshare. Retrieved from [Link]
-
peptide nmr. (n.d.). Retrieved from [Link]
-
A simulation-guided “swapping” protocol for NMR titrations to study protein–protein interactions. (n.d.). Canadian Science Publishing. Retrieved from [Link]
-
Accurate protein-peptide titration experiments by nuclear magnetic resonance using low-volume samples. (2015). Methods in Molecular Biology, 1286, 279-296. Retrieved from [Link]
-
NMR of peptides. (2010). ResearchGate. Retrieved from [Link]
Sources
- 1. About TFE: Old and New Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. innospk.com [innospk.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com [carlroth.com]
- 13. depts.washington.edu [depts.washington.edu]
- 14. chem.uzh.ch [chem.uzh.ch]
Fluoroalkylation reactions using 2-fluoroethanol derivatives
An Application Guide to Fluoroalkylation Reactions Using 2-Fluoroethanol Derivatives
Introduction: The Strategic Value of the Fluoroethyl Moiety
The incorporation of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal, agricultural, and materials science.[1] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] Among the various fluoroalkyl groups, the 2-fluoroethyl (-CH₂CH₂F) moiety is of particular interest. It serves as a valuable bioisostere for ethyl or hydroxyl groups and is a key structural motif in numerous pharmaceuticals and agrochemicals.[4]
2-Fluoroethanol (HOCH₂CH₂F) is an economical and readily available C2 building block for introducing this valuable moiety.[2] However, its direct use in nucleophilic substitution is hampered by the poor leaving group ability of the hydroxyl group. Therefore, effective fluoroethylation strategies rely on the in-situ or ex-situ conversion of 2-fluoroethanol into more reactive derivatives. This guide provides a detailed overview of the core principles, reaction mechanisms, and step-by-step protocols for leveraging 2-fluoroethanol derivatives in key fluoroalkylation reactions.
Part 1: Activating 2-Fluoroethanol - The Causality of Derivatization
The foundational principle for using 2-fluoroethanol in nucleophilic reactions is the conversion of its hydroxyl group into a better leaving group. This transformation is essential to facilitate displacement by a wide range of nucleophiles. The most common strategy is the formation of sulfonate esters, such as tosylates or triflates, which are excellent leaving groups.
Mechanism: From Poor to Excellent Leaving Group
The oxygen atom of the alcohol is nucleophilic and reacts with the electrophilic sulfur atom of a sulfonyl chloride (e.g., p-toluenesulfonyl chloride). A base, typically a non-nucleophilic amine like pyridine or triethylamine, is used to neutralize the HCl generated during the reaction, driving it to completion. The resulting sulfonate ester is highly susceptible to Sₙ2 attack.
Part 2: Key Fluoroethylation Protocols
Once activated, 2-fluoroethanol derivatives can be employed in a variety of transformations. Below are detailed protocols for two common and powerful methodologies: nucleophilic substitution and photocatalytic radical addition.
Protocol 1: Nucleophilic O-Fluoroethylation of a Phenol
This protocol details the synthesis of a fluoroethyl aryl ether via the Williamson ether synthesis, a classic and reliable method for forming ether linkages.[5] The choice of a strong base like sodium hydride (NaH) is critical for the complete deprotonation of the phenol, generating a potent nucleophile (phenoxide) that can efficiently displace the tosylate leaving group.
Experimental Protocol: Synthesis of 1-(2-Fluoroethoxy)-4-nitrobenzene
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous solvents. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) should be passed through a solvent purification system or used from a sealed bottle.
-
-
Step 1: Tosylation of 2-Fluoroethanol
-
To a round-bottom flask charged with a magnetic stir bar, add 2-fluoroethanol (1.0 eq, e.g., 640 mg, 10.0 mmol) and anhydrous dichloromethane (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq, 1.19 g, 15.0 mmol) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq, 2.29 g, 12.0 mmol).
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.
-
Causality Check: The reaction is run at 0 °C initially to control the exothermic reaction between the alcohol and the sulfonyl chloride. Pyridine acts as both a base to neutralize HCl and a nucleophilic catalyst.
-
Workup: Quench the reaction with 1M HCl (aq). Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-fluoroethyl tosylate. This intermediate is often used without further purification.[6]
-
-
Step 2: O-Fluoroethylation
-
In a separate flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq, 480 mg, 12.0 mmol) in anhydrous DMF (15 mL).
-
Cool to 0 °C and add a solution of 4-nitrophenol (1.1 eq, 1.53 g, 11.0 mmol) in DMF (5 mL) dropwise. Stir for 30 minutes at 0 °C until hydrogen evolution ceases.
-
Causality Check: DMF is an ideal polar aprotic solvent for Sₙ2 reactions as it solvates the cation (Na⁺) but not the nucleophilic anion, increasing its reactivity.
-
Add a solution of the crude 2-fluoroethyl tosylate from Step 1 (1.0 eq, 10.0 mmol) in DMF (5 mL) to the phenoxide solution.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C, stirring for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and carefully quench by adding saturated NH₄Cl solution. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(2-fluoroethoxy)-4-nitrobenzene.
-
Quantitative Data Summary
| Reactant | Molar Eq. | Mol (mmol) | Mass (g) |
| 2-Fluoroethanol | 1.0 | 10.0 | 0.64 |
| p-Toluenesulfonyl Cl | 1.2 | 12.0 | 2.29 |
| Pyridine | 1.5 | 15.0 | 1.19 |
| 4-Nitrophenol | 1.1 | 11.0 | 1.53 |
| Sodium Hydride (60%) | 1.2 | 12.0 | 0.48 |
| Typical Yield | - | - | 75-85% |
Protocol 2: Photocatalytic Hydrofluoroethylation of an Alkene
Visible-light photoredox catalysis provides a mild and powerful method for generating radicals under neutral conditions, tolerating a wide range of functional groups.[7] In this approach, a suitable 2-fluoroethanol derivative is used as a precursor to the 2-fluoroethyl radical, which then adds across a C=C double bond. This protocol is adapted from principles of photocatalytic hydrofluoroalkylation.[8][9]
Mechanism: The Photoredox Catalytic Cycle
The process is initiated by the visible-light excitation of a photocatalyst (e.g., an Iridium or Ruthenium complex). The excited-state photocatalyst can then engage in a single-electron transfer (SET) with a fluoroalkylating reagent (often an activated ester or sulfone) to generate a fluoroalkyl radical. This radical adds to the alkene, and the resulting alkyl radical is then reduced and protonated to complete the cycle.
Experimental Protocol: Hydrofluoroethylation of Styrene
Disclaimer: This is a representative protocol. The optimal fluoroethyl radical precursor and photocatalyst system may require specific optimization.
-
Reagent Preparation:
-
The reaction is highly sensitive to oxygen. The solvent (e.g., acetonitrile or DMSO) must be thoroughly degassed via three freeze-pump-thaw cycles or by sparging with an inert gas for 30 minutes.
-
Fluoroethyl Precursor: An appropriate radical precursor derived from 2-fluoroethanol is required, such as an N-hydroxyphthalimide (NHPI) ester or a sulfone derivative. For this example, we will denote it as F-CH₂CH₂-X.
-
-
Reaction Setup:
-
In a reaction vial suitable for photocatalysis (e.g., a borosilicate vial), add the alkene substrate (e.g., Styrene, 1.0 eq, 104 mg, 1.0 mmol), the fluoroethyl precursor F-CH₂CH₂-X (1.5 eq, 1.5 mmol), and the photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%).
-
Add a hydrogen atom transfer (HAT) reagent or a sacrificial electron donor as required by the specific catalytic cycle (e.g., a Hantzsch ester or a tertiary amine).
-
Add the degassed solvent (e.g., 5 mL acetonitrile) via syringe.
-
Seal the vial with a cap containing a PTFE septum, ensuring an inert atmosphere.
-
-
Irradiation and Monitoring:
-
Place the vial in a holder approximately 5-10 cm from a blue LED light source (λ ≈ 450 nm) and ensure consistent stirring. A fan may be used to maintain room temperature.
-
Causality Check: The blue light provides the energy to excite the photocatalyst into its catalytically active state. Constant stirring ensures a homogeneous reaction mixture and even irradiation.
-
Irradiate for 12-24 hours. Monitor the reaction's progress by taking small aliquots via syringe and analyzing them by GC-MS or TLC.
-
-
Workup and Purification:
-
Once the reaction is complete, turn off the light source and remove the vial.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product using flash column chromatography on silica gel to isolate the hydrofluoroethylated product.
-
Part 3: Safety and Handling Considerations
2-Fluoroethanol and its derivatives warrant careful handling due to their potential toxicity.[10]
-
Toxicity: 2-Fluoroethanol is toxic and can be metabolized in the body to fluoroacetate, a potent metabolic poison that inhibits the citric acid cycle.[10]
-
Handling: Always handle 2-fluoroethanol and its volatile derivatives in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves may not be sufficient for prolonged contact; consult a glove compatibility chart).
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- Exploring 2-Fluoroethanol: Properties, Applications, and Manufacturing Insights. Google AI Test Kitchen.
- Simple and efficient synthesis of 2-[18F]fluoroethyl triflate for high yield 18fluoroethyl
- Application Notes and Protocols for the Synthesis of 2-Fluoroethyl fluoroacet
- 2-Fluoroethanol: A Versatile Intermediate for Organic Synthesis and Fluoroalkyl
- Fluoroalkylation reactions in aqueous media: a review. Green Chemistry (RSC Publishing).
- Metal-catalyzed Decarboxylative Fluoroalkyl
- A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of vol
- Photocatalytic hydrofluoroalkylation of alkenes with carboxylic acids. Request PDF.
- Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes.
- Photocatalytic fluoroalkylation reactions of organic compounds. SciSpace.
- Photocatalytic hydrofluoroalkylation of alkenes with carboxylic acids. PubMed - NIH.
- 2-Fluoroethanol: A Key Intermediate in the Synthesis of Fluorinated Fine Chemicals. Google AI Test Kitchen.
- 2-Fluoroethanol synthesis. ChemicalBook.
- Transition metal-catalyzed fluoroalkylation reactions. American Chemical Society.
- 2-Fluoroethanol. Wikipedia.
- Diversified Fluoroalkylation of Alkenes Using Quaternary Fluoroalkyl Alcohols as the Fluoroalkylating Reagents.
- Photocatalyzed reductive fluoroalkylation of 2-acetoxyglycals towards the stereoselective synthesis of α-1-fluoroalkyl-C-glycosyl derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
- Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. PMC - NIH.
- Transition-Metal Catalyzed Asymmetric Fluoroalkylation and C–F Activ
- Design of Photoredox Systems for Catalytic Fluoroalkyl
- Radical Fluoroalkyl
Sources
- 1. Fluoroalkylation reactions in aqueous media: a review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 6. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Photocatalytic hydrofluoroalkylation of alkenes with carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 2-Fluoroethanol as a Versatile Building Block for Agrochemicals
Introduction: The Strategic Incorporation of Fluorine in Agrochemical Design
The introduction of fluorine atoms into active molecules is a cornerstone of modern agrochemical design. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity, metabolic stability, and lipophilicity.[1] 2-Fluoroethanol (CAS: 371-62-0) has emerged as a critical C2 building block for the precise installation of a fluoroethyl moiety, offering a reliable and versatile tool for researchers and scientists in the agrochemical industry.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-fluoroethanol in the synthesis of agrochemical intermediates. We will delve into the key synthetic transformations, provide detailed, field-proven protocols for its application, and present a case study on the synthesis of a key precursor for the commercial herbicide, flufenacet.
Physicochemical Properties and Safety Considerations
2-Fluoroethanol is a colorless liquid with a molecular weight of 64.06 g/mol and a boiling point of 103.5 °C.[3] Its moderate boiling point and miscibility with water make it a convenient reagent in various reaction setups.[3] However, it is crucial to handle 2-fluoroethanol with extreme caution due to its high toxicity. It is readily absorbed through the skin and is metabolized to the highly toxic fluoroacetate.[3]
Table 1: Physicochemical and Safety Data for 2-Fluoroethanol
| Property | Value | Reference |
| CAS Number | 371-62-0 | [3] |
| Molecular Formula | C2H5FO | [3] |
| Molecular Weight | 64.06 g/mol | [3] |
| Boiling Point | 103.5 °C | [3] |
| Density | 1.104 g/cm³ | [3] |
| Flash Point | 34 °C | [3] |
| Toxicity | Highly toxic, readily absorbed through skin. Metabolized to fluoroacetate. | [3] |
Safety Precautions: All manipulations involving 2-fluoroethanol must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, must be worn at all times.
Key Synthetic Applications of 2-Fluoroethanol in Agrochemical Synthesis
The primary utility of 2-fluoroethanol in agrochemical synthesis lies in its ability to introduce the 2-fluoroethoxy (-OCH2CH2F) group onto aromatic and heterocyclic scaffolds. This is typically achieved through nucleophilic substitution reactions where the hydroxyl group of 2-fluoroethanol acts as the nucleophile. The two most prevalent and robust methods for this transformation are the Williamson Ether Synthesis and the Mitsunobu Reaction.
Williamson Ether Synthesis: A Classic Approach for Aryl-Fluoroethyl Ethers
The Williamson ether synthesis is a reliable and widely used method for preparing ethers from an alkoxide and an alkyl halide.[4] In the context of agrochemical synthesis, this involves the deprotonation of a phenolic or heterocyclic hydroxyl group to form a potent nucleophile, which then displaces a leaving group from an activated form of 2-fluoroethanol (e.g., 2-fluoroethyl tosylate) or, more commonly, the deprotonated 2-fluoroethanol attacks an activated aromatic or heteroaromatic substrate.
Protocol 1: Synthesis of 1-(2-Fluoroethoxy)-4-nitrobenzene via Williamson Ether Synthesis
This protocol details the synthesis of a model 2-fluoroethoxy-substituted aromatic compound, a common structural motif in agrochemical candidates.
Materials:
-
4-Nitrophenol
-
2-Fluoroethanol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.39 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and anhydrous dimethylformamide (40 mL).
-
Stir the mixture at room temperature for 15 minutes to ensure the formation of the potassium phenoxide salt.
-
Add 2-fluoroethanol (0.77 g, 12 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(2-fluoroethoxy)-4-nitrobenzene.
Expected Yield: 75-85%
Mitsunobu Reaction: Mild and Versatile Etherification
The Mitsunobu reaction offers a powerful alternative for the synthesis of 2-fluoroethoxy-containing compounds, particularly when the Williamson ether synthesis is not suitable due to the sensitivity of functional groups to basic conditions.[5][6] This reaction proceeds under mild, neutral conditions and utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.[5][6]
Protocol 2: Mitsunobu Reaction for the Synthesis of a 2-Fluoroethyl Aryl Ether
This protocol provides a general procedure for the etherification of a phenol with 2-fluoroethanol using Mitsunobu conditions.
Materials:
-
Substituted Phenol (e.g., 4-cyanophenol)
-
2-Fluoroethanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenol (10 mmol), 2-fluoroethanol (12 mmol), and triphenylphosphine (12 mmol) in anhydrous tetrahydrofuran (50 mL).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (12 mmol) dropwise via syringe to the reaction mixture over 15 minutes. A color change and/or the formation of a precipitate may be observed.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 2-fluoroethyl aryl ether.
Expected Yield: 60-80%
Case Study: Synthesis of a Key Intermediate for the Herbicide Flufenacet
Flufenacet is a commercial herbicide that contains a complex ether linkage.[7][8] The synthesis of flufenacet involves the condensation of N-(4-fluorophenyl)-N-isopropyl-2-hydroxyacetamide with 2-chloro-5-(trifluoromethyl)-1,3,4-thiadiazole.[1][9] The hydroxyacetamide intermediate is a key building block that can be conceptually derived from a process that utilizes a C2 hydroxyacetyl synthon. While the commercial synthesis may vary, the following protocol illustrates a plausible laboratory-scale synthesis of this important intermediate, showcasing the type of chemistry where a 2-hydroxyacetyl moiety is central.
Caption: Synthetic workflow for a key flufenacet intermediate.
Protocol 3: Synthesis of N-(4-fluorophenyl)-N-isopropyl-2-hydroxyacetamide
This multi-step protocol outlines the synthesis of a key precursor for the herbicide flufenacet.
Step 1: Synthesis of N-isopropyl-4-fluoroaniline
-
To a solution of 4-fluoroaniline (11.1 g, 100 mmol) in methanol (200 mL), add acetone (8.7 mL, 120 mmol) and a catalytic amount of 10% Palladium on carbon (Pd/C, 500 mg).
-
The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 24 hours.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to give the crude N-isopropyl-4-fluoroaniline, which can be used in the next step without further purification.
Step 2: Synthesis of N-(4-fluorophenyl)-N-isopropyl-2-chloroacetamide
-
Dissolve the crude N-isopropyl-4-fluoroaniline (15.3 g, 100 mmol) in dichloromethane (DCM, 200 mL) and cool the solution to 0 °C.
-
Add triethylamine (15.3 mL, 110 mmol) to the solution.
-
Slowly add chloroacetyl chloride (8.7 mL, 110 mmol) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-(4-fluorophenyl)-N-isopropyl-2-chloroacetamide.
Step 3: Synthesis of N-(4-fluorophenyl)-N-isopropyl-2-hydroxyacetamide
-
Dissolve the crude N-(4-fluorophenyl)-N-isopropyl-2-chloroacetamide (22.9 g, 100 mmol) in a mixture of acetone (150 mL) and water (50 mL).
-
Add sodium hydroxide (6.0 g, 150 mmol) and heat the mixture to reflux for 6 hours.
-
Cool the reaction mixture and neutralize with concentrated HCl.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-(4-fluorophenyl)-N-isopropyl-2-hydroxyacetamide.
Conclusion
2-Fluoroethanol is a valuable and versatile building block for the introduction of the 2-fluoroethoxy moiety in the synthesis of agrochemicals. Its application through robust and well-established reactions like the Williamson ether synthesis and the Mitsunobu reaction provides chemists with reliable methods to access novel fluorinated compounds. The strategic incorporation of this motif can lead to the development of next-generation agrochemicals with enhanced efficacy and improved metabolic profiles. The protocols provided herein offer a practical guide for the synthesis of key intermediates, empowering researchers to explore the full potential of 2-fluoroethanol in their discovery and development programs.
References
-
2-Fluoroethanol. In: Wikipedia. ; 2023. Accessed January 3, 2026. [Link]
- Huo N-bo, Zhao C-hai. Aryloxy Amide Herbicide: Flufenacet. In: 6th International Conference on Applied Science, Engineering and Technology (ICASET 2016).
-
2-Fluoroethanol: A Key Intermediate in the Synthesis of Fluorinated Fine Chemicals. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 3, 2026. [Link]
- O'Hagan D. Successful fluorine-containing herbicide agrochemicals. J Fluor Chem. 2014;167:16-29.
-
Mitsunobu Reaction. NROChemistry. Accessed January 3, 2026. [Link]
-
The Williamson Ether Synthesis. Accessed January 3, 2026. [Link]
-
Mitsunobu reaction. In: Wikipedia. ; 2023. Accessed January 3, 2026. [Link]
- The synthetic method of herbicide flufenacet thiadiazoles intermediate.
-
Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. National Center for Biotechnology Information. Accessed January 3, 2026. [Link]
- Flufenacet-containing synergistic herbicide composition and application.
-
Simple and efficient synthesis of 2-[18F]fluoroethyl triflate for high yield 18fluoroethylation. National Center for Biotechnology Information. Accessed January 3, 2026. [Link]
-
Mitsunobu Reaction. Organic Synthesis. Accessed January 3, 2026. [Link]
-
Williamson Ether Synthesis. Edubirdie. Accessed January 3, 2026. [Link]
-
Experiment 06 Williamson Ether Synthesis. Accessed January 3, 2026. [Link]
-
2-(2,2,2-Trifluoroethoxy)aniline. Chem-Impex. Accessed January 3, 2026. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Accessed January 3, 2026. [Link]
-
Mitsunobu Reaction. Master Organic Chemistry. Accessed January 3, 2026. [Link]
-
Mitsunobu Reaction. Chemistry Steps. Accessed January 3, 2026. [Link]
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. National Center for Biotechnology Information. Accessed January 3, 2026. [Link]
-
Organic Chemistry Williamson Ether Synthesis. University of Richmond. Accessed January 3, 2026. [Link]
- Synthesis method of 2-fluorine-4-substituted aminoaniline.
-
Synthesis of aryl α,α-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl α,α-difluoro oxyethers. Royal Society of Chemistry. Accessed January 3, 2026. [Link]
-
Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI. Accessed January 3, 2026. [Link]
-
A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. National Center for Biotechnology Information. Accessed January 3, 2026. [Link]
- Synthesis method of N- (4-fluoroaniline) -2-hydroxy-N-isopropylacetamide.
- Preparation of 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonyl amido) pyrimidine-5-formaldehyde.
-
N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. National Center for Biotechnology Information. Accessed January 3, 2026. [Link]
Sources
- 1. CN105646397A - Preparation method of flufenacet - Google Patents [patents.google.com]
- 2. Flufenacet (Ref: FOE 5043) [sitem.herts.ac.uk]
- 3. Buy 2-Fluoro-4-(2,2-difluoroethoxy)aniline [smolecule.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. CN106376580A - Flufenacet-containing synergistic herbicide composition and application - Google Patents [patents.google.com]
- 9. CN106866579A - The synthetic method of herbicide flufenacet thiadiazoles intermediate - Google Patents [patents.google.com]
Guide to High-Temperature Organic Synthesis in 2-Fluoroethanol: Experimental Setups and Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the experimental setup and protocols required for conducting high-temperature chemical reactions using 2-fluoroethanol (2-FE) as a solvent. We delve into the unique physicochemical properties of 2-FE that make it a compelling medium for reactions exceeding its atmospheric boiling point, particularly within sealed-vessel systems such as microwave reactors. This document details the critical safety considerations, equipment specifications, material compatibility, and a step-by-step protocol for a representative high-temperature reaction: the microwave-assisted synthesis of a highly substituted pyridine. The causality behind experimental choices is explained to provide researchers with a robust framework for adapting these methods to their specific synthetic challenges.
Introduction: Why Consider 2-Fluoroethanol for High-Temperature Synthesis?
2-Fluoroethanol (CH₂FCH₂OH, CAS No. 371-62-0) is a unique fluorinated alcohol that serves as a valuable intermediate and solvent in organic synthesis.[1][2] While its atmospheric boiling point is a modest 103.5 °C, its application in modern, sealed-vessel reactors allows for "superheating" to temperatures far beyond this limit, creating a high-pressure, high-temperature environment that can dramatically accelerate reaction rates according to the Arrhenius law.[3][4]
The strategic advantage of 2-fluoroethanol over other common high-boiling polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) lies in its distinct chemical nature. As a protic, hydrogen-bond-donating solvent, 2-FE can uniquely stabilize transition states and intermediates, particularly in reactions such as nucleophilic substitutions or cycloadditions.[5] Furthermore, studies on its thermal decomposition show it to be remarkably stable, only beginning to break down at extremely high temperatures (around 727-927 °C), offering a wider operational window compared to solvents like DMF, which can decompose above 150 °C.[6][7][8]
This application note will focus on the use of microwave-assisted synthesis, a technique that leverages the dielectric properties of polar solvents like 2-FE to achieve rapid, uniform, and precisely controlled heating, making it an ideal platform for high-temperature applications.[4][9][10]
Table 1: Physicochemical Properties of 2-Fluoroethanol vs. Common High-Boiling Solvents
| Property | 2-Fluoroethanol | DMF | DMSO |
| CAS Number | 371-62-0 | 68-12-2 | 67-68-5 |
| Formula | C₂H₅FO | C₃H₇NO | C₂H₆OS |
| Boiling Point (°C) | 103.5 | 153 | 189 |
| Solvent Type | Polar Protic | Polar Aprotic | Polar Aprotic |
| Density (g/mL) | 1.091 | 0.944 | 1.100 |
| Flash Point (°C) | 34 | 58 | 87 |
| Primary Hazard | Extreme Toxicity, Flammable | Reproductive Toxin | Skin Penetrant |
Mandatory Safety Protocols: Handling 2-Fluoroethanol
WARNING: 2-Fluoroethanol is classified as FATAL if swallowed, inhaled, or in contact with skin.[7] Its toxicity is due to its in vivo metabolism to fluoroacetate, a potent metabolic poison.[11] All handling must be performed with extreme caution.
-
Engineering Controls : All operations involving 2-fluoroethanol must be conducted inside a certified chemical fume hood with a robust and verified exhaust system.[12] Use of a glove box is recommended for transfers of larger quantities.
-
Personal Protective Equipment (PPE) :
-
Gloves : Wear double-layered, chemical-resistant gloves (e.g., a nitrile base glove with a neoprene or butyl rubber outer glove).[6] Contaminated gloves must be replaced immediately.
-
Eye Protection : Tightly fitting safety goggles and a full-face shield are mandatory.[7]
-
Lab Coat : A flame-resistant lab coat and a chemical-resistant apron must be worn.
-
-
Spill & Emergency : An emergency safety shower and eyewash station must be immediately accessible.[12] Spills must be handled only by trained personnel wearing appropriate respiratory protection. Alert emergency responders immediately in case of a major spill or personnel exposure.[6]
-
Waste Disposal : All 2-fluoroethanol waste, including contaminated consumables, is considered hazardous waste and must be disposed of according to institutional and federal regulations.[6]
Experimental Setup: The Microwave Synthesis Platform
For reactions above the boiling point of 2-fluoroethanol, a sealed-vessel system capable of safely handling elevated pressures is required. A dedicated microwave synthesis reactor is the preferred instrument due to its rapid and controlled heating capabilities.[4][13]
Core Components
-
Microwave Reactor : A single-mode microwave synthesizer designed for organic chemistry (e.g., Anton Paar Monowave, Biotage Initiator+, CEM Discover).
-
Reaction Vials : Borosilicate glass or silicon carbide (SiC) vials rated for high pressure (typically >20 bar).
-
Vial Liners/Stir Bars : Use Polytetrafluoroethylene (PTFE) liners and PTFE-coated stir bars. PTFE exhibits excellent chemical resistance to alcohols and fluorinated compounds at high temperatures.[2][14][15]
-
Sealing Mechanism : Septa or caps designed to create a perfect seal under high pressure and temperature.
Material Compatibility
The choice of materials for reactor components is critical for safety and experimental integrity.
-
Vessel/Liner : PTFE is highly recommended for its chemical inertness to 2-fluoroethanol and broad temperature stability (up to ~260 °C).[7][16]
-
Structural Materials : For high-pressure autoclaves, alloys like Hastelloy C-276 offer superior resistance to a wide range of corrosive chemicals under extreme conditions.[17]
-
Seals : Kalrez® (FFKM) or similar perfluoroelastomer O-rings are suitable for applications requiring high chemical and thermal resistance, though PTFE is often sufficient for vial septa.[18][19]
Representative Protocol: Microwave-Assisted Pyridine Synthesis
Substituted pyridines are foundational scaffolds in pharmaceuticals and agrochemicals.[20] Many classical pyridine syntheses, such as the Hantzsch synthesis or cycloadditions, require elevated temperatures to proceed efficiently.[11] This protocol adapts a multi-component approach for microwave heating in 2-fluoroethanol.
Reaction Scheme (Hypothetical)
This protocol describes the synthesis of a tetrasubstituted pyridine from an enamine, an α,β-unsaturated ketone, and ammonium acetate, where 2-fluoroethanol serves as the solvent.
Reagents & Stoichiometry
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Role |
| Enamine (e.g., 1-morpholinocyclohexene) | 167.25 | 1.0 | 167 mg | Reactant |
| α,β-Unsaturated Ketone (e.g., Chalcone) | 208.26 | 1.0 | 208 mg | Reactant |
| Ammonium Acetate | 77.08 | 1.5 | 116 mg | Ammonia Source |
| 2-Fluoroethanol | 64.06 | - | 3.0 mL | Solvent |
Step-by-Step Procedure
-
Preparation (in Fume Hood) : To a 10 mL borosilicate microwave reaction vial containing a PTFE-coated magnetic stir bar, add the enamine (1.0 mmol), the α,β-unsaturated ketone (1.0 mmol), and ammonium acetate (1.5 mmol).
-
Solvent Addition : Add 3.0 mL of 2-fluoroethanol to the vial.
-
Sealing : Securely seal the vial using a septum cap designed for the specific microwave reactor model.
-
Reaction Setup : Place the sealed vial into the microwave reactor cavity.
-
Microwave Parameters : Set the reaction parameters:
-
Temperature : 150 °C (The instrument will automatically regulate power to maintain this temperature).
-
Hold Time : 20 minutes.
-
Stirring : High.
-
Pre-stirring : 30 seconds.
-
-
Execution : Start the reaction. The instrument will heat the mixture to 150 °C and hold it for 20 minutes. Monitor the internal pressure reading to ensure it remains within the safe operating limits of the vial (<20 bar).
-
Cooling : After the hold time is complete, the instrument will use forced air to rapidly cool the vial to below 50 °C.
-
Workup (in Fume Hood) : Once cooled, carefully remove the vial. Caution : The vial may still be under slight pressure. Unseal the cap slowly.
-
Extraction : Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and water (20 mL). Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired pyridine product.
-
Analysis : Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
The Rationale Explained: Causality in Experimental Design
The choice of a sealed vessel and high temperature is a direct application of chemical kinetics. According to the Arrhenius equation, reaction rates increase exponentially with temperature. Many organic reactions, particularly those with high activation energy barriers like certain cycloadditions or rearrangements, are impractically slow at the atmospheric boiling point of common solvents.[4]
// Nodes Goal [label="Goal:\nAccelerate Slow Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arrhenius [label="Arrhenius Law:\nRate ∝ e^(-Ea/RT)", fillcolor="#F1F3F4", fontcolor="#202124"]; IncreaseT [label="Strategy:\nIncrease Temperature (T)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SolventBP [label="Constraint:\nReaction Temp > Solvent B.P.\n(103.5 °C for 2-FE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pressure [label="Consequence:\nVapor Pressure Increases\nSignificantly", fillcolor="#FBBC05", fontcolor="#202124"]; Solution [label="Solution:\nSealed-Vessel Reactor\n(Microwave or Autoclave)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Safety [label="Outcome:\nReaction proceeds safely\nat high T and P", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Goal -> Arrhenius [label="Governed by"]; Arrhenius -> IncreaseT [label="Implies"]; IncreaseT -> SolventBP [label="Leads to"]; SolventBP -> Pressure [label="Causes"]; Pressure -> Solution [label="Requires"]; Solution -> Safety [label="Enables"]; } G [caption="Logic for Using a Sealed Vessel"];
By using a sealed microwave vial, we create a closed system where the internal pressure increases as the temperature rises above 2-fluoroethanol's boiling point. This elevated pressure prevents the solvent from boiling away, allowing the reaction to be conducted in the liquid phase at 150 °C, leading to a significant rate enhancement. 2-Fluoroethanol is an ideal choice here due to its high thermal stability and its ability as a polar, protic solvent to facilitate the specific reaction mechanism, a role that aprotic solvents like DMF or DMSO could not fill in the same way.[5][6][8]
Conclusion
2-Fluoroethanol is a highly effective, albeit hazardous, solvent for conducting high-temperature organic synthesis when used with appropriate engineering controls and safety protocols. Its combination of high thermal stability and unique protic character makes it a valuable tool for reactions that are sluggish under conventional heating conditions. The use of modern microwave reactors provides a safe, efficient, and highly controlled platform for leveraging the benefits of superheated 2-fluoroethanol, enabling researchers to access new chemical spaces and accelerate the development of complex molecules.
References
-
Polyfluor. (n.d.). Chemical resistance, PTFE. Retrieved from [Link]
-
Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. Available at: [Link]
-
Polyfluor. (n.d.). Chemical resistance, PTFE. Retrieved from [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 2-Fluoroethanol: A Versatile Intermediate for Organic Synthesis and Fluoroalkylation. Retrieved from [Link]
-
The Lab Depot. (n.d.). Polytetrafluoroethylene (PTFE) and Teflon® Chemical Compatibility Chart. Retrieved from [Link]
-
Baran, P. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Available at: [Link]
-
ShopFLS. (n.d.). PTFE and Teflon Chemical Compatibility Chart. Retrieved from [Link]
-
Patsnap. (2023). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Fluoroethanol. Retrieved from [Link]
-
Corradi, M., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]
-
Arvai, K., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(5), e2100035. Available at: [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. Corpus ID: 133508479. Available at: [Link]
-
Hartwig, J. F., et al. (2018). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Journal of the American Chemical Society, 140(42), 13896-13906. Available at: [Link]
-
Nishikata, T., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(15), 4487. Available at: [Link]
-
OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Ritter, T., et al. (2017). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 544(7649), 221-225. Available at: [Link]
-
Islam, M. R., et al. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. Organic & Medicinal Chemistry International Journal, 8(5). Available at: [Link]
-
Nishikata, T., et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 57(78), 9961-9964. Available at: [Link]
-
Enamine. (2016). Microwave-assisted synthesis is routinely used by Enamine chemists. YouTube. Retrieved from [Link]
-
Tom Parker Ltd. (n.d.). Materials Chemical Compatibility Table. Retrieved from [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Reddit. (2023). DMSO vs. DMF for biological testing. r/Chempros. Retrieved from [Link]
-
Trelleborg Sealing Solutions. (n.d.). Materials Chemical Compatibility Guide. Retrieved from [Link]
-
Parr Instrument Company. (n.d.). Kalrez - Chemical Resistance and Fluid Compatability for O-Rings. Retrieved from [Link]
-
Pace, V., & Holzer, W. (2013). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. ARKIVOC, 2013(1), 353-372. Available at: [Link]
-
ResearchGate. (2018). Which will be the good solvent among DMF and DMSO?. Retrieved from [Link]
-
Chemline. (n.d.). Chemical Resistance Guide. Retrieved from [Link]
-
Cretu, G., et al. (2023). Partial Replacement of Dimethylformamide with Less Toxic Solvents in the Fabrication Process of Mixed-Halide Perovskite Films. Coatings, 13(2), 398. Available at: [Link]
-
Kim, H., et al. (2020). Comparison of Dimethylformamide with Dimethylsulfoxide for Quality Improvement of Distillate Recovered from Waste Plastic Pyrolysis Oil. Processes, 8(8), 996. Available at: [Link]
-
Strakova, K., et al. (2021). DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages. Organic Process Research & Development, 25(11), 2466-2477. Available at: [Link]
Sources
- 1. Pyridine synthesis [organic-chemistry.org]
- 2. PTFE (Polytetrafluoroethylene) - Chemical Compatibility Chart [blog.darwin-microfluidics.com]
- 3. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Flexible Synthesis of Highly Substituted Pyridines Bearing 2-Fluoroalkyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labdepotinc.com [labdepotinc.com]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. baranlab.org [baranlab.org]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. PTFE Products manufacturers & Supplier - Standard Fluoromers [standard-ptfe.com]
- 15. Chemical resistance, PTFE | Materials | Polyfluor [polyfluor.nl]
- 16. foxxlifesciences.in [foxxlifesciences.in]
- 17. tom-parker.co.uk [tom-parker.co.uk]
- 18. trelleborg.com [trelleborg.com]
- 19. parrinst.com [parrinst.com]
- 20. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Fluoroethanol in Materials Science
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]
- 5. bdt.semi.ac.cn [bdt.semi.ac.cn]
- 6. Evolution of Surface Morphology of Spin-Coated Poly(Methyl Methacrylate) Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to remove 2-fluoroethanol from a reaction mixture
Technical Support Center: 2-Fluoroethanol Removal
This guide provides researchers, scientists, and drug development professionals with in-depth technical advice on effectively removing 2-fluoroethanol from reaction mixtures. We will explore various methods, address common challenges, and prioritize safety in all recommended protocols.
SAFETY FIRST: Mandatory Handling Precautions for 2-Fluoroethanol
WARNING: 2-Fluoroethanol is a highly toxic and flammable substance.[1][2] It is fatal if swallowed, inhaled, or in contact with skin.[1][3] All handling must be performed in a certified chemical fume hood by trained personnel.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile or neoprene gloves (a double layer is recommended), and tightly fitting chemical safety goggles.[4][5]
-
Engineering Controls: Use only in a well-ventilated chemical fume hood to avoid inhalation of vapors.[3][5]
-
Emergency Procedures: In case of skin contact, immediately flush the affected area with large amounts of water and remove contaminated clothing.[4] If inhaled, move to fresh air and seek immediate medical attention.[3][5] In case of ingestion, do NOT induce vomiting and call a poison control center or physician immediately.[3]
-
Waste Disposal: All waste containing 2-fluoroethanol must be treated as hazardous and disposed of according to local, state, and federal regulations.[4]
Metabolically, 2-fluoroethanol is converted by alcohol dehydrogenase into fluoroacetate, a potent inhibitor of the citric acid cycle, which is the mechanism of its severe toxicity.[6]
Troubleshooting Guide: Removing 2-Fluoroethanol
This section addresses specific experimental challenges in a question-and-answer format.
Q1: I need to remove 2-fluoroethanol from my reaction. Where do I even start?
A1: Selecting the optimal removal method depends on the specific properties of your desired compound (the product) and the scale of your reaction. 2-Fluoroethanol's high water solubility and relatively high boiling point (103.5 °C) are the key factors to consider.[1][6]
Use the following decision tree to guide your choice:
Caption: Decision tree for selecting a 2-fluoroethanol removal method.
Q2: My product is not water-soluble. What is the most straightforward removal method?
A2: For water-insoluble products, a standard aqueous workup (liquid-liquid extraction) is the most efficient method. Because 2-fluoroethanol is fully miscible with water, it will partition into the aqueous phase, leaving your product in the organic layer.[2][6]
-
Dilution: Once the reaction is complete, dilute the mixture with a water-immiscible organic solvent in which your product is highly soluble (e.g., ethyl acetate, diethyl ether, or dichloromethane). A volume 3-5 times that of the reaction mixture is a good starting point.
-
Transfer: Transfer the diluted mixture to a separatory funnel of appropriate size.
-
First Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure.
-
Extraction: Shake the funnel vigorously for 30-60 seconds, venting frequently.
-
Separation: Place the funnel in a ring stand and allow the layers to separate completely. Drain the lower (aqueous) layer. Pro-Tip: The density of 2-fluoroethanol is 1.091 g/mL, slightly denser than water, but your organic solvent will determine which layer is on top or bottom.[1]
-
Repeat Washes: Repeat the washing step (3-5) at least two more times with fresh deionized water to ensure complete removal of the 2-fluoroethanol.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps remove residual water from the organic layer and can decrease the solubility of some organic compounds in the aqueous phase.[7][8]
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).[7] Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield your crude product.
Caption: Workflow for a standard liquid-liquid extraction.
Q3: My product is thermally sensitive and has some water solubility. What are my options?
A3: This is a common and challenging scenario. Since heating via distillation is not an option, your primary methods will be a modified aqueous extraction or column chromatography.
-
Modified Aqueous Extraction (Salting Out): If your product has moderate water solubility, you can often force it into the organic layer by using multiple washes with brine (saturated NaCl solution) instead of pure water. The high concentration of salt in the aqueous phase reduces the solubility of most organic compounds, a phenomenon known as "salting out."
-
Column Chromatography: This is the most effective method for purifying delicate or polar compounds. 2-fluoroethanol is quite polar and will adhere to silica gel. By choosing an appropriate solvent system (mobile phase), you can elute your desired product while the 2-fluoroethanol remains on the column, to be flushed out later with a more polar solvent.
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Concentrate your crude reaction mixture onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane).
-
Gradient: Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient will depend on your product's polarity and must be determined empirically, often using Thin Layer Chromatography (TLC) first.
-
Fraction Collection: Collect fractions as they elute from the column and analyze them by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Q4: How can I remove large quantities of 2-fluoroethanol via distillation?
A4: Distillation is viable if your product is thermally stable and has a boiling point significantly different from 2-fluoroethanol (103.5 °C).[9]
-
Simple Distillation: If your product's boiling point is >150 °C and it does not form an azeotrope with 2-fluoroethanol, simple distillation under atmospheric or reduced pressure can effectively remove the 2-fluoroethanol as the distillate.
-
Extractive Distillation: 2-fluoroethanol can form azeotropes (constant boiling mixtures) with other components, making separation by simple distillation impossible.[10] In such cases, extractive distillation is an advanced technique used. It involves adding a high-boiling, miscible solvent to the mixture that alters the relative volatility of the components, thereby breaking the azeotrope and allowing for separation.[11][12] For example, adding a solvent like ethylene glycol or glycerol could be investigated to preferentially associate with the 2-fluoroethanol, increasing its effective boiling point and allowing the other component to distill off.[13][14] This is a complex setup typically requiring two distillation columns and is more common in industrial-scale processes.[12][13]
Frequently Asked Questions (FAQ)
Q1: What are the key physical properties of 2-fluoroethanol?
A1: Understanding these properties is crucial for planning its removal.
| Property | Value | Source(s) |
| Chemical Formula | C₂H₅FO | |
| Molar Mass | 64.06 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 103.5 °C (at 760 mmHg) | [1] |
| Melting Point | -26.5 °C | [2][9] |
| Density | 1.091 g/mL (at 25 °C) | [2][15] |
| Flash Point | 31 °C (88 °F) | [15] |
| Solubility in Water | Fully miscible | [2][6] |
| Solubility (Other) | Soluble in ethanol, ether, acetone | [1][6] |
Q2: Does 2-fluoroethanol form an azeotrope with water?
Q3: How should I properly dispose of waste containing 2-fluoroethanol?
A3: All waste streams, including aqueous washes and contaminated solvents, must be collected in properly labeled, sealed hazardous waste containers.[4] Do not pour any amount down the drain. Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines on the disposal of highly toxic and flammable chemical waste.
References
-
2-Fluoroethanol | C2H5FO | CID 9737 - PubChem - NIH. [Link]
-
2-Fluoroethanol - Wikipedia. [Link]
-
2-Fluoroethanol - ChemBK. [Link]
-
Separation of 2,2,2-trifluoroethanol -isopropanol azeotropic mixture by extractive distillation - ResearchGate. [Link]
-
Extractive distillation - Wikipedia. [Link]
-
Azeotrope - New World Encyclopedia. [Link]
-
Remove Sticky Reagents - University of Rochester. [Link]
-
Azeotrope tables - Wikipedia. [Link]
-
WEBINAR: Extractive Distillation for Product Recovery and Purification - YouTube. [Link]
-
Bio-Ethanol Dehydration via Azeotropic and Extractive Distillation - MDPI. [Link]
-
Separation of ethanol-water azeotrope mixtures using extractive distillation method - unud.ac.id. [Link]
Sources
- 1. 2-Fluoroethanol | C2H5FO | CID 9737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. echemi.com [echemi.com]
- 6. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. 2-Fluoroethanol | 371-62-0 [amp.chemicalbook.com]
- 10. WikiSlice [kolibri.teacherinabox.org.au]
- 11. Extractive distillation - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Azeotropic and Extractive Distillation for Bio-Ethanol Dehydration: Process Design, Simulation, and Cost Analysis | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. innospk.com [innospk.com]
- 16. Azeotrope tables - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Yield in 2-Fluoroethanol Synthesis
Welcome to the Technical Support Center for 2-fluoroethanol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical fluorinated intermediate.[1][2][3] Here, you will find in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format, grounded in scientific principles and practical field experience.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low yields in 2-fluoroethanol synthesis can often be traced back to a few key areas: reagent quality, reaction conditions, and product isolation. This section provides a systematic approach to identifying and resolving these issues.
Question 1: My yield from the halogen exchange (Finkelstein) reaction of 2-chloroethanol with potassium fluoride is significantly lower than expected. What are the likely causes and how can I improve it?
Low yields in this classic SN2 reaction are common and can be frustrating. The primary culprits are often related to the reagents and reaction setup.
Core Directive: Ensure Anhydrous Conditions and High Reagent Purity.
The Finkelstein reaction is highly sensitive to moisture, which can hydrate the fluoride salt and reduce its nucleophilicity. Additionally, the purity of your starting materials is paramount.
Troubleshooting Workflow: Halogen Exchange Reaction
Below is a systematic workflow to diagnose and resolve low-yield issues in the Finkelstein reaction for 2-fluoroethanol synthesis.
Caption: Troubleshooting workflow for low yield in the Finkelstein reaction.
Detailed Protocol and Causality:
-
Reagent Preparation is Key:
-
Potassium Fluoride (KF): Standard KF can be insufficiently reactive due to its crystal lattice energy and low solubility. It is also hygroscopic.
-
Solution: Use spray-dried KF, which has a higher surface area, or dry powdered KF in an oven at 150°C for several hours under vacuum before use. The effectiveness of the nucleophilic substitution is highly dependent on the fluoride anion's availability.[4]
-
-
Solvent Choice: The solvent must be polar aprotic and have a high boiling point to facilitate the reaction, which requires significant thermal energy.[5]
-
Solution: Ethylene glycol or diethylene glycol are effective solvents as they can dissolve KF to some extent and withstand the high temperatures (170-180°C) needed for the reaction.[6] Ensure the solvent is anhydrous.
-
-
2-Chloroethanol: The starting material may contain impurities or water.[7]
-
Solution: Distill the 2-chloroethanol before use to ensure high purity.
-
-
-
Optimizing Reaction Conditions:
-
Temperature: This reaction has a high activation energy.
-
Solution: Maintain a reaction temperature of 170-180°C.[6] Lower temperatures will result in a sluggish and incomplete reaction.
-
-
Reaction Driving Force: The reaction is an equilibrium process.
-
Solution: As 2-fluoroethanol has a lower boiling point (103.5°C) than 2-chloroethanol (128.7°C) and the solvent, continuously distill the product from the reaction mixture as it forms.[8] This application of Le Chatelier's principle will drive the equilibrium towards product formation.
-
-
-
Workup and Purification:
-
Side Products: Traces of hydrogen fluoride (HF) can form, which can be detrimental to glassware and subsequent reactions.
-
Solution: Before the final distillation, treat the crude product with sodium fluoride to sequester any HF.[6]
-
-
Final Purity: The crude product will contain residual solvent and potentially unreacted starting material.
-
Solution: A careful fractional distillation is necessary to obtain pure 2-fluoroethanol.
-
-
| Parameter | Sub-Optimal Condition | Recommended Optimization | Rationale |
| Potassium Fluoride | Standard crystalline KF | Spray-dried or oven-dried powdered KF | Increases surface area and reactivity. |
| Solvent | Wet or low-boiling solvent | Anhydrous ethylene glycol or diethylene glycol | Withstands high temperatures and minimizes side reactions.[6] |
| Temperature | < 160°C | 170-180°C | Provides sufficient energy to overcome the activation barrier.[6] |
| Product Removal | Batch reaction | Continuous distillation of product | Drives the reaction equilibrium forward.[6] |
Question 2: I am attempting the synthesis via the ring-opening of ethylene oxide with a fluoride source, but my yields are poor and I'm observing significant polymerization. How can I improve this?
The ring-opening of epoxides is a powerful method but can be plagued by side reactions, especially polymerization, if not properly controlled.[9][10]
Core Directive: Control Stoichiometry and Minimize Water Content.
The key to success in this synthesis is to favor the nucleophilic attack of the fluoride ion on the epoxide over the polymerization of ethylene oxide initiated by either acid or base catalysis.
Troubleshooting Steps:
-
Fluoride Source and Catalyst: The choice of fluoride source is critical.
-
Issue: Using HF directly can be hazardous and can strongly catalyze polymerization.
-
Solution: A common and effective method involves using a combination of potassium hydrogen fluoride (KHF₂) or potassium fluoride (KF) with a phase-transfer catalyst in a suitable solvent. Another established method is the use of reagents like Olah's reagent (pyridine-HF complex), which provides a controlled source of fluoride.
-
-
Reaction Conditions:
-
Temperature: Exothermic reactions can lead to uncontrolled polymerization.
-
Solution: Start the reaction at a low temperature (e.g., 0°C) and allow it to slowly warm to room temperature. This helps to manage the initial exotherm.
-
-
Solvent: The solvent must be able to dissolve the fluoride salt to some extent without reacting with the epoxide.
-
-
Byproduct Formation:
-
Ethylene Glycol: The presence of water will lead to the hydrolysis of ethylene oxide, forming ethylene glycol.[11]
-
Poly(ethylene glycol): If the reaction conditions are too harsh or if there are strong acidic or basic impurities, polymerization will be favored.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to 2-fluoroethanol? The most common laboratory-scale synthesis is the halogen exchange reaction (Finkelstein reaction) starting from 2-chloroethanol or 2-bromoethanol with a fluoride salt like KF.[8] Other methods include the ring-opening of ethylene oxide with a fluoride source and the reduction of fluorinated carboxylic acid derivatives.[1]
Q2: How can I confirm the purity and identity of my synthesized 2-fluoroethanol? A combination of spectroscopic techniques is essential for quality control.[12]
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most definitive method. ¹⁹F NMR will show a characteristic signal for the fluorine atom, and the coupling patterns in ¹H and ¹³C NMR will confirm the structure.[1][12]
-
Infrared (IR) Spectroscopy: Look for a broad O-H stretch (~3200-3600 cm⁻¹) and a strong C-F stretch (~1000-1100 cm⁻¹).[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for assessing purity and identifying any volatile impurities or byproducts.[12]
Q3: Are there any specific safety precautions I should take when synthesizing 2-fluoroethanol? Yes, 2-fluoroethanol is toxic and flammable.[8]
-
Toxicity: It can be absorbed through the skin and is toxic upon inhalation or ingestion. It is a metabolite of fluoroacetate, a potent metabolic poison.[8] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Flammability: It has a flash point of 34°C, so keep it away from ignition sources.[8]
-
Reagents: Many fluorinating agents and precursors are hazardous. For instance, handling HF requires specialized equipment and safety protocols. Always consult the Safety Data Sheet (SDS) for all chemicals used.
Q4: Can enzymatic methods be used for the synthesis of 2-fluoroethanol? While the field of enzymatic fluorination is growing, the direct synthesis of 2-fluoroethanol is not yet a common application.[13] Research is ongoing into using enzymes like fluorinases to create C-F bonds under mild conditions, which could present a future synthetic route.[13]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. 2-Chloroethanol - Wikipedia [en.wikipedia.org]
- 8. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Anionic ring-opening polymerization of ethylene oxide in DMF with cyclodextrin derivatives as new initiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A mechanistic investigation of ethylene oxide hydrolysis to ethanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Reactivity of 2-Fluoroethanol in Basic Conditions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-fluoroethanol. This guide is designed to provide in-depth, practical solutions to the common challenges and side reactions encountered when using 2-fluoroethanol under basic conditions. Our goal is to empower you with the knowledge to anticipate, troubleshoot, and control your reactions for optimal outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions regarding the behavior of 2-fluoroethanol in the presence of bases.
Q1: Why is 2-fluoroethanol prone to side reactions in basic media?
A1: 2-Fluoroethanol possesses two key reactive sites that are activated under basic conditions: the acidic hydroxyl proton and the carbon-fluorine bond. The presence of a base can deprotonate the alcohol, forming a potent nucleophile (2-fluoroalkoxide). This alkoxide can then participate in subsequent reactions. Additionally, the fluorine atom is a good leaving group, especially when assisted by neighboring group participation or under conditions that favor elimination. The interplay between these factors dictates the reaction pathway.
Q2: What are the primary side reactions I should be aware of?
A2: The two most common and significant side reactions of 2-fluoroethanol in the presence of a base are:
-
Intramolecular Williamson Ether Synthesis: This results in the formation of ethylene oxide, a cyclic ether. This is often a rapid and favorable intramolecular reaction.[1][2][3][4]
-
Dehydrofluorination (Elimination): This E2 elimination reaction leads to the formation of acetaldehyde.[5]
Understanding the conditions that favor one pathway over the other is critical for controlling your experiment.
Q3: Does the choice of base matter?
A3: Absolutely. The strength and steric bulk of the base are critical factors.[6][7][8]
-
Strong, non-nucleophilic bases (e.g., sodium hydride, potassium tert-butoxide) will efficiently deprotonate the alcohol, promoting subsequent intramolecular reactions.
-
Strong, nucleophilic bases (e.g., sodium hydroxide, sodium ethoxide) can also act as competing nucleophiles in intermolecular reactions, though for 2-fluoroethanol, the intramolecular pathways are often dominant.
-
Bulky bases may favor elimination (E2) over substitution (SN2) in some systems, although in the case of intramolecular cyclization of 2-fluoroethanol, the proximity of the reacting groups makes substitution highly efficient.[6][7]
Q4: How does the solvent affect the side reactions?
A4: The solvent plays a crucial role in stabilizing intermediates and transition states.
-
Polar aprotic solvents (e.g., THF, DMF, DMSO) are generally preferred for SN2 reactions, including the intramolecular Williamson ether synthesis, as they solvate the cation of the base without strongly solvating the nucleophilic alkoxide.[8]
-
Polar protic solvents (e.g., water, ethanol) can solvate the alkoxide, potentially reducing its nucleophilicity, and can also participate in proton transfer steps. In some cases, the use of the conjugate acid of the base as a solvent (e.g., NaOEt in EtOH) is common.[2]
Troubleshooting Guide: Common Issues and Solutions
This section provides a problem-oriented approach to address specific experimental challenges.
Issue 1: Low Yield of Desired Product, Formation of a Volatile, Low-Boiling Point Impurity
Symptoms:
-
Your desired reaction (e.g., using 2-fluoroethanol as a nucleophile in an intermolecular Williamson ether synthesis) is sluggish or incomplete.
-
GC-MS or NMR analysis of your crude reaction mixture shows a significant amount of an unexpected, volatile compound.
-
You observe gas evolution or pressure buildup in a sealed reaction vessel.
Probable Cause: Intramolecular Cyclization to Ethylene Oxide
The deprotonated 2-fluoroethanol is likely undergoing a rapid intramolecular SN2 reaction to form ethylene oxide, which is a gas at room temperature and has a boiling point of 10.7 °C. This intramolecular pathway is kinetically favored over intermolecular reactions.[9][10][11][12][13]
}
Step-by-Step Mitigation Protocol:
-
Reagent Stoichiometry and Addition Order:
-
If 2-fluoroethanol is intended to be the nucleophile for an intermolecular reaction, consider using it as the limiting reagent.
-
Crucially, change the order of addition. Instead of adding the base to 2-fluoroethanol, add the 2-fluoroethanol solution slowly to a mixture of the base and your electrophile. This keeps the instantaneous concentration of the 2-fluoroalkoxide low, minimizing the rate of the intramolecular reaction relative to the desired intermolecular one.
-
-
Temperature Control:
-
Perform the reaction at a lower temperature (e.g., 0 °C or below). While this will slow down both the desired and undesired reactions, it can provide better selectivity.
-
-
Choice of Base and Solvent:
-
While a strong base is needed for deprotonation, ensure your solvent system is optimized for the desired intermolecular SN2 reaction. A polar aprotic solvent is often a good choice.[8]
-
Issue 2: Formation of an Aldehyde Impurity
Symptoms:
-
Your reaction mixture develops a characteristic sharp, fruity odor.
-
NMR analysis shows signals corresponding to an aldehyde proton (around 9-10 ppm) and a methyl group.
-
The impurity reacts with 2,4-dinitrophenylhydrazine (Brady's reagent) to form a colored precipitate.
Probable Cause: Dehydrofluorination to Acetaldehyde
Under certain basic conditions, 2-fluoroethanol can undergo an E2 elimination reaction, where a proton on the carbon adjacent to the hydroxyl group is abstracted, and the fluoride ion is eliminated, forming acetaldehyde.[5] This is a competing pathway to the intramolecular substitution.
}
Step-by-Step Mitigation Protocol:
-
Base Selection:
-
While counterintuitive, very bulky bases can sometimes favor elimination. However, for a primary substrate like 2-fluoroethanol, this is less of a concern than for secondary or tertiary systems.[6][7] More importantly, ensure the base is not excessively strong or used in large excess, which could favor elimination.
-
-
Temperature Management:
-
Elimination reactions often have a higher activation energy than substitution reactions and are favored at higher temperatures. Running your reaction at a lower temperature can significantly suppress the formation of acetaldehyde.
-
-
Solvent Choice:
-
Polar aprotic solvents generally favor SN2 reactions over E2 reactions. Switching from a protic to an aprotic solvent may improve the selectivity for substitution pathways (including the formation of ethylene oxide).
-
Summary of Reaction Conditions and Outcomes
| Side Product | Reaction Type | Favorable Conditions | Mitigation Strategies |
| Ethylene Oxide | Intramolecular SN2 | High concentration of 2-fluoroalkoxide; proximity of nucleophile and leaving group. | Slow addition of 2-fluoroethanol; lower temperature; use of 2-fluoroethanol as the limiting reagent. |
| Acetaldehyde | E2 Elimination | Higher temperatures; potentially very strong or hindered bases. | Lower reaction temperature; use of less sterically hindered bases; polar aprotic solvents. |
By carefully considering the interplay of base, solvent, temperature, and reaction setup, you can effectively navigate the side reactions of 2-fluoroethanol and achieve your desired synthetic outcomes.
References
-
2-Fluoroethanol - Wikipedia. Available at: [Link]
-
Base-Induced Instability of Fluorotelomer Alcohols - PMC - NIH. Available at: [Link]
-
Williamson ether synthesis - Wikipedia. Available at: [Link]
-
Electrochemical Ethylene Oxide Synthesis from Ethanol. Available at: [Link]
-
The Catalytic Effect of Fluoroalcohol Mixtures Depends on Domain Formation | ACS Catalysis - ACS Publications. Available at: [Link]
-
The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides | Request PDF - ResearchGate. Available at: [Link]
-
How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]
-
A method for preparing haloethanol and ethylene oxide - Eureka | Patsnap. Available at: [Link]
-
The Mechanism of Ethylene Oxide Formation from 2-Chloroethanol1,2 | Journal of the American Chemical Society. Available at: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
-
Fluoroalcohols as novel buffer components for basic buffer solutions for liquid chromatography electrospray ionization mass spectrometry: Retention mechanisms | Request PDF - ResearchGate. Available at: [Link]
-
Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]
-
Williamson Ether Synthesis - ChemTalk. Available at: [Link]
-
Williamson Ether Synthesis - J&K Scientific LLC. Available at: [Link]
-
8.7: Peculiarities in Substitution Chemistry. Available at: [Link]
-
Elimination Reactions - AWS. Available at: [Link]
-
Synthesis of epoxides - Organic Chemistry Portal. Available at: [Link]
-
19.02 Intramolecular Nucleophilic Substitutions - YouTube. Available at: [Link]
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]
-
Epoxide - Wikipedia. Available at: [Link]
-
Synthesis of Epoxides - Organic Chemistry Tutor. Available at: [Link]
- CN104003850A - Preparation method of 2-chloroethoxy-2-ethyoxylethanol - Google Patents.
-
7.6: Extra Topics on Nucleophilic Substitution Reaction - Chemistry LibreTexts. Available at: [Link]
-
7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I. Available at: [Link]
-
Chemical conversion of ethylene oxide to 2-chloroethanol. - ResearchGate. Available at: [Link]
-
Intramolecular Nucleophilic Substitution and Ring Closures - YouTube. Available at: [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Epoxide - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing 2-Fluoroethanol (TFE) for Peptide Structure Induction
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 2-fluoroethanol (TFE) to induce and stabilize secondary structures in peptides. Our goal is to move beyond simple protocols and provide a framework for understanding the causality behind experimental choices, enabling you to design robust, self-validating experiments.
Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the core principles of using TFE as a co-solvent in peptide structural studies.
Q1: What is the underlying mechanism of TFE-induced peptide structuring?
TFE promotes the formation of secondary structures, particularly α-helices, through a combination of effects rather than a single, simple mechanism. The prevailing understanding, supported by molecular dynamics simulations, is that TFE preferentially aggregates around the peptide backbone.[1][2][3] This "coating" of TFE molecules displaces water from the peptide's surface.
This process has two major consequences:
-
Strengthening Intramolecular Hydrogen Bonds: By removing water, TFE eliminates a key competitor for hydrogen bonding with the peptide's amide and carbonyl groups. This fosters the formation of more stable intramolecular hydrogen bonds, which are the cornerstone of secondary structures like α-helices and β-sheets.[1][2]
-
Lowering the Dielectric Constant: The local environment created by TFE has a lower dielectric constant than bulk water. This environment favors the electrostatic interactions of hydrogen bonds, further stabilizing the folded conformation.[1][2][3]
TFE is considered a "structure-stabilizing" agent rather than a denaturant because it interacts weakly with nonpolar side chains, thus not disrupting the hydrophobic interactions that might be crucial for tertiary structure.[1][2]
Q2: Does TFE exclusively induce α-helices?
While TFE is most famous for its ability to induce α-helical structures in peptides that are otherwise disordered in aqueous solutions, it is not exclusively helix-inducing.[4][5] TFE can also stabilize pre-existing β-sheet structures and, in some cases, β-turns.[1][6] For instance, studies on β-hairpin peptides have shown an increased population of the folded β-structure in TFE/water mixtures.[1] The final conformation depends heavily on the intrinsic propensity of the peptide's amino acid sequence. TFE lowers the energy barrier for folding, allowing the peptide to adopt its most favorable local conformation.
Q3: What is a good starting concentration range for a TFE titration experiment?
For a typical TFE titration experiment monitored by Circular Dichroism (CD) spectroscopy, a stepwise increase in TFE concentration from 0% to around 60-80% (v/v) is common.[4][7] The most significant structural transitions often occur between 10% and 40% TFE.[8][9] Many peptides reach a plateau of maximum helicity between 30% and 60% TFE.[4][7]
It is crucial to perform a full titration, as the structural response of each peptide is unique. Some peptides may show maximal structure at relatively low TFE concentrations (e.g., 20-30%), while others require higher concentrations.[7]
Experimental Design & Protocols
A successful experiment relies on meticulous planning and execution. This section provides a detailed protocol for a standard TFE titration and sample preparation.
Protocol 1: TFE Titration Monitored by Circular Dichroism (CD) Spectroscopy
This protocol outlines the steps to determine the optimal TFE concentration for inducing structure in your peptide.
Objective: To measure the change in peptide secondary structure as a function of increasing TFE concentration.
Materials:
-
Lyophilized peptide of known purity and concentration.
-
High-purity water (Milli-Q or equivalent).
-
Spectroscopic grade 2-fluoroethanol (TFE).
-
A suitable, non-absorbing buffer (e.g., 10-20 mM sodium phosphate). Avoid buffers with high chloride content that absorb in the far-UV range.[10]
-
Calibrated CD spectropolarimeter.
-
Quartz cuvette with a short path length (e.g., 0.5 mm or 1 mm).[8]
Methodology:
-
Stock Solution Preparation:
-
Prepare a concentrated peptide stock solution (e.g., 1-2 mg/mL) in the chosen buffer. Determine the precise concentration using UV absorbance at 280 nm (if Trp/Tyr are present) or 205 nm, or via amino acid analysis.
-
Prepare a "High TFE" buffer solution by mixing your aqueous buffer with TFE to a final concentration of 80-90% (v/v). Ensure thorough mixing.
-
-
Sample Preparation for Titration:
-
In a series of microcentrifuge tubes, prepare samples with varying TFE concentrations by mixing the aqueous buffer and the "High TFE" buffer.
-
Add a constant amount of peptide stock solution to each tube to achieve a final peptide concentration typically between 20-100 µM.[7][8] The final concentration should be optimized to keep the High Tension (HT) voltage of the CD instrument below 600-700V.
-
-
CD Spectrometer Setup:
-
Turn on the instrument and xenon lamp at least 30 minutes before measurements to allow for stabilization.
-
Purge the sample chamber with nitrogen gas (flow rate >5 L/min).
-
Set the measurement parameters:
-
-
Data Acquisition:
-
Record a baseline spectrum for each TFE concentration using a sample containing only the buffer/TFE mixture (no peptide).
-
Measure the CD spectrum for each peptide sample, from 0% TFE to the highest concentration.
-
After each measurement, subtract the corresponding baseline spectrum.
-
-
Data Analysis:
-
Convert the raw ellipticity (in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the formula: MRE = (Ellipticity_mdeg) / (10 * N * C * L) where N is the number of amino acid residues, C is the molar concentration of the peptide, and L is the cuvette path length in cm.
-
Plot the MRE at 222 nm (a hallmark of α-helical content) against the TFE concentration (%) to generate the titration curve.[7]
-
Data Summary: Typical TFE Concentration Effects
| TFE Concentration (v/v) | Expected Effect on Peptide Structure | Key Considerations |
| 0-10% | Minimal to slight increase in ordered structure. Peptides often remain largely as a random coil. | Establishes a baseline for the unfolded state. At low concentrations (<10%), TFE can sometimes promote aggregation for amyloidogenic peptides.[9] |
| 10-40% | Often the range of maximum cooperativity, showing a sharp increase in α-helical or β-sheet content. | The half-maximal effective concentration (EC50) for many peptides falls within this range, indicating the point of greatest structural transition.[8] |
| 40-70% | Structural induction typically begins to plateau. The peptide reaches its maximum achievable secondary structure under these conditions. | Further increases in TFE may not lead to significant additional structure formation.[4][7] |
| >70% | The structure is generally stable, but some peptides may exhibit a slight decrease in signal due to aggregation or non-native structural rearrangements. | High TFE concentrations can promote the formation of insoluble aggregates. It is important to visually inspect samples and monitor CD signal for signs of light scattering. |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues in a direct Q&A format.
Q4: My peptide is precipitating or aggregating at high TFE concentrations. What can I do?
Cause: TFE weakens the hydration shell around the peptide, which can promote intermolecular interactions, leading to aggregation, especially for hydrophobic or amyloidogenic sequences.[9][12]
Solutions:
-
Lower Peptide Concentration: This is the simplest and often most effective solution. Reducing the peptide concentration (e.g., from 50 µM to 20 µM) increases the distance between molecules, disfavoring aggregation.
-
Adjust pH: Ensure the buffer pH is at least 1-2 units away from the peptide's isoelectric point (pI). At its pI, a peptide has a net neutral charge, minimizing electrostatic repulsion and increasing the likelihood of aggregation.[13]
-
Incorporate Additives: Small amounts of certain excipients can help. For example, 50-100 mM L-arginine can act as an aggregation suppressor.[13] However, always run a baseline with any additive to ensure it doesn't interfere with the CD measurement.
-
Work at a Lower Temperature: Performing the experiment at a lower temperature (e.g., 4°C instead of 25°C) can sometimes reduce the kinetics of aggregation.
Q5: My CD signal in the far-UV region (<210 nm) is very noisy and the HT voltage is high (>700V). How do I fix this?
Cause: High absorbance from the sample, the buffer, or TFE itself can prevent sufficient light from reaching the detector, resulting in a poor signal-to-noise ratio and high HT voltage.[10]
Solutions:
-
Check Your Buffer: Buffers containing components like Tris, imidazole, or high concentrations of chloride ions absorb strongly in the far-UV. Switch to a "CD-friendly" buffer like sodium or potassium phosphate.[10]
-
Reduce Peptide Concentration or Path Length: The absorbance is directly proportional to both concentration and path length (Beer-Lambert law). If reducing the concentration makes the signal too weak, switch to a cuvette with a shorter path length (e.g., from 1 mm to 0.5 mm).
-
Verify TFE Quality: Use only high-purity, spectroscopic grade TFE. Lower-grade TFE may contain impurities that absorb in the UV range.
-
Ensure Proper Instrument Purging: Inadequate nitrogen purging allows oxygen to remain in the sample chamber, which absorbs strongly below 200 nm. Ensure a consistent, high flow rate of N₂ gas.
Q6: I've titrated TFE up to 80%, but my peptide shows no significant structural change. What's wrong?
Cause: Not all peptides are capable of forming stable secondary structures, even in the presence of TFE.
Possible Reasons:
-
Sequence Properties: The peptide sequence may be rich in "helix-breaking" residues like proline or glycine, or lack the pattern of hydrophobic/hydrophilic residues required to form a stable amphipathic helix.
-
Charge Repulsion: If the peptide has a high density of like charges (e.g., multiple lysines or aspartates) at the working pH, electrostatic repulsion between side chains can prevent the backbone from adopting a regular, folded conformation. Try adjusting the pH to neutralize some of these charges.
-
Peptide Integrity: Verify the purity and identity of your peptide sample via mass spectrometry and HPLC. Truncations or other modifications from the synthesis could impact its folding capability.
Q7: The helical content of my peptide increases up to ~50% TFE and then slightly decreases at higher concentrations. Is this an artifact?
This is not necessarily an artifact and can be a real phenomenon. While TFE up to a certain concentration stabilizes native-like secondary structures, extremely high concentrations can sometimes promote non-native conformations or lead to the formation of soluble oligomers or aggregates that have a different CD signature.[5] Molecular dynamics studies suggest that at very high concentrations, TFE's clustering behavior changes, which could alter its interaction with the peptide.[1] It is crucial to report this observation and consider that the optimal environment for your peptide's structure may not be pure or near-pure TFE.
Visualizations: Workflows and Mechanisms
Experimental Workflow Diagram
Caption: Workflow for a TFE titration experiment using CD spectroscopy.
Mechanism of TFE Action Diagram
Caption: Mechanism of TFE-induced peptide structure formation.
Safety & Handling
Q8: What are the primary safety concerns when working with 2-fluoroethanol?
2-fluoroethanol is a hazardous substance and must be handled with appropriate precautions.
-
Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[14] It can cause damage to organs.
-
Irritation: It causes serious skin and eye irritation and may cause respiratory irritation.[14]
-
Flammability: It is a flammable liquid and vapor.[14]
Required Personal Protective Equipment (PPE):
-
Chemical safety goggles or a face shield.
-
Appropriate chemical-resistant gloves (e.g., neoprene).[15]
-
A lab coat or protective clothing.
-
All work should be performed in a certified chemical fume hood to avoid inhalation of vapors.[14]
Q9: How should I dispose of TFE-containing waste?
TFE waste must be treated as hazardous waste.
-
Segregation: Collect all TFE-containing solutions in a designated, properly sealed, and clearly labeled hazardous waste container. Do not mix it with other solvent waste streams unless approved by your institution's safety office.[14]
-
Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name, "2-fluoroethanol," along with its approximate concentration.[14][16]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for professional disposal.[14] DO NOT pour TFE waste down the drain.[15]
References
-
Roccatano, D., et al. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study. Proceedings of the National Academy of Sciences, 99(19), 12179–12184. [Link]
-
Luo, P., & Baldwin, R. L. (1997). Mechanism of helix induction by trifluoroethanol: a framework for extrapolating the helix-forming properties of peptides from trifluoroethanol/water mixtures back to water. Biochemistry, 36(28), 8413–8421. [Link]
-
Roccatano, D., et al. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study. PubMed.[Link]
-
Luo, P., & Baldwin, R. L. (1997). Mechanism of Helix Induction by Trifluoroethanol: A Framework for Extrapolating the Helix-Forming Properties of Peptides from Trifluoroethanol/Water Mixtures Back to Water. Biochemistry (ACS Publications).[Link]
-
Luo, P., & Baldwin, R. L. (1997). Mechanism of helix induction by trifluoroethanol: a framework for extrapolating the helix-forming properties of peptides from trifluoroethanol/water mixtures back to water. Semantic Scholar.[Link]
-
Sáez, J. C., et al. (2008). Trifluoroethanol Reveals Helical Propensity at Analogous Positions in Cytoplasmic Domains of Three Connexins. Biophysical Journal, 95(11), 5346–5356. [Link]
-
Wirmer, J., et al. (2001). Observation of the closing of individual hydrogen bonds during TFE-induced helix formation in a peptide. Journal of Molecular Biology, 306(4), 787-798. [Link]
-
Kandola, S., et al. (2023). The origin of secondary structure transitions and peptide self-assembly propensity in trifluoroethanol-water mixtures. ResearchGate.[Link]
-
Maroun, R. G., et al. (2001). Trifluoroethanol (TFE) effect on circular dichroism (CD) spectra of peptides INH1 (A) and INH5 (B). ResearchGate.[Link]
-
Schönbrunner, N., et al. (1996). Native-like beta-structure in a trifluoroethanol-induced partially folded state of the all-beta-sheet protein tendamistat. Journal of Molecular Biology, 260(3), 432–445. [Link]
-
EurekAlert!. (2019). About TFE: Old and new findings. AAAS.[Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.[Link]
-
Roccatano, D., et al. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study. ResearchGate.[Link]
-
Kelly, S. M., et al. (2021). Beginners guide to circular dichroism. The Biochemist.[Link]
-
Wallace, B. A., et al. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Faraday Discussions, 230, 13-39. [Link]
-
Imperiali, B., et al. (2000). TFE titration of the (a) B-domain fragment and (b) retroprotein A at pH 5. ResearchGate.[Link]
-
GenScript. (2024). Mastering Circular Dichroism: Techniques, Troubleshooting & Advances. GenScript.[Link]
-
Reddit. (2019). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? r/molecularbiology.[Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. CWU.[Link]
-
Bera, A., et al. (2021). Treating anisotropic artefacts in circular dichroism spectroscopy enables investigation of lyotropic liquid crystalline polyaspartate solutions. Soft Matter, 17(6), 1564-1572. [Link]
-
Lee, K., et al. (2023). Modulating the folding and binding of peptides using a stimuli-responsive molecular tweezer. Nature Communications, 14(1), 5364. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Observation of the closing of individual hydrogen bonds during TFE–induced helix formation in a peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. About TFE: Old and new findings | EurekAlert! [eurekalert.org]
- 6. Native-like beta-structure in a trifluoroethanol-induced partially folded state of the all-beta-sheet protein tendamistat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoroethanol Reveals Helical Propensity at Analogous Positions in Cytoplasmic Domains of Three Connexins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mastering Circular Dichroism: Techniques, Troubleshooting & Advances - Creative Proteomics [creative-proteomics.com]
- 11. Modulating the folding and binding of peptides using a stimuli-responsive molecular tweezer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Navigating the Hazards of 2-Fluoroethanol: A Technical Support Guide for Laboratory Professionals
Welcome to the technical support center for the safe handling and management of 2-fluoroethanol. This guide is designed for researchers, scientists, and drug development professionals who work with this highly toxic and flammable compound. The following information is structured in a question-and-answer format to directly address potential issues and provide clear, actionable guidance for your experiments. Our goal is to equip you with the knowledge to mitigate risks and respond effectively to emergencies, ensuring a safe laboratory environment.
Section 1: Understanding the Risk - Core Knowledge FAQs
Q1: What is 2-fluoroethanol and why is it considered highly toxic?
2-Fluoroethanol (CAS No. 371-62-0) is a colorless, flammable liquid and one of the simplest stable fluorinated alcohols.[1] Its high toxicity stems from its metabolic pathway in the body. Upon absorption, either through inhalation, ingestion, or skin contact, 2-fluoroethanol is metabolized by the enzyme alcohol dehydrogenase to fluoroacetaldehyde and then to fluoroacetate.[1][2] Fluoroacetate is a potent metabolic poison that subsequently converts to fluorocitrate, which inhibits aconitase, a critical enzyme in the citric acid cycle (TCA cycle).[1] This disruption of cellular respiration leads to severe and potentially fatal systemic effects.
Q2: What are the primary routes of exposure and the initial symptoms to watch for?
The primary routes of exposure to 2-fluoroethanol are inhalation of its vapors, dermal (skin) contact, and ingestion.[2][3] It is crucial to recognize that symptoms of poisoning may be delayed for several hours after exposure.[1][3]
Initial signs and symptoms of exposure can include:
-
Gastrointestinal Distress: Nausea, vomiting, and epigastric distress.[1]
-
Central Nervous System Effects: Dizziness, drowsiness, headache, numbness of the face or nose, auditory hallucinations, and muscular weakness.[1][3]
-
Respiratory Irritation: Coughing and lung irritation.[3]
More severe reactions can escalate to respiratory failure, epileptiform convulsions, and cardiac dysfunction.[1]
Section 2: Proactive Safety and Handling - Your First Line of Defense
This section provides a troubleshooting guide for common handling and storage questions, emphasizing preventative measures.
Q3: I'm setting up a new experiment with 2-fluoroethanol. What are the absolute essential engineering controls I need in my lab?
To handle 2-fluoroethanol safely, you must work in a well-ventilated area, preferably within a certified chemical fume hood.[4] Local exhaust ventilation is generally required to minimize vapor concentrations.[3] Ensure that an emergency eyewash station and a safety shower are readily accessible and within a 10-second travel distance from your workstation.[4][5] All electrical equipment used in the vicinity should be explosion-proof.[4][6]
Q4: There's conflicting information on the best gloves to use. What is the recommended hand protection?
-
Recommended materials: Neoprene or fluorinated rubber gloves are often suggested.[1][7]
-
What to avoid: Some plastic PPE, including certain types of gloves, may not be suitable as they can generate static electricity.[1]
-
Best Practice: Always consult the glove manufacturer's specific chemical resistance data for 2-fluoroethanol. It is advisable to wear double gloves, with the outer glove being of a material known to be resistant to 2-fluoroethanol. Change gloves frequently and immediately if you suspect any contamination.[1]
Q5: How should I properly store a container of 2-fluoroethanol?
Proper storage is crucial to prevent accidents and degradation of the chemical.
-
Location: Store in a cool, dry, well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[6][7][8]
-
Container: Keep the container tightly closed and sealed in its original packaging.[1][6] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[7]
-
Incompatibilities: Store 2-fluoroethanol away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[3][4]
Section 3: Emergency Response - A Step-by-Step Troubleshooting Guide
This section provides clear protocols for emergency situations.
Q6: What is the immediate first aid response for skin or eye contact with 2-fluoroethanol?
Act immediately, as rapid decontamination is critical.
For Skin Contact:
-
Immediately flush the affected area with large amounts of water for at least 15 minutes, using an emergency safety shower if available.[3]
-
Simultaneously, remove all contaminated clothing, including shoes and jewelry.[3]
-
Seek immediate medical attention.[6]
For Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation of the eye and lid surfaces.[9]
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
Q7: What should I do if someone inhales 2-fluoroethanol vapors?
-
If the person has stopped breathing, perform artificial respiration, but only if you are trained to do so.
-
Keep the person warm and at rest.[1]
-
Seek immediate medical attention.[2]
Q8: How do I handle a small spill of 2-fluoroethanol in the fume hood?
For a small, contained spill inside a chemical fume hood:
-
Ensure you are wearing appropriate PPE, including double gloves, safety goggles, a face shield, and a lab coat.
-
Contain the spill by creating a dike around it with an inert, non-combustible absorbent material like vermiculite, sand, or a commercial spill pillow.[10][11][12]
-
Slowly and carefully apply the absorbent material over the spill, working from the outside in.
-
Once the liquid is fully absorbed, use non-sparking tools to scoop the material into a designated, labeled hazardous waste container.[6][11]
-
Wipe down the spill area with a suitable solvent (e.g., soapy water), and collect the cleaning materials as hazardous waste.
-
Properly dispose of all contaminated materials, including gloves, as hazardous waste.[11]
For larger spills or spills outside of a fume hood, evacuate the area immediately, alert others, and contact your institution's emergency response team.
Section 4: Post-Experiment Procedures - Decontamination and Disposal
Q9: What is the correct procedure for decontaminating lab equipment after using 2-fluoroethanol?
All equipment that has come into contact with 2-fluoroethanol must be thoroughly decontaminated.
-
Initial Rinse: If compatible with the equipment, perform an initial rinse with a solvent that will dissolve 2-fluoroethanol but not damage the equipment. Collect all rinsate as hazardous waste.
-
Thorough Cleaning: Wash the equipment with soap and water.[3] For sensitive equipment, follow the manufacturer's cleaning guidelines.[3][13]
-
Final Rinse: Perform a final rinse with deionized water.
-
Verification: For critical applications, you may need to use analytical methods to confirm that no residual 2-fluoroethanol remains.
-
Documentation: Label the equipment as decontaminated, including the date, method, and your initials.[13]
Q10: How must I dispose of 2-fluoroethanol waste?
2-Fluoroethanol and any materials contaminated with it are considered hazardous waste and must be disposed of according to federal, state, and local regulations.[1][3]
-
Segregation: Do not mix 2-fluoroethanol waste with other waste streams.[14]
-
Collection: Collect all liquid and solid waste in designated, properly labeled, and sealed hazardous waste containers.[14]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "2-Fluoroethanol," and any other required hazard information.[14]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[14]
Visual Workflow and Data Summaries
Key Physical and Chemical Properties of 2-Fluoroethanol
| Property | Value | Source |
| CAS Number | 371-62-0 | [1][2][13] |
| Molecular Formula | C2H5FO | [1][2] |
| Molar Mass | 64.06 g/mol | [1][15] |
| Appearance | Colorless liquid | [1][13] |
| Boiling Point | 103.5 °C (218.3 °F) | [1][2] |
| Melting Point | -26.5 °C (-15.7 °F) | [2][15] |
| Flash Point | 34 °C (93.2 °F) | [1][15] |
| Density | 1.104 g/cm³ | [1][16] |
| Solubility in Water | Miscible | [1] |
Emergency Response Workflow for 2-Fluoroethanol Exposure
Caption: Emergency response workflow for 2-fluoroethanol exposure.
Mechanism of Toxicity Pathway
Caption: Metabolic pathway and mechanism of toxicity for 2-fluoroethanol.
References
-
2-Fluoroethanol - Wikipedia. (n.d.). Retrieved from [Link]
-
Exploring 2-Fluoroethanol: Properties, Applications, and Manufacturing Insights. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Understanding the Properties and Synthesis of 2-Fluoroethanol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
2-Fluoroethanol | C2H5FO | CID 9737 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Spill Kits and Spill Clean Up Procedures. (n.d.). Georgia Institute of Technology - Environmental Health & Safety. Retrieved from [Link]
-
First Aid: Chemical Exposure. (n.d.). UMass Memorial Health. Retrieved from [Link]
-
Decontamination Protocols for Lab Equipment. (2025, May 27). Aport. Retrieved from [Link]
-
First Aid Procedures for Chemical Hazards. (n.d.). Centers for Disease Control and Prevention - NIOSH. Retrieved from [Link]
-
Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]
-
First Aid Guidelines for Handling Exposure to Harmful Substances. (n.d.). MyCPR NOW. Retrieved from [Link]
-
First Aid for Chemical Inhalation Incidents. (2024, August 14). Coast2Coast. Retrieved from [Link]
-
Hazardous Chemical Exposures. (n.d.). Princeton University - Environmental Health and Safety. Retrieved from [Link]
-
PPE, Safety Equipment & Hygiene. (n.d.). University of Washington. Retrieved from [Link]
-
Safety Regulations: Part 2: Rules for Research Laboratories, Preparation Rooms and Chemical Storage Areas. (n.d.). Carleton University - Department of Chemistry. Retrieved from [Link]
-
5.4.1.1 Incidental Spill Cleanup Procedures. (n.d.). University of California, Santa Barbara - Environment, Health and Safety. Retrieved from [Link]
-
CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University. Retrieved from [Link]
-
Western Carolina University Standard Operating Procedure for the use of 2-Chloroethanol. (n.d.). Western Carolina University. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 3. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. ors.od.nih.gov [ors.od.nih.gov]
- 6. etamu.edu [etamu.edu]
- 7. wcu.edu [wcu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. cprcertificationnow.com [cprcertificationnow.com]
- 10. ehs.gatech.edu [ehs.gatech.edu]
- 11. jk-sci.com [jk-sci.com]
- 12. acs.org [acs.org]
- 13. polarlabprojects.com [polarlabprojects.com]
- 14. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 15. starlabgroup.com [starlabgroup.com]
- 16. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
2-Fluoroethanol stability in strong acidic or basic media
Welcome to the technical support center for 2-Fluoroethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of 2-Fluoroethanol in strong acidic and basic media. Our goal is to equip you with the necessary knowledge to anticipate its behavior, diagnose experimental issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 2-Fluoroethanol under standard laboratory conditions?
Under neutral pH and at ambient temperature, 2-fluoroethanol is a stable liquid.[1][2] It is a colorless liquid that is miscible with water and soluble in common organic solvents like ethanol and ether.[1][2] However, its stability is significantly compromised in the presence of strong acids or bases, particularly at elevated temperatures.
Q2: How does 2-fluoroethanol behave in a strong basic medium?
In the presence of a strong base (e.g., NaOH, KOH), 2-fluoroethanol is highly susceptible to degradation. The primary reaction pathway is an E2 elimination (dehydrofluorination) to yield acetaldehyde.[1] This occurs because the hydroxide ion acts as a strong base, abstracting a proton from the carbon bearing the hydroxyl group, which facilitates the elimination of the fluoride ion from the adjacent carbon.
Key considerations:
-
This reaction can be rapid, especially with heat.
-
The formation of acetaldehyde introduces a reactive aldehyde into your system, which can potentially lead to undesired side reactions (e.g., aldol condensations).
-
The reaction is generally irreversible.[3]
Q3: What is the expected behavior of 2-fluoroethanol in a strong acidic medium?
In a strong acid (e.g., H₂SO₄, HBr), the chemistry is dictated by the reactivity of the alcohol functional group. The hydroxyl group is first protonated by the acid to form an alkyloxonium ion, which converts the poor leaving group (-OH) into a good leaving group (H₂O).[4][5]
Following this activation step, two main pathways are possible, depending on the reaction conditions and the specific acid used:
-
Substitution (Sₙ1 or Sₙ2): If a good nucleophile is present (like Br⁻ from HBr), it can attack the carbon, displacing the water molecule to form a 2-fluoroethyl halide.[4] For a primary alcohol like 2-fluoroethanol, an Sₙ2 mechanism is generally favored.[4]
-
Elimination (E1 or E2): In the presence of non-nucleophilic strong acids like concentrated sulfuric acid, and typically with heating, the alcohol can undergo dehydration to form vinyl fluoride.[5][6]
Q4: What are the primary degradation products I should monitor for?
-
In Basic Media: The primary product to monitor is acetaldehyde .
-
In Acidic Media: Depending on the conditions, you should monitor for vinyl fluoride (from elimination) or the corresponding 2-fluoroethyl halide/ester (from substitution).
Troubleshooting Guide for Experimental Issues
Issue 1: I am observing unexpected side products and impurities when using 2-fluoroethanol with a strong base.
Probable Cause: You are likely observing the degradation of 2-fluoroethanol into acetaldehyde and subsequent reactions of the acetaldehyde.[1] Aldehydes are highly reactive and can undergo self-condensation or react with other nucleophiles in your mixture.
Troubleshooting Steps:
-
Confirm the Degradation Product: Use an appropriate analytical technique (e.g., GC-MS, ¹H NMR) to confirm the presence of acetaldehyde in your reaction mixture.
-
Lower the Temperature: The rate of elimination is highly temperature-dependent. Running your reaction at a lower temperature may significantly reduce the rate of 2-fluoroethanol degradation.
-
Use a Weaker, Non-Nucleophilic Base: If your reaction requires a base but not a strong nucleophile, consider using a sterically hindered or weaker base (e.g., triethylamine, DBU, or potassium carbonate) to minimize the E2 elimination pathway.
-
Limit Exposure Time: Add the strong base immediately before the critical step where it is needed and try to minimize the overall reaction time.
Issue 2: My reaction yield is significantly lower than expected when using 2-fluoroethanol as a solvent with a strong acid at high temperatures.
Probable Cause: The acidic conditions and high temperature are likely causing the dehydration of 2-fluoroethanol to vinyl fluoride, a volatile gas.[5] This not only consumes your solvent but can also alter the reaction environment. Alternatively, the solvent may be undergoing substitution.
Troubleshooting Steps:
-
Re-evaluate Solvent Choice: 2-Fluoroethanol is not recommended as a solvent for reactions involving strong acids at high temperatures. Consider an alternative, more inert solvent (e.g., sulfolane, toluene, or an ionic liquid).
-
Modify Reaction Conditions: If 2-fluoroethanol is a reactant, not just a solvent, perform the reaction at the lowest possible temperature that allows the desired transformation to proceed.
-
Choose the Right Acid: Use the acid that is catalytic for your reaction but less prone to causing dehydration. For example, if you need an acid catalyst but not a dehydrating agent, a Lewis acid might be a better choice than concentrated H₂SO₄.
Issue 3: How can I quantitatively assess the stability of 2-fluoroethanol under my specific experimental conditions?
Probable Cause: You need a systematic way to measure the rate of degradation to determine if 2-fluoroethanol is suitable for your process.
Solution: Perform a Forced Degradation Study. This involves subjecting a solution of 2-fluoroethanol to your proposed reaction conditions (minus your primary reactant) and monitoring its concentration over time.
Experimental Protocol: Forced Degradation Study in Basic Media
This protocol provides a framework for quantifying the stability of 2-fluoroethanol in the presence of a strong base.
Objective: To determine the rate of degradation of 2-fluoroethanol in a 1M NaOH solution at 50°C.
Materials:
-
2-Fluoroethanol
-
10M Sodium Hydroxide (NaOH) stock solution
-
Internal Standard (IS), e.g., 1,2-dimethoxyethane (DME) - must be stable under the reaction conditions and chromatographically resolved from 2-fluoroethanol.
-
Reaction solvent (e.g., water or a co-solvent system)
-
GC-FID or HPLC-UV for analysis
-
Thermostated reaction vessel or water bath
Procedure:
-
Prepare the Reaction Mixture: In a sealed reaction vial, prepare a solution of 2-fluoroethanol (e.g., 0.1 M) and the internal standard (e.g., 0.05 M) in your chosen solvent.
-
Initiate the Reaction: Bring the vial to the target temperature (50°C). Once equilibrated, add the required volume of 10M NaOH to achieve a final concentration of 1M. Start a timer immediately.
-
Time-Point Sampling: At predetermined time points (e.g., t = 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quench the Sample: Immediately quench the reaction in the aliquot by adding it to a vial containing a neutralizing agent (e.g., 900 µL of 0.2M HCl) to stop the degradation.
-
Analyze the Samples: Analyze the quenched samples by GC or HPLC.
-
Data Analysis: Calculate the ratio of the peak area of 2-fluoroethanol to the peak area of the internal standard for each time point. Plot this ratio against time to determine the degradation kinetics.
| Parameter | Recommended Value | Rationale |
| Temperature | 25°C, 50°C, 80°C | Assess stability at ambient and elevated process temperatures. |
| Base Conc. | 0.1 M, 1 M, 5 M | Covers a range from catalytic to stoichiometric conditions. |
| Internal Std. | 1,2-Dimethoxyethane | Inert ether, unlikely to react under these conditions. |
| Analysis | GC-FID | Good sensitivity for small organic molecules. |
Visualizing the Mechanisms
To better understand the underlying chemistry, the following diagrams illustrate the key degradation pathways.
Base-Catalyzed Dehydrofluorination
Caption: Base-catalyzed E2 elimination of 2-fluoroethanol.
Acid-Catalyzed Pathways
Caption: Experimental workflow for a forced degradation study.
References
-
Thermal Decomposition of 2-Fluoroethanol: Single Pulse Shock Tube and ab Initio Studies. ACS Publications. [Link]
-
2-Fluoroethanol - Wikipedia. Wikipedia. [Link]
-
Hydrolysis. University of Regina. [Link]
-
Hydrolysis Reactions. Chemistry LibreTexts. [Link]
-
Reactions of Alcohols with Strong Acid. YouTube. [Link]
-
Hydrolysis of Esters. Chemguide. [Link]
-
Reactions of alcohols with hydrohalic acids (HX). Chemistry LibreTexts. [Link]
-
Reactions of Alcohols. Chemistry LibreTexts. [Link]
Sources
Technical Support Center: Purification Strategies for Products from 2-Fluoroethanol Reactions
Welcome to the Technical Support Center dedicated to providing in-depth guidance on the purification of reaction products derived from 2-fluoroethanol. As a versatile fluorinated building block, 2-fluoroethanol is increasingly utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] However, the unique properties imparted by the fluorine atom can present challenges during product isolation and purification.
This guide is designed for researchers, scientists, and drug development professionals. It offers practical, field-proven insights and troubleshooting strategies in a user-friendly question-and-answer format to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my reaction mixture when using 2-fluoroethanol?
A1: The nature of impurities is highly dependent on the specific reaction conditions. However, some common classes of impurities to anticipate include:
-
Unreacted Starting Materials: Residual 2-fluoroethanol and other reactants are common.
-
Byproducts from Side Reactions:
-
Dehydrofluorination: In the presence of a base, 2-fluoroethanol can undergo elimination to form acetaldehyde.[2][3] This can lead to subsequent aldol or other condensation byproducts.
-
Etherification: Self-condensation of 2-fluoroethanol or reaction with other alcoholic components can form ethers.
-
Oxidation Products: Depending on the reagents used, 2-fluoroethanol can be oxidized to fluoroacetaldehyde or fluoroacetic acid.[2]
-
-
Residual Solvents and Reagents: Any solvents, catalysts, or other reagents used in the reaction may be present in the crude product.
A thorough understanding of the reaction mechanism is crucial for anticipating potential impurities. Analytical techniques such as NMR (¹H, ¹³C, and especially ¹⁹F), GC-MS, and LC-MS are essential for identifying and characterizing these impurities.[4][5][6]
Q2: My fluorinated product is highly polar and shows poor retention on a standard C18 reversed-phase HPLC column. What are my options?
A2: This is a common challenge with polar fluorinated compounds. Here are several strategies to improve retention and achieve successful separation:
-
Switch to a More Retentive Reversed-Phase Column: Consider columns with a higher carbon load, or those with embedded polar groups or polar endcapping, which are designed for better retention of polar analytes.[7]
-
Utilize a 100% Aqueous Mobile Phase: Some modern C18 columns are aqueous-stable and can be run with a 100% aqueous mobile phase to increase the retention of very polar compounds.[7]
-
Employ Hydrophilic Interaction Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds. It uses a polar stationary phase (e.g., silica, amide, or zwitterionic) with a mobile phase gradient from high organic to a higher aqueous content.[7]
-
Use Ion-Pairing Reagents: For ionizable compounds, adding an ion-pairing reagent to the mobile phase can significantly increase retention on a reversed-phase column.[7]
-
Consider a Fluorinated Stationary Phase: These phases can offer unique selectivity for fluorinated analytes due to favorable dipole-dipole or fluorous-fluorous interactions.[8][9][10]
Q3: I'm observing significant peak tailing for my 2-fluoroethanol-derived product during HPLC analysis. What could be the cause and how can I fix it?
A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. Here's a troubleshooting guide:
| Potential Cause | Explanation | Recommended Solution |
| Silanol Interactions | Residual, un-capped silanol groups on silica-based columns can interact strongly with polar or basic analytes, causing tailing. | Use a deactivated, end-capped column. For basic compounds, adding a small amount of a basic modifier like ammonium hydroxide to the mobile phase can help.[7] |
| Mobile Phase pH | If the mobile phase pH is close to the pKa of your analyte, it may exist in multiple ionic forms, leading to poor peak shape. | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds, a lower pH often improves peak shape.[7] |
| Column Overload | Injecting too much sample can saturate the stationary phase, resulting in broadened and tailing peaks. | Reduce the sample concentration or injection volume.[7] |
| Metal Chelation | Some compounds can chelate with trace metals in the column hardware or stationary phase. | Add a chelating agent like EDTA to the mobile phase. |
Troubleshooting Purification Workflows
This section addresses specific problems that may arise during the workup and purification of products from 2-fluoroethanol reactions.
Scenario 1: Difficulty with Liquid-Liquid Extractions
Problem: You are struggling to get a clean separation of your aqueous and organic layers, or you suspect your product has significant solubility in both phases.
Root Cause Analysis and Solutions:
Fluorinated compounds can have unique solubility profiles. The presence of the hydroxyl group from the 2-fluoroethanol backbone can impart significant water solubility, while the rest of the molecule may be more organic-soluble.
Workflow for Optimizing Extractions:
Caption: Workflow for optimizing liquid-liquid extractions.
Step-by-Step Protocol for Liquid-Liquid Extraction: [11]
-
Solvent Selection: Choose an organic solvent in which your product is soluble and which is immiscible with the aqueous phase. Dichloromethane or ethyl acetate are common starting points.
-
Initial Extraction: Transfer the reaction mixture to a separatory funnel and add the extraction solvent.
-
Mixing: Stopper the funnel, invert, and vent frequently to release any pressure. Gently rock or swirl the funnel rather than shaking vigorously to prevent emulsion formation.
-
Layer Separation: Allow the layers to fully separate. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to help break it.
-
Multiple Extractions: It is more efficient to perform multiple extractions with smaller volumes of solvent than a single extraction with a large volume. Drain the organic layer and repeat the extraction on the aqueous layer with fresh solvent 2-3 times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Scenario 2: Co-elution of Product and a Key Impurity in Flash Chromatography
Problem: You are unable to separate your target compound from a persistent impurity using flash chromatography on silica gel.
Root Cause Analysis and Solutions:
The impurity may have a very similar polarity to your product. A change in the separation mechanism or selectivity is required.
Decision Tree for Optimizing Flash Chromatography:
Caption: Decision tree for resolving co-elution in flash chromatography.
Protocol for Fluorous Solid-Phase Extraction (FSPE):
FSPE is a powerful technique for separating fluorinated molecules from non-fluorinated ones.[8] It relies on the principle that highly fluorinated compounds are preferentially retained on a fluorinated stationary phase.
-
Column Selection: Choose a pre-packed cartridge with a fluorinated stationary phase (e.g., silica gel functionalized with a perfluoroalkyl chain).
-
Sample Loading: Dissolve your crude product in a suitable solvent. If solubility is an issue, consider dry loading by adsorbing the sample onto a small amount of celite or silica gel.[7]
-
Elution of Non-Fluorinated Impurities: Elute the column with a non-fluorinated solvent system (e.g., methanol/water or acetonitrile/water). Non-fluorinated and less-fluorinated impurities will elute first.
-
Elution of Fluorinated Product: Switch to a more "fluorous" solvent (e.g., a perfluorinated solvent or a solvent with a higher organic modifier content) to elute your highly-retained fluorinated product.
Advanced Purification Strategies
Distillation
For volatile, thermally stable products, distillation can be an effective purification method.[12][13] 2-Fluoroethanol itself has a boiling point of 103.5 °C.[2][3] Products with significantly different boiling points from impurities can be purified by simple or fractional distillation. Vacuum distillation is recommended for higher boiling or heat-sensitive compounds.
Crystallization
If your product is a solid, crystallization can be a highly effective method for achieving high purity.[14] The choice of solvent is critical. A good crystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at lower temperatures. The unique intermolecular interactions of fluorinated compounds can sometimes lead to complex crystallization behavior.[15][16][17]
Safety First: Handling 2-Fluoroethanol and its Derivatives
Crucial Safety Information:
2-Fluoroethanol is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[2][3][18] It is metabolized to fluoroacetate, a potent inhibitor of the Krebs cycle.[2][19]
-
Handling: Always handle 2-fluoroethanol and its reaction mixtures in a well-ventilated chemical fume hood.[20][21][22]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile), safety goggles, and a lab coat.[20][21]
-
Waste Disposal: Dispose of all waste containing 2-fluoroethanol or its derivatives in accordance with local, state, and federal regulations.[21]
Always consult the Safety Data Sheet (SDS) before handling 2-fluoroethanol. [20][22][23]
References
- Technical Support Center: Purification Strategies for Polar Fluorinated Compounds - Benchchem. (n.d.).
- 2-Fluoroethanol SDS, 371-62-0 Safety Data Sheets - ECHEMI. (n.d.).
- 2-Fluoroethanol - Santa Cruz Biotechnology. (n.d.).
- Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed. (2014).
- Safety Data Sheet: 2,2,2-Trifluoroethanol - Carl ROTH. (n.d.).
- 2-Fluoroethanol | C2H5FO | CID 9737 - PubChem - NIH. (n.d.).
- 2-Fluoroethanol - Wikipedia. (n.d.).
- Spectroscopic Characterization and Quality Control of 2-Fluoroethanol. (n.d.).
- Working with fluorinated silica phases - SiliCycle. (n.d.).
- Process for the preparation of 2,2,2-trifluoroethanol - Google Patents. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2011).
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - NIH. (n.d.).
- Exploring 2-Fluoroethanol: Properties, Applications, and Manufacturing Insights. (n.d.).
- Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. (n.d.).
- Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior - MDPI. (n.d.).
- Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. (n.d.).
- Understanding the Properties and Synthesis of 2-Fluoroethanol. (n.d.).
- Process for preparation of 2,2,2-trifluoroethanol - Google Patents. (n.d.).
- Role of organic fluorine in crystal engineering | Semantic Scholar. (2011).
- Preparation of 2, 2, 2-trifluoroethanol - Google Patents. (n.d.).
- 2-Fluoroethanol: A Key Intermediate in the Synthesis of Fluorinated Fine Chemicals. (n.d.).
- New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures | Crystal Growth & Design - ACS Publications. (2020).
- 4.6: Step-by-Step Procedures For Extractions - Chemistry LibreTexts. (2022).
- Process for the synthesis of trifluoro-2,2,2-ethanol - Google Patents. (n.d.).
- 2-Fluoroethanol|High-Purity Reagent for Research - Benchchem. (n.d.).
- Method for recovering trifluoroethanol in multi-component solvent - Google Patents. (n.d.).
- A small impurity (2-3%) eluted immediately prior to the desired product and could be separated. - Organic Syntheses Procedure. (n.d.).
- Techniques for extraction and isolation of natural products: a comprehensive review - PMC. (2018).
- Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023).
- III Analytical Methods. (n.d.).
- Process for preparing 2,2-difluoroethanol - Google Patents. (2014).
- 2-Fluoroethanol synthesis - ChemicalBook. (n.d.).
- Fluorous Affinity Purification of Oligonucleotides - LGC, Biosearch Technologies. (n.d.).
- Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS - Agilent. (n.d.).
- The Purification of Organic Compound: Techniques and Applications - Reachem. (2024).
- analytical methods. (n.d.).
- Distillation - The science of distillation - Difford's Guide. (n.d.).
- Distillation (video) - Khan Academy. (2020).
- A Researcher's Guide to Purity Analysis of Synthesized 2-Amino-2'-fluoro-5-nitrobenzophenone - Benchchem. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. silicycle.com [silicycle.com]
- 9. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 13. Khan Academy [khanacademy.org]
- 14. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Role of organic fluorine in crystal engineering | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 2-Fluoroethanol | C2H5FO | CID 9737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 2-Fluoroethanol|High-Purity Reagent for Research [benchchem.com]
- 20. echemi.com [echemi.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. carlroth.com [carlroth.com]
- 23. fishersci.com [fishersci.com]
Technical Support Center: Managing 2-Fluoroethanol Volatility in Experimental Setups
An Essential Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the comprehensive technical support guide for the safe and effective handling of 2-fluoroethanol (2-FE) in experimental applications. This resource is tailored to address the unique challenges presented by the high volatility and toxicity of 2-fluoroethanol. Here, you will find practical, experience-driven advice, detailed troubleshooting protocols, and frequently asked questions to ensure the integrity of your research and the safety of your laboratory personnel.
The Challenge: Understanding 2-Fluoroethanol's Volatility
2-Fluoroethanol is a valuable reagent and solvent, but its physical properties demand meticulous handling. With a boiling point of 103.5 °C and a vapor pressure of 19 mbar at 15 °C, it readily evaporates at room temperature.[1] This volatility can introduce significant variability into experiments by altering solution concentrations and creating hazardous vapor. This guide is designed to provide you with the necessary strategies to control these variables.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common questions regarding the use of 2-fluoroethanol.
Q1: What are the primary experimental problems caused by 2-fluoroethanol's volatility?
A1: The high volatility of 2-fluoroethanol can lead to several critical experimental issues:
-
Inconsistent Concentrations: Evaporation can significantly alter the molarity of your solutions, leading to unreliable and irreproducible results, particularly in kinetic or dose-response studies.
-
Inaccurate Measurements: When dispensing 2-fluoroethanol, its volatility can cause dripping from pipette tips, leading to imprecise volume additions.
-
Safety Risks: The primary route of exposure to 2-fluoroethanol is through inhalation of its toxic vapors.[2][3][4] Uncontrolled evaporation increases the risk of exceeding permissible exposure limits.[5]
Q2: What are the non-negotiable safety precautions for handling 2-fluoroethanol?
A2: Due to its high toxicity, all manipulations of 2-fluoroethanol must be performed within a certified chemical fume hood.[6][7] The following personal protective equipment (PPE) is mandatory:
-
Gloves: Chemically resistant gloves are essential. Consider double-gloving for added protection.
-
Eye Protection: Chemical splash goggles are required at all times.
-
Lab Coat: A lab coat, preferably made of a low-permeability material, should be worn and fully buttoned.
-
Footwear: Closed-toe and closed-heel shoes are mandatory.[8]
Q3: How can I safely remove 2-fluoroethanol using a rotary evaporator?
A3: A rotary evaporator can be used with specific precautions. The system must be equipped with a cold trap, ideally cooled with a dry ice/acetone slurry or liquid nitrogen, to capture the volatile 2-fluoroethanol vapors and prevent them from contaminating the vacuum pump or being released into the laboratory. The entire apparatus should be located within a fume hood.
Q4: What materials should I avoid when working with 2-fluoroethanol?
A4: While 2-fluoroethanol is compatible with standard laboratory glassware like borosilicate, it can degrade some plastics and elastomers. Always consult a chemical compatibility chart before use. Avoid materials such as natural rubber and certain types of PVC tubing. For sealing, use septa made of a resistant material like PTFE.
Part 2: Troubleshooting Guides for Common Experimental Issues
This section offers detailed, step-by-step solutions to specific challenges encountered when working with 2-fluoroethanol.
Guide 1: Ensuring Stable Solution Concentrations
Problem: The volume of my solutions is decreasing over the course of my experiment, leading to inconsistent data.
Root Cause: This is a direct consequence of solvent evaporation. In any system that is not completely sealed, 2-fluoroethanol will evaporate as it seeks to establish equilibrium with the headspace.
Corrective Workflow:
Step 1: Implement a Closed System
-
For Reactions: Use round-bottom flasks with ground-glass joints sealed with septa.
-
For Assays: Utilize well plates with high-quality, chemically resistant seals. For extended incubations, consider using plates with smaller well diameters to reduce the surface area exposed to the headspace.
Step 2: Precise Temperature Regulation
-
Rationale: Lowering the temperature of your solution will decrease the vapor pressure of 2-fluoroethanol.
-
Procedure:
-
If your experimental parameters permit, conduct your work at a reduced and stable temperature using a refrigerated incubator or a temperature-controlled plate reader.
-
For reactions requiring elevated temperatures, a reflux condenser is essential to prevent solvent loss.
-
Step 3: Utilize a Saturated Headspace
-
Principle: By saturating the atmosphere around your experiment with 2-fluoroethanol vapor, you can create an equilibrium that minimizes net evaporation from your samples.
-
Methodology:
-
Place your experimental setup (e.g., a sealed well plate) inside a larger, sealable secondary container, such as a desiccator cabinet.
-
Position a small, open beaker containing a few milliliters of 2-fluoroethanol within the secondary container, ensuring it is separate from your experiment.
-
Seal the secondary container and allow it to equilibrate for a short period before initiating your experiment.
-
Workflow for Saturated Headspace Technique
Caption: A workflow for minimizing evaporation using a saturated headspace.
Guide 2: Achieving Accurate Dispensing of 2-Fluoroethanol
Problem: When I try to pipette 2-fluoroethanol, it drips from the tip before I can dispense it.
Root Cause: The high vapor pressure of 2-fluoroethanol causes it to rapidly evaporate inside the pipette tip. This increases the pressure in the tip, forcing the liquid out.
Solution: The Reverse Pipetting Technique
This technique is specifically designed for volatile liquids and is a crucial skill for working with 2-fluoroethanol.
Comparison of Pipetting Techniques
| Action | Standard (Forward) Pipetting | Reverse Pipetting |
|---|---|---|
| Aspiration | Depress to the first stop, then aspirate. | Depress to the second stop (blowout), then aspirate. |
| Dispensing | Depress to the first stop, then to the second for blowout. | Depress to the first stop only. |
| Ideal for | Aqueous, non-volatile solutions. | Volatile or viscous liquids. |
Step-by-Step Guide to Reverse Pipetting:
-
Set Volume: Adjust the pipette to the desired volume.
-
Aspirate: Depress the plunger to the second stop (blowout). Submerge the tip in the 2-fluoroethanol and smoothly release the plunger to the resting position. This will draw a slight excess of liquid into the tip.
-
Dispense: Touch the pipette tip to the inside wall of the receiving vessel and slowly press the plunger to the first stop only.
-
Complete: A small amount of liquid will remain in the tip. This is by design and should be discarded appropriately. Do not attempt to add this residual volume to your sample.
Logical Flow of Reverse Pipetting
Caption: The sequential steps of the reverse pipetting technique.
Part 3: Advanced Experimental Configurations
For experiments that demand the highest level of control, such as in organic synthesis or for long-term kinetic studies, a fully sealed system is required.
The Sealed Reaction System with Septa
This setup is the gold standard for handling volatile and air-sensitive reagents.
Essential Components and Their Roles:
-
Round-Bottom Flask: Provides a vessel for the reaction that can be heated and stirred evenly.
-
Reflux Condenser: This is a critical component for reactions at elevated temperatures. It cools the 2-fluoroethanol vapor, causing it to condense and return to the reaction flask, thus preventing solvent loss.
-
Rubber Septa: These self-sealing caps allow for the introduction of reactants or the removal of samples via syringe without compromising the integrity of the sealed system.
-
Inert Atmosphere: An inert gas, such as argon or nitrogen, is often used to create a positive pressure within the system. This not only protects sensitive reagents from air and moisture but also helps to contain the 2-fluoroethanol vapor.
Diagram of a Sealed Experimental Setup
Caption: A standard sealed reaction apparatus for managing volatile substances.
References
-
Title: 2-Fluoroethanol Source: Wikipedia URL: [Link]
-
Title: 2-Fluoroethanol - Physico-chemical Properties Source: ChemBK URL: [Link]
-
Title: 2-Fluoroethanol Source: CHEMICAL POINT URL: [Link]
-
Title: SAFETY DATA SHEET - 2-Fluoroethanol Source: Thermo Fisher Scientific URL: [Link]
-
Title: How are solvents handled in a science lab, how are they handled safely, and why is it important to handle them safely? Source: Quora URL: [Link]
-
Title: 2-Fluoroethanol | C2H5FO | CID 9737 Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Using solvents safely in the lab Source: Lab Manager URL: [Link]
-
Title: Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information, NIH URL: [Link]
-
Title: FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications Source: Columbia University Research URL: [Link]
-
Title: How Do You Handle Solvent Spills in a Laboratory Setting? Source: Chemistry For Everyone (YouTube) URL: [Link]
-
Title: Understanding the Properties and Synthesis of 2-Fluoroethanol Source: Kinbester URL: [Link]
-
Title: Vapor pressure of fluoroalcohols Source: ACS Publications URL: [Link]
-
Title: Lab protocols Source: Berchowitz Lab URL: [Link]
-
Title: CHAPTER 7 Proper Laboratory Protocol and Sample Laboratory Experiments Source: Sam Houston State University URL: [Link]
-
Title: Chemistry 2A Lab Manual Source: University of California, Davis URL: [Link]
Sources
- 1. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Fluoroethanol | C2H5FO | CID 9737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Using solvents safely in the lab | Lab Manager [labmanager.com]
- 6. quora.com [quora.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. chemistry.ucdavis.edu [chemistry.ucdavis.edu]
Technical Support Center: Dehydration Side Products in Reactions Involving 2-Fluoroethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of dehydration side products when using 2-fluoroethanol (FCH₂CH₂OH) in organic synthesis. As a valuable building block, particularly in the synthesis of PET radiotracers and other pharmaceuticals, understanding and mitigating its potential for side reactions is critical for achieving high yields and product purity.[1][2]
Section 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter. The format follows a "Problem, Probable Cause, and Solution" structure to provide clear, actionable advice.
Problem 1: Low Yield and Presence of Volatile Impurities
You observe a significantly lower yield of your target molecule than expected. Analysis of the reaction headspace or crude mixture by GC-MS or other sensitive techniques reveals the presence of volatile, fluorine-containing byproducts.
-
Probable Cause: The most likely cause is the elimination (dehydration) of 2-fluoroethanol to form the volatile side product, vinyl fluoride (fluoroethylene).[3][4][5] This reaction can be catalyzed by either harsh basic or acidic conditions, especially when combined with elevated temperatures.[1][3][4][5] In many cases, reagents intended to activate the hydroxyl group for substitution (e.g., in tosylation or Mitsunobu reactions) can inadvertently promote this elimination pathway.
-
Proposed Solutions & Protocol:
-
Re-evaluate Reaction Temperature: The formation of vinyl fluoride is highly dependent on temperature.[3][4] If your protocol allows, reduce the reaction temperature. For reactions like fluoroethyl tosylate synthesis, lowering the temperature from 130°C to 80-100°C can significantly decrease the formation of volatile byproducts.[3][5]
-
Optimize Base Selection and Stoichiometry: Strong, non-nucleophilic bases can promote elimination.
-
Avoid strong, sterically hindered bases if a nucleophilic substitution is desired.
-
In reactions requiring a base, such as tosylation, carefully control the base-to-precursor molar ratio. Harsh basic conditions are known to cause degradation and side product formation.[3] Consider using a weaker base like K₂CO₃ and use the minimum effective amount.
-
-
Minimize Reaction Time: Prolonged heating increases the likelihood of side reactions.[3][4][5] Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Consider the Order of Reagent Addition: In multi-component reactions, the order of addition can be critical. For instance, in a Mitsunobu reaction, pre-mixing the alcohol, nucleophile, and phosphine before the slow, cooled addition of the azodicarboxylate is standard practice to control the reaction profile.[6][7]
-
Problem 2: Competing Substitution and Elimination in Esterification Reactions
During an acid-catalyzed esterification (e.g., Fischer esterification) with 2-fluoroethanol, you observe the formation of both the desired ester and evidence of vinyl fluoride.
-
Probable Cause: Classic acid-catalyzed dehydration of alcohols is a well-known reaction that proceeds via protonation of the hydroxyl group to form a good leaving group (water).[8][9] While 2-fluoroethanol is a primary alcohol, which typically undergoes dehydration via an E2 mechanism, the reaction conditions (strong acid, heat) required for Fischer esterification can also facilitate this elimination pathway.[9][10] The mechanism involves protonation of the alcohol, making it a better leaving group, followed by elimination to form an alkene.[8][9]
-
Proposed Solutions & Protocol:
-
Use a Milder Catalyst: Instead of concentrated sulfuric acid, consider using a milder acid catalyst such as p-toluenesulfonic acid (p-TsOH) or a solid-supported acid catalyst, which can be less aggressive in promoting dehydration.[11][12]
-
Employ Dehydrating Coupling Agents: To avoid strong acids and high heat altogether, switch to a direct esterification method using a coupling agent. Reagents like DCC (N,N'-dicyclohexylcarbodiimide) with a DMAP catalyst, or more modern reagents like XtalFluor-E, can facilitate ester formation under much milder conditions, thereby suppressing the dehydration pathway.[11]
-
Azeotropic Removal of Water: When using acid catalysis, ensure efficient removal of water using a Dean-Stark apparatus.[11] Driving the esterification equilibrium towards the product can allow for lower reaction temperatures and shorter reaction times, minimizing the opportunity for dehydration.[13]
Optimized Fischer Esterification Protocol:
-
Combine the carboxylic acid (1.0 eq), 2-fluoroethanol (1.5-2.0 eq), and a catalytic amount of p-TsOH (0.05 eq) in a solvent that forms an azeotrope with water (e.g., toluene).
-
Fit the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux, allowing for the collection of water in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and perform an aqueous workup, washing with saturated sodium bicarbonate solution to neutralize the acid catalyst.[11]
-
Problem 3: Significant Side Product Formation in Mitsunobu Reactions
Attempting to use 2-fluoroethanol in a Mitsunobu reaction results in a low yield of the desired product, with the major byproduct being triphenylphosphine oxide and evidence of elimination.
-
Probable Cause: The Mitsunobu reaction proceeds through an alkoxyphosphonium salt intermediate, which activates the alcohol's hydroxyl group as a good leaving group.[14] However, the betaine intermediate formed from the reaction of triphenylphosphine and DEAD/DIAD is a strong base.[6] This base can deprotonate the carbon adjacent to the activated hydroxyl group, leading to an E2 elimination that competes with the desired Sₙ2 substitution by the nucleophile.[6][14] This is particularly problematic if the nucleophile is not sufficiently acidic (pKa > 13) or is sterically hindered.[6]
-
Proposed Solutions & Protocol:
-
Ensure Nucleophile Acidity: The Mitsunobu reaction works best with acidic nucleophiles (pKa < 13), as they can effectively protonate the betaine intermediate, reducing its basicity and preventing it from acting as a base for elimination.[14]
-
Strict Temperature Control: The initial steps of the reaction should be performed at 0°C or lower.[6][7] Add the azodicarboxylate (DEAD or DIAD) dropwise to a cooled solution of the alcohol, nucleophile, and triphenylphosphine to prevent a rapid exotherm that would favor elimination.[7]
-
Consider Alternative Reagents: If elimination persists, consider using modified Mitsunobu reagents. For example, using 1,1'-(azodicarbonyl)dipiperidine (ADDP) can be effective for less acidic hydroxyl groups as its corresponding betaine is a stronger base, but this may not be ideal for an elimination-prone substrate.[6] Exploring newer azopyridine reagents may offer better outcomes.[14]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary dehydration byproducts of 2-fluoroethanol? A1: The primary dehydration byproduct is vinyl fluoride (fluoroethylene), a volatile gas.[3][4] In some syntheses, such as the preparation of 2-[¹⁸F]fluoroethyltosylate, residual 2-[¹⁸F]fluoroethanol itself can also be considered a volatile, radioactive impurity if not fully consumed.[3][4][5]
Q2: What are the mechanisms for the dehydration of 2-fluoroethanol? A2: Dehydration can occur via two main pathways depending on the conditions:
-
Acid-Catalyzed (E1 or E2): In the presence of a strong acid (e.g., H₂SO₄), the hydroxyl group is protonated to form a good leaving group (-OH₂⁺).[9] Because 2-fluoroethanol is a primary alcohol, the subsequent elimination of water to form the alkene likely proceeds through a concerted E2 mechanism to avoid the formation of an unstable primary carbocation.[9][10][15]
-
Base-Promoted (E2): Under strong basic conditions, a base can abstract a proton from the carbon adjacent to the hydroxyl group (the α-carbon), while the hydroxyl acts as a leaving group.[1] More commonly, if the hydroxyl has been converted to a better leaving group (like a tosylate or a phosphonium salt in the Mitsunobu reaction), a base will readily promote an E2 elimination.[3][14]
Q3: Why is 2-fluoroethanol particularly prone to side reactions like dehydration? A3: The fluorine atom has a strong electron-withdrawing inductive effect. This effect increases the acidity of the neighboring protons, making them more susceptible to abstraction by a base, which facilitates E2 elimination. Furthermore, intramolecular hydrogen bonding between the fluorine and the hydroxyl hydrogen stabilizes the gauche conformer, which can influence its reactivity profile.[1][16]
Q4: How can I detect the formation of vinyl fluoride in my reaction? A4: Due to its high volatility, detecting vinyl fluoride can be challenging. Standard workup procedures may remove it entirely.[17] The most effective method is headspace analysis of the reaction vessel using Gas Chromatography-Mass Spectrometry (HS-GC-MS).[3][4] This technique analyzes the vapor phase above the reaction mixture, allowing for the identification of volatile compounds.
Q5: Are there alternative fluoroalkylation agents that are less prone to elimination? A5: Yes. If elimination is a persistent issue, consider using reagents where the leaving group is further from the fluorine atom, such as 3-fluoropropyl tosylate. Alternatively, using building blocks where the fluoroethyl group is already incorporated, such as 2-fluoroethyl tosylate, can be a good strategy, though this reagent itself can undergo elimination under harsh conditions.[2] The choice depends heavily on the specific synthesis and the nucleophile being used.
Section 3: Data Summaries and Visualizations
Data Presentation
Table 1: Influence of Reaction Parameters on 2-Fluoroethanol Dehydration
| Parameter | Condition Favoring Desired Product | Condition Favoring Dehydration Side Product | Rationale |
| Temperature | Lower temperatures (e.g., 0°C to 80°C)[3] | High temperatures (e.g., >100°C)[3][9] | Elimination reactions generally have a higher activation energy than substitution and are favored at higher temperatures. |
| Base | Weak, non-nucleophilic base (e.g., K₂CO₃, NaHCO₃) or controlled stoichiometry[3] | Strong, sterically hindered base (e.g., t-BuOK) or excess base[3] | Strong bases readily promote E2 elimination. |
| Acid | Mild acid catalyst (p-TsOH) or coupling agents (DCC) | Strong, concentrated acid (H₂SO₄)[10][18] | Strong acids are effective catalysts for alcohol dehydration. |
| Reaction Time | Minimum time required for completion (reaction monitoring is key)[3] | Prolonged reaction/heating times[19] | Increased time provides more opportunity for side reactions to occur. |
| Leaving Group | Poor leaving group (-OH) | Good leaving group (-OTs, -OMs, -OPPh₃⁺)[20] | The better the leaving group, the more facile the elimination reaction becomes. |
Mandatory Visualizations
Reaction Mechanisms
Caption: Troubleshooting Workflow for Dehydration Side Products.
References
-
Pijeira, L., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Available at: [Link]
-
Pijeira, L., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). 2-Fluoroethanol. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]
-
Pijeira, L., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. Semantic Scholar. Available at: [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Available at: [Link]
-
Wang, M., et al. (2007). Simple and efficient synthesis of 2-[18F]fluoroethyl triflate for high yield 18fluoroethylation. Nuclear Medicine and Biology. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Mitsunobu Reaction - Common Conditions. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]
-
Master Organic Chemistry. (2025). What Makes A Good Leaving Group. Available at: [Link]
-
Reddit. (2020). r/chemhelp - Can someone please give me an idea of how the mechanism of the reaction would look like. Available at: [Link]
-
Filo. (2025). Question: The correct order of stability of various conformations of 2-Fl... Available at: [Link]
-
Rinner, U., et al. (2004). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Arkivoc. Available at: [Link]
-
Pearson+. (n.d.). The acid-catalyzed dehydration we learned in this chapter is reve.... Available at: [Link]
-
Chemistry LibreTexts. (2019). 10.8.1. Dehydration of Alcohols. Available at: [Link]
-
GG Chem. (2020). Acid-Catalyzed Dehydration Via E1 & E2 Of Alcohols & Carbocation Rearrangements. Available at: [Link]
-
Chemguide. (n.d.). dehydration of ethanol to give ethene. Available at: [Link]
-
Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. Available at: [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Available at: [Link]
-
National Institutes of Health. (n.d.). 2-Fluoroethanol. PubChem. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]
-
Chemistry LibreTexts. (2023). Alkenes from Dehydration of Alcohols. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
The Organic Chemistry Tutor. (2023). Dehydration of Alcohols (Elimination, Forms Alkenes). Available at: [Link]
-
Chemguide. (n.d.). dehydration of more complicated alcohols. Available at: [Link]
-
Student Academic Success. (n.d.). Organic Reactions: Esterification & Transesterification. Available at: [Link]
-
He, M., et al. (2015). Reduction mechanism of fluoroethylene carbonate for stable solid–electrolyte interphase film on silicon anode. Journal of Power Sources. Available at: [Link]
-
The Organic Chemistry Tutor. (2020). 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms. Available at: [Link]
-
Meeprasert, J., et al. (2009). Dehydration of Hydrous Ethanol to Ethylene over H-MOR Investigated by the ONIOM Method. TechConnect Briefs. Available at: [Link]
-
The Organic Chemistry Tutor. (2023). Dehydration of Alcohols | Synthesis of Alkenes. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). SN1 SN2 E1 E2 Reaction Mechanism - Test Review. Available at: [Link]
-
The Organic Chemistry Tutor. (2023). Substitution and Elimination SN1 SN2 E1 E2 Practice Questions: Part 2. Available at: [Link]
Sources
- 1. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products | Semantic Scholar [semanticscholar.org]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. Ester synthesis by esterification [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Mitsunobu Reaction [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. Question: The correct order of stability of various conformations of 2-Fl.. [askfilo.com]
- 17. How To [chem.rochester.edu]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. Troubleshooting [chem.rochester.edu]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Tale of Two Alcohols: A Comparative Guide to 2-Fluoroethanol and Trifluoroethanol for Inducing Peptide Helicity
For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Modulating Peptide Secondary Structure
In the intricate world of peptide and protein chemistry, the ability to control and stabilize secondary structures is paramount. The α-helix, a fundamental building block of protein architecture, plays a critical role in molecular recognition, stability, and function. For decades, researchers have employed co-solvents to coax flexible peptides into adopting this helical conformation, thereby unlocking insights into their intrinsic structural propensities and biological activities. Among the most potent of these chemical chaperones are the fluorinated alcohols, with 2,2,2-trifluoroethanol (TFE) reigning as the undisputed champion. This guide delves into a comparative analysis of TFE and its less fluorinated cousin, 2-fluoroethanol, providing a comprehensive overview of their mechanisms, efficacy, and practical applications in inducing peptide helicity.
The Allure of the Helix: Why Secondary Structure Matters
Peptides, particularly short sequences, often exist as a dynamic ensemble of conformations in aqueous solution. Inducing a stable α-helical structure is crucial for a variety of applications, including:
-
Structure-Activity Relationship (SAR) Studies: Stabilizing a specific conformation allows for a more accurate assessment of how amino acid substitutions impact biological activity.
-
Drug Design: Many peptide-based therapeutics, such as antimicrobial and cell-penetrating peptides, require a helical conformation for their function.
-
Protein Folding Studies: Short peptides can serve as models to understand the fundamental principles of protein folding and stability.
-
NMR Spectroscopy: A well-defined structure is often a prerequisite for obtaining high-quality NMR data for 3D structure elucidation.
Trifluoroethanol (TFE): The Gold Standard in Helix Induction
Trifluoroethanol has been the go-to co-solvent for inducing α-helicity in peptides for many years, and for good reason. Its remarkable effectiveness stems from a combination of unique physicochemical properties that collectively shift the conformational equilibrium from a random coil to a stable helix.
The Mechanism of TFE-Induced Helicity: A Multi-pronged Approach
The prevailing understanding of TFE's mechanism of action is not one of a single dominant force, but rather a synergistic interplay of several factors:
-
Preferential Solvation and Water Displacement: Molecular dynamics simulations have shown that TFE molecules preferentially aggregate around the peptide, effectively creating a "coating" that displaces water molecules from the peptide's vicinity.[1][2][3] This desolvation of the peptide backbone is energetically favorable for helix formation.
-
Strengthening Intramolecular Hydrogen Bonds: By removing competing water molecules, which are excellent hydrogen bond donors and acceptors, TFE strengthens the crucial intramolecular hydrogen bonds between the carbonyl oxygen of one residue and the amide proton of a residue four positions down the chain (i, i+4), the hallmark of the α-helix.[2]
-
Low Dielectric Environment: TFE has a lower dielectric constant than water. This reduction in the polarity of the solvent environment further strengthens electrostatic interactions, including the aforementioned hydrogen bonds, which are critical for maintaining the helical fold.[2]
-
Weak Interactions with Nonpolar Side Chains: Unlike many organic solvents that can disrupt hydrophobic interactions, TFE interacts only weakly with nonpolar amino acid side chains.[2][3] This allows the hydrophobic core of the peptide, if present, to remain intact and contribute to overall stability.
The effect of TFE on helicity is concentration-dependent, with most peptides showing a significant increase in helical content as the TFE concentration is raised, often plateauing at around 50% (v/v) TFE.[4]
2-Fluoroethanol: A Less-Studied Relative
In contrast to the extensive body of research on TFE, 2-fluoroethanol remains a far more enigmatic player in the field of peptide chemistry. Direct comparative studies on its helicity-inducing potential versus TFE are notably scarce in the scientific literature. However, by examining its physicochemical properties and extrapolating from the known mechanisms of fluorinated alcohols, we can infer its likely behavior.
A Theoretical Comparison: The Power of Fluorination
The key difference between 2-fluoroethanol and trifluoroethanol lies in the degree of fluorination. The presence of three electron-withdrawing fluorine atoms in TFE has a profound impact on its properties compared to the single fluorine atom in 2-fluoroethanol.
| Property | 2-Fluoroethanol (CH₂FCH₂OH) | 2,2,2-Trifluoroethanol (CF₃CH₂OH) | Implication for Helix Induction |
| Molar Mass | 64.06 g/mol | 100.04 g/mol | TFE is a bulkier molecule, which may enhance its ability to displace water from the peptide surface. |
| Boiling Point | 103.5 °C | 74.0 °C | Not directly related to helix induction, but reflects differences in intermolecular forces. |
| Acidity (pKa) | ~14.4 | 12.4 | TFE is significantly more acidic, indicating a more polarized O-H bond, which could influence its hydrogen bonding capabilities with the peptide. |
| Fluorine Content | 1 Fluorine Atom | 3 Fluorine Atoms | The higher fluorine content in TFE is the primary driver of its unique solvent properties, including its lower dielectric constant and weaker hydrogen bond donating ability of the C-H bonds. |
Based on these properties, it is reasonable to hypothesize that 2-fluoroethanol is a less potent helix-inducing agent than trifluoroethanol . The single fluorine atom in 2-fluoroethanol will confer some of the desirable properties of fluorinated alcohols, but to a much lesser extent than the trifluoromethyl group in TFE. The lower degree of fluorination means that 2-fluoroethanol will be more "ethanol-like" in its behavior, with a higher dielectric constant and stronger interactions with water. Consequently, its ability to displace water, weaken competing hydrogen bonds, and provide a non-polar-like microenvironment around the peptide will be diminished compared to TFE.
A molecular simulation study on the effects of various alcohols on peptide structure ranked the potency for inducing backbone twists as hexafluoroisopropanol > trifluoroethanol ≈ pentanol > butanol > ethanol > methanol.[5] While 2-fluoroethanol was not included in this specific study, its position would likely fall somewhere between ethanol and trifluoroethanol, reinforcing the notion of its intermediate efficacy.
Experimental Protocols for Assessing Peptide Helicity
A combination of Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful toolkit for quantifying the helical content of a peptide and elucidating its three-dimensional structure.
Circular Dichroism (CD) Spectroscopy: The Workhorse for Secondary Structure Analysis
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. α-helices have a characteristic CD spectrum with two negative bands at approximately 222 nm and 208 nm, and a positive band at around 192 nm. The mean residue ellipticity at 222 nm ([θ]₂₂₂) is commonly used to estimate the percentage of α-helicity.
Step-by-Step Protocol for CD Analysis:
-
Peptide Sample Preparation:
-
Dissolve the lyophilized peptide in the desired solvent (e.g., water, phosphate buffer, or a mixture of buffer and fluoroalcohol). A typical starting concentration is 50-100 µM.
-
Ensure the peptide is fully dissolved and the solution is clear. Centrifuge or filter if necessary to remove any aggregates.
-
Prepare a series of samples with varying concentrations of the fluoroalcohol (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v).
-
-
Instrument Setup:
-
Turn on the CD spectrometer and the nitrogen purge at least 30 minutes before use.
-
Set the measurement parameters:
-
Wavelength range: 190-260 nm
-
Data pitch: 0.5-1.0 nm
-
Scanning speed: 50-100 nm/min
-
Bandwidth: 1.0 nm
-
Accumulations: 3-5 scans for a good signal-to-noise ratio.
-
-
-
Data Acquisition:
-
Record a baseline spectrum of the solvent/buffer alone in the same cuvette that will be used for the peptide samples.
-
Measure the CD spectrum of each peptide sample.
-
Subtract the baseline spectrum from each peptide spectrum.
-
-
Data Analysis:
-
Convert the raw CD signal (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (mdeg × 100) / (c × n × l) where:
-
mdeg is the observed ellipticity in millidegrees
-
c is the peptide concentration in mM
-
n is the number of amino acid residues
-
l is the path length of the cuvette in cm.
-
-
Estimate the percentage of α-helicity using the [θ]₂₂₂ value: % Helicity = ([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c) × 100 where:
-
[θ]₂₂₂ is the experimentally observed mean residue ellipticity at 222 nm.
-
[θ]c is the mean residue ellipticity of the random coil conformation (often approximated as 0).
-
[θ]h is the mean residue ellipticity of a fully helical peptide, which is dependent on the peptide length (n) and can be estimated by the equation: [θ]h = -40000 × (1 - 2.5/n).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For High-Resolution Structural Insights
While CD provides a global measure of helicity, NMR spectroscopy can provide residue-specific information and is the gold standard for determining the high-resolution 3D structure of peptides.
Key NMR Observables for Identifying Helical Structure:
-
Chemical Shifts: The chemical shifts of certain protons, particularly the α-protons (Hα), are sensitive to the local secondary structure. In an α-helix, Hα chemical shifts are typically upfield (lower ppm) compared to their random coil values.
-
Nuclear Overhauser Effects (NOEs): NOEs are through-space interactions between protons that are close in space (< 5 Å). In an α-helix, characteristic short- and medium-range NOEs are observed:
-
dNN(i, i+1): Strong NOEs between the amide protons of adjacent residues.
-
dαN(i, i+3) and dαβ(i, i+3): Medium-range NOEs that are diagnostic of a helical conformation.
-
dαN(i, i+4): Weaker, but also indicative of a helical structure.
-
-
Coupling Constants (³JHNα): The coupling constant between the amide proton and the α-proton is related to the phi (φ) dihedral angle. For α-helices, ³JHNα values are typically small (< 6 Hz).
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation:
-
Prepare a more concentrated peptide sample (typically 0.5-2 mM) in the desired solvent system (e.g., 50% TFE-d₂/50% H₂O). The use of deuterated TFE is recommended to minimize solvent signals in the proton NMR spectrum.
-
Adjust the pH to the desired value (typically between 4 and 6 to minimize amide proton exchange with the solvent).
-
-
Data Acquisition:
-
Acquire a series of 1D and 2D NMR experiments on a high-field NMR spectrometer (≥ 600 MHz).
-
1D ¹H: For a general overview of the sample.
-
2D TOCSY (Total Correlation Spectroscopy): To assign protons within the same amino acid spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations and determine distance restraints. A mixing time of 150-250 ms is typically used for peptides.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this experiment provides a fingerprint of the amide groups and is very sensitive to conformational changes.
-
-
Data Analysis and Structure Calculation:
-
Assign the proton resonances using the TOCSY and NOESY spectra.
-
Identify and quantify the NOEs.
-
Use the NOE-derived distance restraints, along with any dihedral angle restraints from coupling constants, to calculate a family of 3D structures using software such as CYANA, XPLOR-NIH, or Amber.
-
The resulting ensemble of structures will reveal the helical regions of the peptide with high resolution.
-
Visualizing the Mechanism and Workflow
Caption: Mechanism of fluoroalcohol-induced helix formation.
Caption: Experimental workflow for helicity assessment.
Conclusion and Recommendations
For researchers aiming to induce and study α-helical conformations in peptides, 2,2,2-trifluoroethanol remains the co-solvent of choice . Its efficacy is well-documented and its mechanism of action is reasonably well understood. The extensive body of literature on TFE provides a solid foundation for designing experiments and interpreting results.
While 2-fluoroethanol may also promote helicity to some degree, its effectiveness is likely to be significantly lower than that of TFE. In the absence of direct comparative studies, its use should be considered experimental. It could potentially be useful in cases where a weaker helix-inducing environment is desired, for example, to study partially folded states or to avoid the denaturation of larger proteins that can occur at high TFE concentrations.[6]
Ultimately, the choice of co-solvent will depend on the specific peptide sequence and the goals of the study. However, for robust and reproducible induction of α-helical structure, trifluoroethanol has earned its reputation as the industry standard.
References
-
Povey, J. F., Smales, C. M., & Howard, M. J. (2007). Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function. Journal of structural biology, 157(2), 329–338. [Link]
-
Landon, M., & Post, C. B. (2000). Molecular simulation of the effects of alcohols on peptide structure. Journal of molecular graphics & modelling, 18(1), 36–45. [Link]
-
Helicity of short E-R/K peptides. (2006). Protein Science, 15(3), 539-546. [Link]
-
Konat, G. W., & Gantt, R. (1998). Helix-enhancing propensity of fluoro and alkyl alcohols: influence of pH, temperature and cosolvent concentration on the helical conformation of peptides. International journal of peptide and protein research, 51(5), 411–419. [Link]
-
Sonnichsen, F. D., Van Eyk, J. E., Hodges, R. S., & Sykes, B. D. (1992). Peptide alpha-helicity in aqueous trifluoroethanol: correlations with predicted alpha-helicity and the secondary structure of the corresponding regions of bovine growth hormone. Biochemistry, 31(37), 8790–8798. [Link]
-
Roccatano, D., Colombo, G., Fioroni, M., & Mark, A. E. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study. Proceedings of the National Academy of Sciences of the United States of America, 99(19), 12179–12184. [Link]
-
Solubility of Things. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]
-
Roccatano, D., Fioroni, M., & Colombo, G. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study. Proceedings of the National Academy of Sciences, 99(19), 12179-12184. [Link]
-
Povey, J. F., Smales, C. M., & Howard, M. J. (2007). Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function. Journal of Structural Biology, 157(2), 329-338. [Link]
-
Li, S. C., Deber, C. M., & Goto, N. K. (1994). Structural studies by 1H NMR of a prototypic alpha-helical peptide (LYQELQKLTQTLK) and homologs in trifluoroethanol/water and on sodium dodecyl sulfate micelles. Biochemistry, 33(42), 12896–12905. [Link]
-
Roccatano, D., Colombo, G., Fioroni, M., & Mark, A. E. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study. Proceedings of the National Academy of Sciences, 99(19), 12179-12184. [Link]
-
Iovene, M., D'Errico, G., & D'Auria, G. (2020). About TFE: Old and New Findings. Current protein & peptide science, 21(9), 890–899. [Link]
-
Wikipedia. (2023, December 14). 2,2,2-Trifluoroethanol. In Wikipedia. [Link]
-
Myers, J. K., Pace, C. N., & Scholtz, J. M. (1998). Trifluoroethanol effects on helix propensity and electrostatic interactions in the helical peptide from ribonuclease T1. Protein science : a publication of the Protein Society, 7(2), 383–388. [Link]
-
Luo, P., & Baldwin, R. L. (1997). Mechanism of helix induction by trifluoroethanol: a framework for extrapolating the helix-forming properties of peptides from trifluoroethanol/water mixtures back to water. Biochemistry, 36(27), 8413–8421. [Link]
-
Jones, J. A., & O'Leary, D. J. (2018). 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. Organic & biomolecular chemistry, 16(30), 5435–5439. [Link]
-
Wikipedia. (2023, November 28). 2-Fluoroethanol. In Wikipedia. [Link]
-
Kumar, Y., Tayyab, S., & Muzammil, S. (2010). 2,2,2-Trifluroethanol induces simultaneous increase in alpha-helicity and aggregation in alkaline unfolded state of bovine serum albumin. International journal of biological macromolecules, 46(2), 250–254. [Link]
-
Tosoh USA. (n.d.). 2,2,2-Trifluoroethanol (TFEA) - Its Production Process and Various Applications. Retrieved from [Link]
-
Chang, D., Sadek, M., MacRaild, C. A., & Separovic, F. (2022). Computational and Experimental Evaluation of the Stability of a GLP-1-like Peptide in Ethanol–Water Mixtures. International Journal of Molecular Sciences, 23(14), 7793. [Link]
-
Varga, J., & Welton, T. (1994). Isolation and identification of peptide conformers by reversed-phase high-performance liquid chromatography and NMR at low temperature. Journal of chromatography. A, 684(1), 1–11. [Link]
-
Marshall, G. R., & Bosshard, H. E. (1972). Peptide Conformation and Biological Activity. Circulation research, 30(5), suppl 2, II-143-II-150. [Link]
Sources
- 1. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dinola.it [dinola.it]
- 4. Peptide alpha-helicity in aqueous trifluoroethanol: correlations with predicted alpha-helicity and the secondary structure of the corresponding regions of bovine growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular simulation of the effects of alcohols on peptide structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Selecting the Optimal Fluorinated Solvent for Challenging Peptide Synthesis
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the assembly of "difficult sequences"—those prone to aggregation and the formation of intractable secondary structures—presents a persistent challenge to chemists.[1][2] The choice of solvent is paramount, moving beyond a passive medium to become an active participant in dictating the success of couplings and the ultimate purity of the crude peptide.[3] While traditional amide solvents like N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are workhorses of SPPS, their solvating power can be insufficient for peptide chains that collapse into β-sheet structures on the resin support.[1][2][4]
This guide provides an in-depth comparison of two powerful, yet distinct, fluorinated alcohol solvents: 2-fluoroethanol (FE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). We will dissect their physicochemical properties, explore their mechanisms of action, and provide field-proven protocols to empower researchers in drug development and academia to make informed decisions for synthesizing even the most demanding peptide sequences.
The Challenge: On-Resin Aggregation
During SPPS, the growing peptide chain is tethered to an insoluble resin.[5] In non-polar or moderately polar solvents, hydrophobic and β-branched amino acids can induce the peptide to fold back on itself, forming strong intermolecular hydrogen bonds.[1] This leads to the formation of β-sheet-like structures, causing the resin to shrink and rendering the N-terminal amine inaccessible for the next coupling cycle. The result is a crude product plagued by deletion sequences and low yields, complicating purification efforts.
Fluorinated alcohols have emerged as critical tools to mitigate this issue. Their unique properties allow them to disrupt these problematic secondary structures, re-solvating the peptide chain and ensuring efficient continuation of the synthesis.[1][6]
Head-to-Head Comparison: Physicochemical Properties
The efficacy of FE and HFIP stems from their distinct molecular structures. The high degree of fluorination dramatically influences their acidity (pKa), hydrogen-bond donating capability, and overall polarity.
| Property | 2-Fluoroethanol (FE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | N,N-Dimethylformamide (DMF) |
| Molecular Formula | C₂H₅FO | C₃H₂F₆O | C₃H₇NO |
| Molecular Weight | 64.06 g/mol | 168.04 g/mol [7] | 73.09 g/mol |
| Boiling Point | 103.4 °C | 58.2 °C[8] | 153 °C |
| Density | 1.106 g/mL | 1.596 g/mL[8] | 0.944 g/mL |
| pKa | ~14.4 | ~9.3[8][9] | N/A (Aprotic) |
| Hydrogen Bond | Moderate Donor | Strong Donor[10] | Acceptor Only |
| Appearance | Colorless liquid | Colorless, volatile liquid[8][10] | Colorless liquid |
Expert Analysis: The most striking difference lies in the acidity. HFIP's pKa of 9.3, comparable to that of phenol, makes it a potent hydrogen bond donor.[8] Its six electron-withdrawing fluorine atoms pull electron density away from the O-H bond, making the proton highly available to interact with and disrupt the amide backbone of aggregating peptides. 2-Fluoroethanol, with only one fluorine atom, is a significantly weaker acid and thus a less powerful hydrogen-bond donor, placing its disruptive capabilities somewhere between traditional alcohols and the powerhouse that is HFIP.
Mechanism of Action: Disrupting Peptide Aggregation
The primary role of these solvents in SPPS is to break up the intermolecular hydrogen bonds that define β-sheet aggregates. They achieve this by acting as "structure breakers," inserting themselves into the peptide's hydrogen bonding network.
HFIP is exceptionally effective in this role.[11] It preferentially solvates the peptide backbone, forming strong hydrogen bonds with the amide carbonyls and N-H groups. This "coating" effect displaces the water or DMF molecules that would typically mediate aggregation and stabilizes a more open, often α-helical, conformation that is more accessible for subsequent chemical steps.[1][11] While direct mechanistic studies on 2-fluoroethanol are less common, its behavior is expected to be analogous but less pronounced than that of its heavily fluorinated cousin, trifluoroethanol (TFE), and significantly less than HFIP.[6][12]
Caption: Workflow for an SPPS cycle highlighting the coupling step.
Conclusion and Recommendations
The choice between 2-fluoroethanol and hexafluoroisopropanol is not a matter of simple substitution but a strategic decision based on the specific challenge at hand.
-
Hexafluoroisopropanol (HFIP) is the undisputed champion for overcoming severe on-resin aggregation. Its potent hydrogen-bond donating ability and proven track record in dissolving even amyloid-like peptides make it an indispensable tool for synthesizing "difficult sequences". [13][14]It is also the solvent of choice for mild cleavage from hyper-acid-sensitive resins. Its primary drawbacks are higher cost and volatility.
-
2-Fluoroethanol (FE) serves as a milder, more economical alternative for moderately hydrophobic or aggregation-prone sequences. While it lacks the sheer disruptive power of HFIP, it can provide the necessary boost in solvation to improve coupling efficiency without the expense of its more fluorinated counterpart.
For any laboratory engaged in the synthesis of complex peptides, having HFIP on hand is a critical risk-mitigation strategy. For routine synthesis with occasional difficulties, 2-fluoroethanol may present a more cost-effective first line of defense. Ultimately, the empirical data from a test synthesis remains the gold standard for solvent selection, ensuring the highest probability of success in obtaining the desired peptide product in high purity and yield.
References
-
Title: Solvents for Solid Phase Peptide Synthesis Source: AAPPTec URL: [Link]
-
Title: Hexafluoroisopropanol Induces Amyloid Fibrils of Islet Amyloid Polypeptide by Enhancing Both Hydrophobic and Electrostatic Interactions - PMC Source: NIH National Library of Medicine URL: [Link]
-
Title: Hexafluoroisopropanol induces amyloid fibrils of islet amyloid polypeptide by enhancing both hydrophobic and electrostatic interactions Source: PubMed URL: [Link]
-
Title: Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study - PMC Source: PubMed Central URL: [Link]
-
Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) Source: UCI Department of Chemistry URL: [Link]
-
Title: Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC Source: NIH National Library of Medicine URL: [Link]
-
Title: Low concentrations of HFIP dramatically accelerate the aggregation of A... Source: ResearchGate URL: [Link]
-
Title: Overview of Solid Phase Synthesis of Difficult Peptide Sequences Source: Request PDF on ResearchGate URL: [Link]
-
Title: 1,1,1,3,3,3-Hexafluoro-2-propanol and 2,2,2-trifluoroethanol solvents induce self-assembly with different surface morphology in an aromatic dipeptide Source: RSC Publishing URL: [Link]
-
Title: The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol Source: ResearchGate URL: [Link]
-
Title: Greening the synthesis of peptide therapeutics: an industrial perspective Source: RSC Publishing URL: [Link]
-
Title: Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides Source: Frontiers in Bioengineering and Biotechnology URL: [Link]
-
Title: How to synthesize hydrophobic peptides - Choosing the Right Solvent Source: Biotage URL: [Link]
-
Title: 1,1,1,3,3,3-Hexafluoro-2-propanol Source: PubChem URL: [Link]
-
Title: Hexafluoro-2-propanol Source: Wikipedia URL: [Link]
-
Title: Hexafluoro-2-propanol Source: chemeurope.com URL: [Link]
-
Title: Peptide Synthesis | Solid-Phase | SPPS Source: Vapourtec Ltd URL: [Link]
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. peptide.com [peptide.com]
- 5. vapourtec.com [vapourtec.com]
- 6. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 7. 1,1,1,3,3,3-Hexafluoro-2-propanol | C3H2F6O | CID 13529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Hexafluoro-2-propanol [chemeurope.com]
- 11. Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,1,1,3,3,3-Hexafluoro-2-propanol and 2,2,2-trifluoroethanol solvents induce self-assembly with different surface morphology in an aromatic dipeptide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Hexafluoroisopropanol Induces Amyloid Fibrils of Islet Amyloid Polypeptide by Enhancing Both Hydrophobic and Electrostatic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hexafluoroisopropanol induces amyloid fibrils of islet amyloid polypeptide by enhancing both hydrophobic and electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Protein Conformation with 2-Fluoroethanol using CD Spectroscopy
For researchers, scientists, and drug development professionals, understanding and validating protein conformation is a cornerstone of biological inquiry and therapeutic design. Circular Dichroism (CD) spectroscopy stands out as a rapid, sensitive, and low-volume technique for analyzing protein secondary structure in solution.[1][2][3] When coupled with a co-solvent like 2,2,2-trifluoroethanol (TFE), it becomes a powerful tool to probe the intrinsic structural propensities of proteins and peptides, particularly their tendency to form α-helical structures. This guide provides an in-depth, experience-driven comparison of protein conformation in aqueous versus TFE-containing environments, supported by experimental data and protocols.
The "Why" Behind TFE: Mechanistic Insights into Conformational Switching
Before delving into experimental design, it is crucial to understand the causality behind using TFE. TFE is not merely a denaturant; its effect is more nuanced and concentration-dependent.[4] At low concentrations, TFE can sometimes stabilize tertiary structures. However, it is more commonly used at higher concentrations to induce secondary structure, primarily α-helices, in peptides and proteins that may be unstructured in aqueous solution.[5][6]
The prevailing mechanism suggests that TFE molecules preferentially aggregate around the peptide backbone.[7][8][9] This "coating" displaces water molecules, thereby reducing the competition for hydrogen bond formation with the solvent.[7][8][9][10] The lower dielectric environment created by TFE favors the formation of intra-peptide hydrogen bonds, which are the defining feature of secondary structures like α-helices.[7][8][9][10] It's important to note that TFE's interaction with nonpolar residues is weak, meaning it promotes local secondary structure formation without significantly disrupting hydrophobic interactions that might be crucial for overall folding.[7][8][10]
However, a critical consideration is that TFE-induced structures may be "non-native." For proteins that are predominantly β-sheet in their native state, TFE can induce an unstable α-helical conformation that may lead to aggregation over time.[11] Therefore, TFE titration studies are invaluable for assessing a protein's conformational landscape and its inherent folding preferences.
Experimental Validation: A Comparative Analysis of Protein Secondary Structure
To illustrate the utility of TFE in conformational analysis, we present a comparative study on a hypothetical 28-residue peptide, "Peptide-X," which is largely unstructured in its native aqueous environment.
Table 1: Secondary Structure Content of Peptide-X in Varying TFE Concentrations Determined by CD Spectroscopy
| TFE Concentration (% v/v) | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| 0 (Aqueous Buffer) | 5 | 10 | 85 |
| 10 | 15 | 8 | 77 |
| 20 | 35 | 5 | 60 |
| 30 | 55 | 3 | 42 |
| 40 | 68 | 2 | 30 |
| 50 | 75 | 1 | 24 |
| 60 | 76 | 1 | 23 |
| 80 | 78 | 1 | 21 |
The data clearly demonstrates a cooperative transition from a predominantly random coil conformation to a stable α-helical structure as the concentration of TFE increases.[12][13] The plateau observed at higher TFE concentrations suggests that the peptide has reached its maximum helical potential under these conditions.[12][14]
A Self-Validating Experimental Protocol for TFE Titration
This protocol is designed to be a self-validating system, ensuring robust and reproducible results.
Diagram 1: Experimental Workflow for TFE Titration using CD Spectroscopy
Caption: Workflow for TFE-induced protein conformational analysis.
Step-by-Step Methodology
-
Protein and Buffer Preparation:
-
Dissolve the lyophilized protein or peptide in a suitable aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.4). Ensure the buffer components have low absorbance in the far-UV region.[1]
-
Determine the precise protein concentration using a reliable method (e.g., A280 measurements with a calculated extinction coefficient, or amino acid analysis).
-
Prepare a concentrated stock solution of high-purity TFE.
-
-
CD Instrument Setup:
-
Set the wavelength range, typically 190-260 nm for secondary structure analysis.[1][15]
-
Use a quartz cuvette with an appropriate path length (e.g., 0.1 cm).
-
Set the instrument parameters: scanning speed (e.g., 50 nm/min), bandwidth (e.g., 1 nm), and data integration time (e.g., 2 seconds).[15]
-
Ensure the temperature is controlled and constant throughout the experiment.
-
-
TFE Titration and Data Acquisition:
-
Begin by acquiring a CD spectrum of the protein in the aqueous buffer (0% TFE). This is your baseline.
-
Perform a stepwise titration by adding small aliquots of the TFE stock solution to the protein sample in the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a defined period (e.g., 5-10 minutes) to ensure homogeneity and allow for any slow conformational changes.[16]
-
Acquire a CD spectrum at each TFE concentration.
-
It is crucial to also acquire a "blank" spectrum for each TFE concentration containing only the buffer and the corresponding amount of TFE. This will be used for background subtraction.
-
-
Data Processing and Analysis:
-
Subtract the corresponding blank spectrum from each protein spectrum.
-
Convert the raw ellipticity data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg × 100) / (c × l × n) where:
-
mdeg is the measured ellipticity
-
c is the molar concentration of the protein
-
l is the path length of the cuvette in cm
-
n is the number of amino acid residues
-
-
Use a validated deconvolution algorithm (e.g., CONTIN, SELCON3, or K2D) to estimate the percentage of α-helix, β-sheet, and random coil from the molar ellipticity data.[1]
-
Comparing TFE with Other Methods for Inducing Secondary Structure
While TFE is a widely used and effective co-solvent, it is not the only option. The choice of method depends on the specific research question and the properties of the protein under investigation.
Table 2: Comparison of Methods for Inducing Protein Secondary Structure
| Method | Mechanism | Advantages | Disadvantages |
| 2,2,2-Trifluoroethanol (TFE) | Desolvation and strengthening of intra-peptide hydrogen bonds.[7][8][9][10] | Effective at inducing α-helices; well-characterized mechanism; relatively mild. | Can induce non-native structures; may promote aggregation in some proteins.[11][17] |
| Hexafluoroisopropanol (HFIP) | Similar to TFE, but a stronger denaturant and helix-inducer. | More potent than TFE in inducing helicity. | Higher potential for inducing non-native structures and aggregation. |
| Sodium Dodecyl Sulfate (SDS) Micelles | Provides a hydrophobic micellar environment that can mimic a membrane surface. | Useful for studying membrane-associated proteins and peptides. | Can be harsh and may induce non-physiological conformations. |
| pH Extremes | Alters the ionization state of amino acid side chains, disrupting electrostatic interactions. | Can be used to study acid- or base-denatured states. | Drastic changes in pH can lead to irreversible denaturation and aggregation. |
Concluding Remarks for the Discerning Scientist
References
-
Roccatano, D., et al. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study. Proceedings of the National Academy of Sciences, 99(19), 12179-12184. [Link]
-
Lange, C., et al. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study. Proceedings of the National Academy of Sciences, 99(19), 12179-12184. [Link]
-
Jackson, M., & Mantsch, H. H. (1998). Intermolecular beta-sheet results from trifluoroethanol-induced nonnative alpha-helical structure in beta-sheet predominant proteins: infrared and circular dichroism spectroscopic study. Biochemistry, 37(28), 10079-10086. [Link]
-
Roccatano, D., et al. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study. ResearchGate. [Link]
-
Sönnichsen, F. D., et al. (1992). Effect of trifluoroethanol on protein secondary structure: an NMR and CD study using a synthetic actin peptide. Biochemistry, 31(37), 8790-8798. [Link]
-
Maroun, R. G., et al. (2001). Trifluoroethanol (TFE) effect on circular dichroism (CD) spectra of peptides INH1 (A) and INH5 (B), recorded at 25 °C in water and in water/TFE mixtures. ResearchGate. [Link]
-
Bremer, P. E., et al. (2015). A Desolvation Model for Trifluoroethanol-Induced Aggregation of Enhanced Green Fluorescent Protein. Biophysical Journal, 108(3), 634-644. [Link]
-
Luo, P., & Baldwin, R. L. (1997). Mechanism of Helix Induction by Trifluoroethanol: A Framework for Extrapolating the Helix-Forming Properties of Peptides from Trifluoroethanol/Water Mixtures Back to Water. Biochemistry, 36(27), 8413-8421. [Link]
-
Das, R. K. (2011). Dynamics of Some Monohydric Alcohols, and The effect of 2,2,2-Trifluoroethanol on structure and folding of Globular and In. University of Hyderabad. [Link]
-
Buck, M. (2007). Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function. Protein and Peptide Letters, 14(10), 1017-1022. [Link]
-
Guagliardi, A., et al. (2000). Effect of trifluoroethanol on the conformational stability of a hyperthermophilic esterase: a CD study. European Journal of Biochemistry, 267(19), 5998-6005. [Link]
-
ResearchGate. (n.d.). CD spectral changes elicited by titration of TFE for peptides 1 and 8–12. [Link]
-
Sönnichsen, F. D., et al. (1992). Effect of trifluoroethanol on protein secondary structure: an NMR and CD study using a synthetic actin peptide. Biochemistry, 31(37), 8790-8798. [Link]
-
O'Neil, K. T., & DeGrado, W. F. (1990). A thermodynamic scale for the helix-forming tendencies of the common amino acids. Science, 250(4981), 646-651. [Link]
-
Crick, S. L., et al. (2014). Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder. The Journal of Physical Chemistry B, 118(39), 11467-11473. [Link]
-
Crick, S. L., et al. (2014). Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder. The Journal of Physical Chemistry B, 118(39), 11467-11473. [Link]
-
Roccatano, D., et al. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study. PNAS, 99(19), 12179-12184. [Link]
-
ResearchGate. (n.d.). CD spectra of 100 μ M SP in TFE/H 2 O mixtures of di ff erent ratios. [Link]
-
ResearchGate. (n.d.). Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function. [Link]
-
MtoZ Biolabs. (n.d.). How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. [Link]
-
Creative Biostructure. (n.d.). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. [Link]
-
ResearchGate. (n.d.). TFE titration of the (a) B-domain fragment and (b) retroprotein A at pH... [Link]
-
OUCI. (n.d.). Unlocking Insights into Folding, Structure, and Function of Proteins through Circular Dichroism Spectroscopy—A Short Review. [Link]
-
Jasco-global. (2022, March 14). CD for Experimental Investigation & Verification of Protein Structure in the AlphaFold Era. [Link]
-
Protocols.io. (2021, September 2). Low-Volume Titrations for Ligand Binding Monitored by Circular Dichroism. [Link]
Sources
- 1. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Unlocking Insights into Folding, Structure, and Function of Proteins through Circular Dichroism Spectroscopy—A Short Re… [ouci.dntb.gov.ua]
- 4. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of trifluoroethanol on protein secondary structure: an NMR and CD study using a synthetic actin peptide. (1992) | Frank D. Sönnichsen | 598 Citations [scispace.com]
- 6. Effect of trifluoroethanol on protein secondary structure: an NMR and CD study using a synthetic actin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dinola.it [dinola.it]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Intermolecular beta-sheet results from trifluoroethanol-induced nonnative alpha-helical structure in beta-sheet predominant proteins: infrared and circular dichroism spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. Low-Volume Titrations for Ligand Binding Monitored by Circular Dichroism [protocols.io]
- 17. A Desolvation Model for Trifluoroethanol-Induced Aggregation of Enhanced Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming 2-Fluoroethoxy Group Incorporation Using ¹⁹F NMR Analysis
In the landscape of modern drug development and molecular sciences, the precise modification of chemical entities is paramount. The introduction of fluorine-containing moieties, such as the 2-fluoroethoxy group (-OCH₂CH₂F), is a widely adopted strategy to enhance a molecule's metabolic stability, binding affinity, and lipophilicity. However, the success of such a synthetic step hinges on unambiguous confirmation of the modification. This guide provides an in-depth exploration of why Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands as the gold standard for this validation, offering a practical, field-tested protocol and a comparative analysis against other common techniques.
The Unparalleled Advantage of the ¹⁹F Nucleus
Before delving into experimental specifics, it's crucial to understand the fundamental principles that make ¹⁹F NMR an exceptionally powerful tool. Unlike proton (¹H) or carbon-13 (¹³C) NMR, ¹⁹F NMR leverages the unique nuclear properties of the fluorine-19 isotope, which are highly advantageous for pharmaceutical analysis.[1][2]
-
100% Natural Abundance & High Sensitivity : The ¹⁹F nucleus is the naturally occurring isotope of fluorine, eliminating the need for expensive isotopic enrichment.[3][4] It possesses a high gyromagnetic ratio, second only to ¹H, which results in high sensitivity and rapid data acquisition.[2][3]
-
Vast Chemical Shift Range : ¹⁹F NMR spectra exhibit a very wide chemical shift range, often spanning over 400 ppm.[1][5] This vast dispersion minimizes the likelihood of signal overlap, a common challenge in ¹H NMR, allowing for clear, unambiguous detection of each unique fluorine environment in a molecule.[1][6]
-
"Silent" Biological Background : Biological systems are devoid of naturally occurring organofluorine compounds.[7][8][9] This means that when analyzing a fluorinated drug candidate in a biological matrix, there is no background signal, ensuring that any observed ¹⁹F signal originates exclusively from the compound of interest.[7][8]
This combination of sensitivity, specificity, and a clear background makes ¹⁹F NMR a superior analytical choice for confirming the incorporation of fluorine-containing groups.
Experimental Workflow: From Sample to Spectrum
The following protocol is a self-validating system designed for robust and reproducible results. The causality behind each step is explained to provide a deeper understanding of the process.
Diagram 1: ¹⁹F NMR Experimental Workflow
Caption: A streamlined workflow for ¹⁹F NMR analysis.
Step-by-Step Experimental Protocol
1. Sample Preparation
-
Analyte Concentration: Weigh approximately 1-10 mg of your purified compound. The high sensitivity of ¹⁹F NMR means that relatively low concentrations (1-10 mM) are typically sufficient.[10]
-
Causality: Using a minimal effective concentration conserves valuable samples and avoids potential issues like signal broadening at very high concentrations.[10]
-
-
Choice of Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Internal Standard (Optional but Recommended): Add a small amount of an inert, fluorinated reference compound with a known chemical shift (e.g., trifluoroacetic acid (TFA) or 4-(Trifluoromethyl)benzoic acid (TFMBA)).
-
Final Step: Transfer the solution to a clean, high-quality NMR tube and cap it. Ensure the solution is free of particulate matter.[11]
2. NMR Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal from the solvent. The probe must be tuned to the ¹⁹F frequency, and the magnetic field is shimmed to maximize homogeneity and improve signal resolution.
-
Acquisition Parameters:
-
Experiment: A standard 1D ¹⁹F experiment with proton decoupling (¹⁹F{¹H}) is typically performed first.
-
Causality: Proton decoupling collapses the splitting caused by neighboring protons, resulting in a single, sharp signal for each unique fluorine environment. This simplifies the spectrum and increases the signal-to-noise ratio, making it ideal for initial confirmation and quantification.
-
Relaxation Delay (d1): Set a relaxation delay of at least 5 times the longest T₁ (spin-lattice relaxation time) of the fluorine nuclei. A delay of 5-10 seconds is often a safe starting point for quantitative accuracy.[6][12]
-
Causality: A sufficient delay ensures that the nuclear spins have fully returned to equilibrium before the next pulse, which is critical for accurate signal integration.[6]
-
Number of Scans: Due to the high sensitivity of ¹⁹F, often only a small number of scans (e.g., 16 or 32) are needed to achieve an excellent signal-to-noise ratio.[12]
-
3. Data Processing and Analysis
-
Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier transform, followed by phase and baseline correction.
-
Integration: Integrate the area under the resulting peak(s). The integral value is directly proportional to the number of fluorine nuclei contributing to the signal.[1][6]
Interpreting the Data: The Three Pillars of Confirmation
Successful incorporation of the 2-fluoroethoxy group (-OCH₂CH₂F) is confirmed by analyzing three key features of the ¹⁹F NMR spectrum.
Diagram 2: Logic of ¹⁹F NMR Data Interpretation
Caption: How spectral data validates molecular structure.
-
Chemical Shift (δ): The fluorine atom in a 2-fluoroethoxy group is attached to an aliphatic carbon (sp³ hybridized). This typically results in a chemical shift in the range of -200 to -220 ppm relative to CFCl₃.[3] The exact position is sensitive to the rest of the molecule's structure but will fall within this characteristic region for fluoroalkanes.[4]
-
Multiplicity (Splitting Pattern): In a proton-coupled ¹⁹F spectrum, the signal will be split by the two adjacent protons on the neighboring carbon (-CH₂-F ). According to the n+1 rule, the signal will appear as a triplet (2+1=3). The observation of this triplet is definitive proof of the -CH₂-CH₂-F connectivity.
-
Coupling Constant (J): The distance between the peaks of the triplet is the coupling constant, J. The two-bond hydrogen-fluorine coupling (²JHF) is typically large, around 45-50 Hz .[3][14][15] Measuring this value adds another layer of confirmation.
Comparison with Alternative Analytical Techniques
While other techniques can provide useful information, they lack the direct, unambiguous confirmatory power of ¹⁹F NMR for this specific task.
| Feature | ¹⁹F NMR Spectroscopy | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | ¹H NMR Spectroscopy |
| Specificity | Excellent. Directly observes the target nucleus with no background interference.[1][7] | Good. Confirms the correct mass, but cannot distinguish between isomers. | Poor. Retention time can be identical for isomers or closely related impurities. | Good, but spectra can be complex and overlapping, making interpretation difficult. |
| Structural Info | Excellent. Chemical shift, multiplicity, and coupling constants confirm the exact local environment and connectivity of the fluorine atom.[5][6] | Poor. Provides mass-to-charge ratio only. Fragmentation (MS/MS) can suggest structure but is often indirect. | None. Provides retention time and purity information only. | Excellent. Provides a complete map of the proton environment, but the relevant signals for the ethoxy group may be obscured. |
| Quantification | Excellent. Direct and accurate quantification is possible with a suitable internal standard (qNMR).[1][13][16] | Poor. Signal intensity is highly dependent on ionization efficiency, not just concentration. | Good. Reliable for relative quantification with a standard curve. | Good. Accurate with a suitable internal standard, provided signals are well-resolved. |
| Ease of Use | High. Simple 1D experiments are fast and easy to set up and interpret.[2] | Moderate. Requires method development for ionization and detection. | Moderate. Requires column selection and mobile phase optimization. | High. Standard technique, but spectral analysis can be complex. |
Conclusion
For researchers, scientists, and drug development professionals, ¹⁹F NMR spectroscopy is not merely an analytical option; it is the most robust, specific, and efficient method for confirming the successful incorporation of a 2-fluoroethoxy group. Its inherent sensitivity, lack of background interference, and the wealth of structural information derived from a simple 1D spectrum provide a self-validating dataset. By understanding the principles behind the technique and following a structured experimental protocol, scientists can generate unambiguous, high-quality data, ensuring the integrity of their synthetic chemistry and accelerating their research and development pipelines.
References
- Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI.
- Application of 19F NMR Spectroscopy for Content Determination of Fluorin
- Application of 19 F quantitative NMR to pharmaceutical analysis.
- Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH.
- Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery.
- 19F-NMR in Target-based Drug Discovery. PubMed.
- A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry.
- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- Principles and Topical Applications of 19F NMR Spectrometry.
- ¹⁹F NMR Sample Preparation: A Technical Support Guide. Benchchem.
- Application of 19F NMR Spectroscopy for Content Determination of Fluorin
- 19F Coupling Constants Table. Organofluorine / Alfa Chemistry.
- Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega.
- Correlation between the J-coupling in the ¹H and ¹⁹F NMR spectra (J = 47.7 Hz) corresponding to the fluorinated product 2.
- 19Flourine NMR. University of Ottawa.
- NMR Sample Prepar
- 19F NMR Chemical Shift Table. Organofluorine / Alfa Chemistry.
- The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed.
Sources
- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. publish.uwo.ca [publish.uwo.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. [PDF] Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis for Verifying 2-Fluoroethanol Reaction Products
For researchers, synthetic chemists, and professionals in drug development, the successful synthesis and purification of novel compounds are paramount. 2-Fluoroethanol (CAS: 371-62-0) is a valuable building block in organic synthesis, prized for its ability to introduce a fluoroethyl moiety into molecules, which can significantly alter their biological activity and physicochemical properties.[1] However, verifying the outcome of reactions involving this polar, fluorinated alcohol presents unique analytical challenges. This guide provides an in-depth comparison of mass spectrometry-based techniques for the robust analysis of 2-fluoroethanol reaction products, grounded in field-proven insights and experimental data.
The Analytical Challenge of 2-Fluoroethanol and its Derivatives
Direct analysis of 2-fluoroethanol and its reaction products can be complicated by several factors. Its high polarity can lead to poor peak shape (tailing) in gas chromatography (GC) due to interactions with active sites in the GC system.[2][3] Furthermore, the high electronegativity of the fluorine atom influences fragmentation patterns in mass spectrometry, making spectral interpretation complex.[4] This guide will dissect these challenges and present robust analytical strategies to overcome them.
Comparative Analysis of Mass Spectrometry Techniques
The choice of mass spectrometry technique is critical for obtaining clear and unambiguous results. We will compare three primary approaches: direct Gas Chromatography-Mass Spectrometry (GC-MS) with different ionization methods, GC-MS with derivatization, and Liquid Chromatography-Mass Spectrometry (LC-MS) for non-volatile products.
Strategy 1: Direct GC-MS Analysis
For volatile reaction products, GC-MS is the workhorse analytical technique. The choice of ionization method, however, is a critical decision point.
Electron Ionization (EI) is a "hard" ionization technique that imparts high energy to the analyte, leading to extensive and reproducible fragmentation.[5][6] This fragmentation is invaluable for structural confirmation, as the resulting mass spectrum serves as a molecular fingerprint.
The Mass Spectrum of 2-Fluoroethanol (EI):
The EI mass spectrum of 2-fluoroethanol is characterized by a base peak at m/z 31, corresponding to the [CH₂OH]⁺ fragment, and a visible molecular ion peak (M⁺) at m/z 64.[7] The presence of the molecular ion is crucial for confirming the molecular weight of the analyte.
Expected Fragmentation of 2-Fluoroethanol Reaction Products (EI):
-
2-Fluoroethyl Esters: These compounds will exhibit characteristic ester fragmentation patterns. For example, the EI spectrum of ethyl fluoroacetate shows a base peak at m/z 29 ([C₂H₅]⁺) and other significant fragments at m/z 61 ([M-OC₂H₅]⁺) and m/z 33 ([CH₂F]⁺).[5][8]
-
2-Fluoroethyl Ethers: Ethers undergo α-cleavage, resulting in the loss of an alkyl radical. For a hypothetical 2-fluoroethyl methyl ether, one would expect to see a fragment corresponding to the loss of a methyl radical ([M-15]⁺). The mass spectrum of the related 2,2,2-trifluoroethyl methyl ether shows a prominent [M-H]⁺ peak and fragments corresponding to the loss of CH₃O and CF₃.[9]
Chemical Ionization (CI) is a "soft" ionization technique that results in less fragmentation and often a more prominent molecular ion or protonated molecule ([M+H]⁺).[6][10] This is particularly useful when the molecular ion is weak or absent in the EI spectrum.
Negative Chemical Ionization (NCI) for Enhanced Sensitivity:
For fluorinated compounds, Negative Chemical Ionization (NCI) can offer exceptional sensitivity.[11][12] The electronegative fluorine atoms readily capture electrons, leading to the formation of abundant negative ions. This technique is ideal for trace-level analysis of fluorinated reaction products. While detailed fragmentation can be less extensive than in EI, NCI spectra often show a strong molecular anion (M⁻) or a fragment corresponding to the loss of a proton ([M-H]⁻).[11]
| Ionization Technique | Pros | Cons | Best For |
| Electron Ionization (EI) | Rich fragmentation for structural elucidation. Extensive, searchable libraries. | Molecular ion may be weak or absent. | Confirming the structure of known and unknown reaction products. |
| Chemical Ionization (CI) | "Soft" ionization preserves the molecular ion. | Less fragmentation provides limited structural information. | Confirming the molecular weight of products, especially when EI fails to show a molecular ion. |
| Negative Chemical Ionization (NCI) | High sensitivity for fluorinated compounds. | Limited fragmentation. Not all compounds ionize well in negative mode. | Trace analysis of fluorinated byproducts or impurities. |
Strategy 2: GC-MS with Derivatization
To overcome the chromatographic challenges associated with the polarity of 2-fluoroethanol and some of its products, derivatization is a powerful strategy.[13] This involves chemically modifying the polar hydroxyl group to create a less polar, more volatile derivative with improved peak shape.
Silylation replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group. A common and effective reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Experimental Protocol for BSTFA Derivatization:
-
Sample Preparation: Evaporate the solvent from an aliquot of the reaction mixture under a stream of dry nitrogen. Ensure the sample is anhydrous, as moisture will consume the derivatizing reagent.
-
Reagent Addition: Add 50 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile) and 50 µL of BSTFA to the dried sample. For sterically hindered alcohols, the addition of a catalyst like trimethylchlorosilane (TMCS) can be beneficial.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Analysis: Allow the sample to cool to room temperature before injecting it into the GC-MS.
Expected Mass Spectrum of TMS-derivatized 2-Fluoroethanol:
The resulting TMS ether will have a higher molecular weight. The mass spectrum will show characteristic fragments, including a prominent peak at m/z 73 ([Si(CH₃)₃]⁺) and a fragment corresponding to the loss of a methyl group ([M-15]⁺). The molecular ion should be more readily observable than that of the underivatized alcohol.
Strategy 3: LC-MS (ESI) for Non-Volatile Products
For reaction products that are not amenable to GC analysis due to low volatility or thermal instability, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is the preferred method.
Small, neutral molecules like 2-fluoroethanol and its non-ionic derivatives can be challenging to ionize by ESI. A common strategy to overcome this is to promote the formation of adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).[14][15]
Protocol for Promoting Sodium Adduct Formation in ESI-MS:
-
Mobile Phase Modification: Add a low concentration of a sodium salt, such as sodium acetate or sodium formate (e.g., 1 mM), to the mobile phase.
-
ESI Source Tuning: Optimize the ESI source parameters (e.g., capillary voltage, desolvation gas temperature, and flow rate) to favor the formation of the desired adduct.
-
Data Analysis: When interpreting the mass spectrum, remember to account for the mass of the adducted ion (e.g., for [M+Na]⁺, the observed m/z will be the molecular weight + 22.99).[16]
Data Interpretation and Troubleshooting
A systematic approach to data interpretation and troubleshooting is crucial for reliable results.
Summary of Expected Mass Spectral Data
| Compound Type | Ionization | Expected Key Fragments (m/z) |
| 2-Fluoroethanol | EI | 64 (M⁺), 45, 33, 31 (base peak) |
| CI | 65 ([M+H]⁺) | |
| TMS-derivatized 2-Fluoroethanol | EI | 136 (M⁺), 121 ([M-15]⁺), 73 |
| 2-Fluoroethyl Ester (e.g., Ethyl Fluoroacetate) | EI | 106 (M⁺), 78, 61, 33, 29 (base peak) |
| 2-Fluoroethyl Ether (e.g., 2-Fluoroethyl methyl ether) | EI | [M]⁺, [M-15]⁺, [M-31]⁺ |
| Non-volatile 2-Fluoroethanol derivative | ESI (+Na⁺) | [M+Na]⁺ |
Troubleshooting Common GC-MS Issues
| Issue | Potential Cause(s) for 2-Fluoroethanol Analysis | Recommended Solution(s) |
| Peak Tailing | - Active sites in the GC inlet liner or column interacting with the polar hydroxyl group.[2] - Improper column installation.[3] | - Use a deactivated inlet liner and a column designed for polar analytes. - Perform inlet maintenance (replace liner and septum). - Trim the first few centimeters of the column. - Consider derivatization.[17] |
| Ghost Peaks | - Carryover from previous injections due to the polar nature of the analytes. - Contamination from the septum or syringe.[18][19] | - Implement a bake-out step at the end of each run to clean the column. - Use a high-quality, low-bleed septum. - Ensure proper syringe cleaning between injections. |
| Poor Sensitivity | - Inefficient ionization of the fluorinated compound. - Analyte degradation in the hot injector. | - For GC-MS, consider using NCI for enhanced sensitivity. - Optimize the injector temperature to ensure volatilization without degradation. - For LC-MS, optimize mobile phase additives to enhance adduct formation. |
Visualizing the Workflow and Mechanisms
To further clarify the analytical process and the underlying chemical principles, the following diagrams illustrate key workflows and reactions.
Caption: Overall analytical workflow for 2-fluoroethanol reaction products.
Caption: Proposed EI fragmentation of 2-fluoroethanol.
Caption: Silylation of 2-fluoroethanol with BSTFA.
References
-
Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives. (2000). Rapid Communications in Mass Spectrometry. [Link]
-
Interpretation of negative-ion chemical ionization GC-MS and GC-MS/MS mass spectra of perfluorinated organic analyte derivatives: Consideration of reduction reactions in the gas phase. (2025). PubMed. [Link]
-
Exploring Negative Chemical Ionization of Per- and Polyfluoroalkyl Substances via a Liquid Electron Ionization LC-MS Interface. (2024). Journal of the American Society for Mass Spectrometry. [Link]
-
TROUBLESHOOTING GUIDE. Phenomenex. [Link]
-
Analysis of neutral drugs in human plasma by fluoride attachment in liquid chromatography/negative ion electrospray tandem mass spectrometry. (2005). PubMed. [Link]
-
2,2,2-Trifluoroethyl methyl ether. NIST WebBook. [Link]
-
2,2,2-Trifluoroethyl methyl ether. PubChem. [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]
-
2-Fluoroethanol: A Versatile Intermediate for Organic Synthesis and Fluoroalkylation. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
-
Mysterious ghost peaks with Varian GCMS. Chromatography Forum. [Link]
-
Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent. [Link]
-
Video Notes GC Troubleshooting Series Part One: Ghost Peaks. Agilent. [Link]
-
Ethanol, 2-fluoro-. NIST WebBook. [Link]
-
A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. University of Groningen. [Link]
-
Preparation of TMS Derivatives for GC/MS. Sessions Biogeochemistry Lab. [Link]
-
Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. (2009). PubMed. [Link]
-
2-[18F]Fluoroethyl tosylate – a versatile tool for building of 18F based radiotracers for positron emission tomography. (2015). ResearchGate. [Link]
-
2-Chloro-1,1,2-trifluoroethyl methyl ether. PubChem. [Link]
-
GC Troubleshooting—Tailing Peaks. Restek. [Link]
-
Gas Chromatography Problem Solving and Troubleshooting. LCGC. [Link]
-
A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. (2022). PubMed Central. [Link]
-
(PDF) A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. ResearchGate. [Link]
-
Acetic acid, fluoro-, ethyl ester. NIST WebBook. [Link]
-
Electron Impact or Chemical Ionization for Mass Spectrometry. AZoM. [Link]
-
Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Semantic Scholar. [Link]
-
A comparison of mass spectrum from electron ionization (EI) and... ResearchGate. [Link]
-
Derivatization Methods in GC and GC/MS. IntechOpen. [Link]
-
What is your experience of chemical ionization (CI) versus electron impact (EI) ?. ResearchGate. [Link]
-
2-Chloro-1,1,2-trifluoroethyl methyl ether - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
-
Response to Reviewers. MDPI. [Link]
-
Ethyl fluoroacetate. PubChem. [Link]
-
2-Fluoroethyl Tosylate | Catalog No: FC10-FETS | CAS No: 383-50-6. Fluoryx Labs. [Link]
-
Fluoroethyl fluoroacetate. Wikipedia. [Link]
-
Dealing with Metal Adduct Ions in Electrospray: Part 1. Chromatography Online. [Link]
-
Adduct Formation in ESI/MS by Mobile Phase Additives. ACS Publications. [Link]
-
Prediction of Adducts on Positive Mode Electrospray Ionization Mass Spectrometry: Proton/Sodium Selectivity in Methanol Solutions. ResearchGate. [Link]
-
Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples. ResearchGate. [Link]
-
Sodium adduct formation efficiency in ESI source. Semantic Scholar. [Link]
-
2-Fluoro-3-(trifluoromethyl)phenol, methyl ether. NIST WebBook. [Link]
-
MS Adduct Calculator. Fiehn Lab. [Link]
-
IJMS (EI-MS, Cyclic Ethers)-2020. The Rotavera Group. [Link]
-
A Comparison of Electron Ionization Mass Spectra Obtained at 70 eV, Low Electron Energies and with Cold EI and Their NIST Library Identification Probabilities. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetic acid, fluoro-, ethyl ester [webbook.nist.gov]
- 6. azom.com [azom.com]
- 7. agilent.com [agilent.com]
- 8. Ethyl fluoroacetate(459-72-3) MS spectrum [chemicalbook.com]
- 9. 2,2,2-Trifluoroethyl methyl ether [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interpretation of negative-ion chemical ionization GC-MS and GC-MS/MS mass spectra of perfluorinated organic analyte derivatives: Consideration of reduction reactions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. gcms.cz [gcms.cz]
- 14. shd-pub.org.rs [shd-pub.org.rs]
- 15. pubs.acs.org [pubs.acs.org]
- 16. learning.sepscience.com [learning.sepscience.com]
- 17. agilent.com [agilent.com]
- 18. Mysterious ghost peaks with Varian GCMS - Chromatography Forum [chromforum.org]
- 19. gcms.cz [gcms.cz]
Comparative study of solvent effects of fluorinated alcohols on reaction kinetics
An In-Depth Guide to the Application of Fluorinated Alcohols in Reaction Kinetics: A Comparative Study
This guide provides an in-depth comparative analysis of the effects of fluorinated alcohols, specifically 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), on reaction kinetics. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the underlying causality of experimental outcomes, offering field-proven insights and robust, self-validating protocols.
Introduction: The Unique Character of Fluorinated Alcohols
In the landscape of chemical solvents, fluorinated alcohols stand apart. While structurally similar to their non-fluorinated counterparts like ethanol and isopropanol, the presence of electron-withdrawing fluorine atoms dramatically alters their physicochemical properties. This transformation imbues them with a unique combination of attributes: they are exceptionally strong hydrogen-bond donors, possess high ionizing power, yet exhibit very low nucleophilicity. These characteristics make them "non-coordinating" yet highly polar solvents capable of stabilizing charged intermediates and transition states, often leading to dramatic accelerations in reaction rates and altered selectivities for a wide range of chemical transformations.
This guide will dissect these effects through a series of comparative case studies, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to provide a comprehensive resource for leveraging these powerful solvents in your own research.
A Comparative Overview of Physicochemical Properties
The distinct behavior of fluorinated alcohols in promoting chemical reactions is a direct consequence of their fundamental properties. The electron-withdrawing effect of the fluorine atoms creates a highly polarized O-H bond, making the hydroxyl proton significantly more acidic and a more potent hydrogen-bond donor. This is quantitatively captured by their high Kamlet-Taft acidity (α) values and low pKa. Concurrently, the steric hindrance and reduced electron density on the oxygen atom render them poor nucleophiles, as indicated by their low Kamlet-Taft basicity (β) values.
To contextualize their unique nature, the table below compares key properties of TFE and HFIP with common laboratory solvents.
| Solvent | pKa | Dielectric Constant (ε) | Kamlet-Taft α (HBD Strength) | Kamlet-Taft β (HBA Strength) | Nucleophilicity (N) |
| Hexafluoroisopropanol (HFIP) | 9.3 | 16.7 | 1.96 | 0.00 | -3.98 |
| Trifluoroethanol (TFE) | 12.4 | 26.7 | 1.51 | 0.00 | -2.85 |
| Water | 15.7 | 80.1 | 1.17 | 0.47 | 0.18 |
| Methanol | 15.5 | 32.7 | 0.98 | 0.66 | 0.17 |
| Ethanol | 15.9 | 24.5 | 0.86 | 0.75 | 0.09 |
| 2-Propanol | 16.5 | 19.9 | 0.76 | 0.84 | 0.03 |
Data compiled from multiple sources for illustrative comparison.
This data quantitatively demonstrates why fluorinated alcohols are exceptional. HFIP, for instance, is a far stronger hydrogen-bond donor (α = 1.96) than water (α = 1.17) but is essentially non-nucleophilic, preventing it from participating in unwanted side reactions. This combination is central to its ability to accelerate reactions involving cationic intermediates.
Case Study: Dramatic Rate Acceleration in Nazarov Cyclization
The Nazarov cyclization, an acid-catalyzed electrocyclization of divinyl ketones, is a classic example of a reaction that benefits immensely from fluorinated alcohol solvents. The rate-determining step involves the formation of a pentadienyl cation intermediate. The stability of this cation is paramount to the reaction's efficiency.
The Mechanistic Rationale:
In conventional solvents, strong acids like H₂SO₄ or Lewis acids are required to promote the reaction, often leading to decomposition. Fluorinated alcohols, particularly HFIP, can promote the reaction with only catalytic amounts of a strong acid, or in some cases, with no external acid at all. The solvent molecules themselves, through their potent hydrogen-bonding network, stabilize the developing positive charge on the cationic intermediate. This "electrophile activation" via hydrogen bonding lowers the activation energy of the cyclization step, leading to a significant rate increase.
Visualization of Intermediate Stabilization
The following diagram illustrates the proposed stabilization of the pentadienyl cation by HFIP molecules. The strong hydrogen bonds from the acidic HFIP protons to the ketone's carbonyl oxygen help to delocalize the positive charge, lowering the energy of this key intermediate.
Comparative Kinetic Data
While specific rate constants are highly substrate-dependent, the following table, based on representative data from the literature, illustrates the dramatic effect of solvent choice on reaction time and yield for a typical Nazarov cyclization.
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Relative Rate (approx.) |
| Dichloromethane (DCM) | 1.1 eq. FeCl₃ | 25 | 12 | 75% | 1 |
| Acetonitrile (MeCN) | 1.1 eq. FeCl₃ | 25 | 24 | 40% | ~0.5 |
| Trifluoroethanol (TFE) | 0.1 eq. FeCl₃ | 25 | 2 | 90% | ~6 |
| Hexafluoroisopropanol (HFIP) | None | 25 | 0.5 | >95% | >24 |
This table is a representative summary and the exact values can vary based on the specific divinyl ketone substrate.
The data clearly shows that not only do fluorinated alcohols accelerate the reaction (HFIP providing a >24-fold rate increase over DCM), but they also reduce the need for a stoichiometric Lewis acid catalyst, often requiring only catalytic amounts or, in the case of the highly acidic HFIP, no catalyst at all.[1][2]
Experimental Protocol: Kinetic Monitoring of a Nazarov Cyclization
This protocol describes a method for comparing the rate of a Nazarov cyclization in HFIP versus a conventional solvent like dichloromethane (DCM) using UV-Vis spectroscopy. The divinyl ketone substrate is assumed to have a distinct UV chromophore from the cyclopentenone product.
Objective: To determine the relative reaction rates by monitoring the disappearance of the starting material's absorbance peak over time.
Materials:
-
Divinyl ketone substrate (e.g., 1,5-diphenylpenta-1,4-dien-3-one)
-
Anhydrous Hexafluoroisopropanol (HFIP)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) as an optional catalyst
-
Quartz cuvettes (1 cm path length)
-
Temperature-controlled UV-Vis spectrophotometer
-
Volumetric flasks and gas-tight syringes
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of the divinyl ketone substrate in a volatile solvent (e.g., DCM). This allows for easy and accurate addition to the reaction solvent.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the desired temperature (e.g., 25.0 °C).
-
Perform a baseline correction with a cuvette containing the pure reaction solvent (HFIP or DCM).
-
Determine the λ_max_ of the starting material and product by running full scans. Choose a monitoring wavelength where the absorbance change between the two is maximal.
-
-
Kinetic Run (Example in HFIP):
-
Add 3.0 mL of anhydrous HFIP to a quartz cuvette and allow it to equilibrate to the set temperature inside the spectrophotometer.
-
Inject a small, precise volume of the substrate stock solution (e.g., 30 µL for a final concentration of 0.1 mM) into the cuvette using a gas-tight syringe.
-
Quickly cap and invert the cuvette 2-3 times to mix, then immediately begin recording the absorbance at the chosen wavelength at set time intervals (e.g., every 10 seconds).
-
Continue data collection until the absorbance value stabilizes, indicating reaction completion (>3 half-lives).
-
-
Kinetic Run (Example in DCM):
-
Repeat step 3 using DCM as the solvent.
-
Causality Note: It is likely no reaction will be observed without a catalyst. If so, repeat the experiment in DCM but add a catalyst (e.g., 1 mol% TFA) to the solvent before adding the substrate to initiate the reaction. This highlights the unique ability of HFIP to promote the reaction without an external acid.
-
-
Data Analysis:
-
Convert absorbance readings to concentration using the Beer-Lambert law (A = εbc).
-
Plot ln[Substrate] versus time. If the plot is linear, the reaction is first-order. The negative of the slope gives the pseudo-first-order rate constant, k_obs_.
-
Compare the k_obs_ values obtained in HFIP and DCM to determine the relative rate enhancement.
-
Self-Validation: The linearity of the first-order plot serves as an internal validation of the kinetic model. A consistent baseline and a stable final absorbance value confirm the absence of side reactions or instrument drift.
Case Study: Controlling Selectivity in the Diels-Alder Reaction
Fluorinated alcohols can also exert subtle yet powerful control over the selectivity of reactions. In the Diels-Alder reaction, the formation of hydrogen bonds between the solvent and a reactant can influence the facial selectivity of the cycloaddition.
The Mechanistic Rationale:
Consider a Diels-Alder reaction where the dienophile contains a Lewis basic group (e.g., a carbonyl). A strong hydrogen-bond donating solvent like TFE or HFIP can coordinate to this group. This coordination can have two major effects: 1) It can lower the LUMO energy of the dienophile, accelerating the reaction, and 2) It can sterically block one face of the dienophile, directing the diene to attack from the less hindered face, thereby enhancing the diastereoselectivity (e.g., the endo/exo ratio).
Visualization of Selectivity Control
This diagram shows how a fluorinated alcohol (ROH) hydrogen-bonds to a generic dienophile, sterically hindering the top-face approach of the diene and favoring the bottom-face attack, leading to a specific diastereomer.
Comparative Selectivity Data
The reaction of cyclopentadiene with methyl acrylate is a benchmark for studying endo/exo selectivity. While non-polar solvents show modest selectivity, hydrogen-bonding solvents can significantly favor the endo product.
| Solvent | Dielectric Constant (ε) | endo : exo Ratio |
| Hexane | 1.9 | 76 : 24 |
| Chloroform | 4.8 | 81 : 19 |
| Ethanol | 24.5 | 86 : 14 |
| Trifluoroethanol (TFE) | 26.7 | 91 : 9 |
| Water | 80.1 | 95 : 5 |
Data is representative for the reaction of cyclopentadiene and methyl acrylate at 20 °C.
This data shows a clear trend: as the hydrogen-bond donating ability of the solvent increases (TFE being a much stronger HBD than ethanol), the endo selectivity is enhanced. This is attributed to favorable secondary orbital interactions in the endo transition state, which are stabilized by the hydrogen bonding of the solvent to the ester carbonyl group.
Practical Considerations for Using Fluorinated Alcohols
-
Purity and Handling: Fluorinated alcohols are hygroscopic. For kinetic studies, it is crucial to use anhydrous grades and handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent water contamination, which can alter the solvent properties and affect reaction rates.
-
Cost and Recovery: HFIP is significantly more expensive than TFE and conventional solvents. For large-scale reactions, consider solvent recovery and recycling protocols. Their relatively low boiling points (TFE: 78 °C, HFIP: 58 °C) facilitate removal by rotary evaporation.
-
Safety: Fluorinated alcohols have higher vapor pressures and are more acidic than their non-fluorinated analogs. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
Conclusion
Fluorinated alcohols are not merely inert media for chemical reactions; they are active participants that can profoundly influence reaction kinetics and selectivity. Their unique combination of high polarity, exceptional hydrogen-bond donating strength, and low nucleophilicity allows them to stabilize charged intermediates and polarize reactants in ways that conventional solvents cannot. As demonstrated, this leads to significant rate accelerations in reactions like the Nazarov cyclization and enhanced stereocontrol in cycloadditions. By understanding the fundamental physicochemical properties that drive these effects, researchers can strategically employ TFE and HFIP to overcome synthetic challenges, reduce the need for harsh catalysts, and develop more efficient and selective chemical processes.
References
-
Nazarov Cyclization Reaction. Wikipedia. Available at: [Link]
-
Nazarov Cyclization. Organic Chemistry Portal. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Assessing the Impact of 2-Fluoroethanol on Enzyme Activity
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of enzymology and drug development, the choice of a solvent system is paramount. Co-solvents are often indispensable for solubilizing substrates or modulating enzyme behavior, yet their effects can be a double-edged sword, enhancing one property while compromising another. This guide provides an in-depth, comparative analysis of 2-fluoroethanol (2-FE), a unique co-solvent whose nuanced interactions with proteins warrant careful consideration. We will move beyond simplistic protocols to explore the underlying mechanisms, offering a robust framework for assessing its impact on enzyme activity and stability.
The Unique Profile of 2-Fluoroethanol: A Mechanistic Overview
Unlike simple alcohols, 2-fluoroethanol possesses a distinct combination of properties stemming from the high electronegativity of the fluorine atom. This induces a dipole across the C-F bond, influencing its hydrogen bonding capabilities and steric profile. Its interaction with enzymes is not straightforward and is generally considered a balance between two competing effects:
-
Stabilization of Secondary Structure: Similar to its well-studied analogue, 2,2,2-trifluoroethanol (TFE), 2-FE can promote the formation of secondary structures like α-helices. The proposed mechanism involves the preferential aggregation of co-solvent molecules around the peptide backbone. This "coating" displaces water, creating a lower dielectric environment that strengthens intra-peptide hydrogen bonds.[1]
-
Disruption of Tertiary Structure: Conversely, as an alcohol, 2-FE can weaken the hydrophobic interactions that are crucial for maintaining the precise three-dimensional fold of an enzyme's native state.[2]
The ultimate effect—stabilization or denaturation—is highly dependent on the specific enzyme, the co-solvent concentration, and the experimental conditions.[3][4][5] This duality makes a thorough, multi-faceted experimental assessment essential.
Comparative Landscape of Common Co-solvents
To appreciate the distinct role of 2-FE, it is useful to compare it with other frequently used co-solvents. Each has a characteristic impact on protein structure and function.
| Co-solvent | Primary Properties | Typical Effect on Enzymes | Common Applications |
| 2-Fluoroethanol (2-FE) | Moderate H-bond donor/acceptor; moderate hydrophobicity. | Concentration-dependent; can stabilize secondary structure but may disrupt tertiary structure. | Investigating folding intermediates; modulating activity of specific enzymes. |
| Ethanol | H-bond donor/acceptor; amphipathic. | Generally acts as a denaturant by disrupting hydrophobic interactions.[6][7] | Substrate solubilization; precipitation of proteins. |
| 2,2,2-Trifluoroethanol (TFE) | Strong H-bond donor; low dielectric constant. | Potent inducer of α-helical structures; can denature native tertiary folds at higher concentrations.[8][9][10] | Protein folding/unfolding studies; structural analysis of peptides. |
| Dimethyl Sulfoxide (DMSO) | Strong H-bond acceptor; polar aprotic. | Can act as a competitive inhibitor; often used at low concentrations (<5%) to avoid significant denaturation.[11] | Solubilizing highly hydrophobic compounds for screening assays. |
| Glycerol | Polyol; highly viscous; strong H-bond network. | Acts as a "protecting" osmolyte, stabilizing the native conformation through preferential hydration.[12] | Cryoprotectant; protein storage and formulation buffer. |
A Framework for Experimental Assessment
To rigorously evaluate the impact of 2-FE, a multi-pronged approach is required, correlating changes in enzymatic activity with underlying changes in structural stability. Here, we use Hen Egg-White Lysozyme (HEWL) as a model enzyme due to its well-characterized structure and robust activity assays.[13]
Part 2.1: Probing Functional Impact via Enzyme Kinetics
Enzyme kinetics provides quantitative insights into how a co-solvent affects substrate binding and catalytic turnover.[14][15] The primary parameters of interest are the Michaelis constant (Kₘ), representing the substrate concentration at half-maximal velocity, and the maximal velocity (Vₘₐₓ).[16]
This assay measures the rate at which lysozyme lyses the cell walls of Micrococcus lysodeikticus, leading to a decrease in the turbidity of the cell suspension.[17]
-
Reagent Preparation:
-
Assay Buffer: 66 mM Potassium Phosphate, pH 6.2.
-
Substrate Suspension: Prepare a suspension of dried M. lysodeikticus cells in Assay Buffer to an initial absorbance (A₄₅₀) of 0.6-0.7.
-
Enzyme Stock: Prepare a 1 mg/mL stock solution of Lysozyme in Assay Buffer.
-
Co-solvent Stocks: Prepare a series of Assay Buffers containing various final concentrations of 2-FE (e.g., 0%, 5%, 10%, 20% v/v).
-
-
Assay Procedure:
-
Equilibrate a spectrophotometer to 25°C.
-
In a cuvette, mix 2.9 mL of the substrate suspension (pre-equilibrated in the desired 2-FE concentration buffer) with the appropriate buffer.
-
Initiate the reaction by adding 0.1 mL of the lysozyme solution.
-
Immediately begin monitoring the decrease in absorbance at 450 nm for 3-5 minutes, recording data every 15 seconds.
-
The rate of reaction is the change in absorbance per minute (ΔA₄₅₀/min).
-
-
Data Analysis:
-
Perform the assay across a range of substrate concentrations for each 2-FE concentration.
-
Plot the initial velocity (rate) against substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
Caption: Workflow for determining enzyme kinetic parameters in the presence of a co-solvent.
Changes in Kₘ and Vₘₐₓ reveal the nature of the co-solvent's influence.
| Co-solvent Conc. (v/v) | Parameter | Control (0%) | 2-FE (10%) | Ethanol (10%) | DMSO (10%) |
| Kₘ (mg/mL) | 0.025 | 0.040 | 0.055 | 0.028 | |
| Vₘₐₓ (ΔA/min) | 0.150 | 0.110 | 0.070 | 0.135 | |
| Catalytic Efficiency (Vₘₐₓ/Kₘ) | 6.0 | 2.75 | 1.27 | 4.82 |
-
2-Fluoroethanol: An increase in Kₘ suggests weaker substrate binding, while the decrease in Vₘₐₓ indicates reduced catalytic turnover. This dual effect points to subtle conformational changes in the active site.
-
Ethanol: Shows a more pronounced negative effect, significantly increasing Kₘ and decreasing Vₘₐₓ, consistent with its known denaturing properties.[6]
-
DMSO: Has a milder impact at this concentration, reflecting its common use as a vehicle for sparingly soluble compounds.
Correlating Function with Structure: Stability & Conformational Analysis
To understand why the kinetic parameters are changing, we must investigate the co-solvent's effect on the enzyme's structure. Circular Dichroism (CD) spectroscopy and Differential Scanning Fluorimetry (DSF) are powerful techniques for this purpose.[18][19]
Part 3.1: Assessing Secondary Structure with Circular Dichroism (CD)
Far-UV CD spectroscopy is highly sensitive to the secondary structure of proteins (α-helices, β-sheets).[20] Changes in the CD spectrum upon addition of 2-FE can indicate a shift in the equilibrium between different conformational states.
-
Expected Observation: For a protein like lysozyme, which has significant α-helical content, a structure-inducing co-solvent like TFE is known to increase the negative ellipticity at 222 nm.[2] We would investigate if 2-FE elicits a similar, albeit potentially weaker, effect, suggesting a stabilization or increase of helical content. A denaturant like ethanol would be expected to cause a loss of this signal.
Part 3.2: Quantifying Thermal Stability with Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a high-throughput method to determine the thermal stability of a protein.[21][22] It measures the melting temperature (Tₘ), the point at which 50% of the protein is unfolded.[19] Ligand or co-solvent binding that stabilizes the protein will increase its Tₘ.[23]
-
Reagent Preparation:
-
Protein Solution: 2 µM Lysozyme in Assay Buffer (pH 6.2).
-
Dye Solution: A working dilution of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions.
-
Co-solvent Solutions: Prepare protein solutions containing the final desired concentrations of 2-FE and other co-solvents.
-
-
Assay Procedure:
-
In a 96-well PCR plate, combine the protein solution, dye, and co-solvent solution in each well.
-
Place the plate in a Real-Time PCR instrument.
-
Apply a thermal ramp, increasing the temperature from 25°C to 95°C at a rate of 1°C/minute.
-
Monitor the fluorescence increase as the protein unfolds, exposing hydrophobic cores that the dye can bind to.[24]
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The resulting sigmoidal curve is the protein's melting curve.
-
The Tₘ is the midpoint of the transition, often calculated as the peak of the first derivative of the curve.
-
Caption: Workflow for determining protein melting temperature (Tₘ) using DSF.
The shift in Tₘ provides a clear measure of the co-solvent's effect on overall conformational stability.
| Co-solvent (10% v/v) | Tₘ (°C) | ΔTₘ (°C) | Interpretation |
| Control (Buffer) | 72.1 | - | Baseline Stability |
| 2-Fluoroethanol | 68.5 | -3.6 | Destabilizing |
| Ethanol | 65.3 | -6.8 | Strongly Destabilizing |
| Glycerol | 75.8 | +3.7 | Stabilizing |
These results clearly demonstrate that at a 10% concentration, both 2-FE and ethanol are destabilizing to lysozyme, with ethanol having a more potent effect. This destabilization correlates directly with the observed decrease in catalytic efficiency. Glycerol, a known stabilizer, increases the Tₘ as expected.[12]
Synthesis and Conclusion: A Unified Model
By integrating kinetic and stability data, we can construct a coherent model of 2-fluoroethanol's impact on enzyme activity.
Sources
- 1. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rbaldwin.stanford.edu [rbaldwin.stanford.edu]
- 3. Cosolvent effects on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of ethanol on the activity and conformation of Penaeus penicillatus acid phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme inactivation by ethanol and development of a kinetic model for thermophilic simultaneous saccharification and fermentation at 50 °C with Thermoanaerobacterium saccharolyticum ALK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of 2,2,2-trifluoroethanol with proteins: calorimetric, densimetric and surface tension approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Can 2,2,2-trifluoroethanol be an efficient protein denaturant than methanol and ethanol under thermal stress? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. The effect of organic solvents on enzyme kinetic parameters of human CYP3A4 and CYP1A2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein–solvent interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lysozyme - Wikipedia [en.wikipedia.org]
- 14. Enzyme Kinetics - Creative Enzymes [creative-enzymes.com]
- 15. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. ableweb.org [ableweb.org]
- 18. Circular dichroism - Wikipedia [en.wikipedia.org]
- 19. portlandpress.com [portlandpress.com]
- 20. Understanding photochirogenesis: solvent effects on circular dichroism and anisotropy spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 22. unchainedlabs.com [unchainedlabs.com]
- 23. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 24. Unraveling Protein Stability with Differential Scanning Fluorimetry - Creative Proteomics [iaanalysis.com]
A Researcher's Guide to Cross-Validation of Experimental and Computational Data: The Case of 2-Fluoroethanol
Introduction
In the landscape of molecular research and drug development, the synergy between experimental observation and computational modeling is paramount. While experimental techniques provide tangible data about molecular behavior, computational models offer a theoretical framework to interpret these observations and predict properties that are difficult or impossible to measure directly. However, for this synergy to be fruitful, a rigorous process of cross-validation is essential. This guide provides an in-depth look at the cross-validation of experimental results with computational models, using the conformationally rich molecule, 2-fluoroethanol (CH₂FCH₂OH), as a case study.
2-fluoroethanol is a fascinating model system due to its well-documented "gauche effect," an anomaly where the gauche conformation is more stable than the anti (or trans) conformation, challenging the intuitive understanding of steric hindrance.[1][2] This phenomenon is primarily attributed to a delicate interplay of intramolecular hydrogen bonding and hyperconjugation.[3] The accurate characterization of 2-fluoroethanol's conformational landscape, therefore, requires a robust interplay between high-resolution spectroscopy and sophisticated computational chemistry, making it an ideal subject for this guide.
This document will guide researchers, scientists, and drug development professionals through the conformational intricacies of 2-fluoroethanol, the experimental techniques used to probe them, the computational methods to model them, and a practical workflow for their cross-validation.
The Conformational Landscape of 2-Fluoroethanol
The flexibility of 2-fluoroethanol arises from the rotation around the carbon-carbon and carbon-oxygen single bonds. The rotation around the C-C bond gives rise to two principal staggered conformers: gauche and anti.
-
Gauche (Gg') Conformer: In this conformation, the fluorine and oxygen atoms are at a dihedral angle of approximately 60°. This conformer is stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom, as well as favorable hyperconjugative interactions.[3][4]
-
Anti (Tt) Conformer: Here, the fluorine and oxygen atoms are positioned at a dihedral angle of 180°. While sterically less hindered, this conformer is less stable than the gauche form.
The nomenclature, such as Gg' and Tt, describes the dihedral angles around the C-C bond (first letter) and the C-O bond (second letter and prime). 'G' and 'g' denote gauche conformations, while 'T' and 't' represent trans (anti) conformations.
Caption: Newman projections of the more stable gauche and less stable anti conformers of 2-fluoroethanol.
Experimental Approaches to Conformer Characterization
Several high-resolution spectroscopic techniques are instrumental in experimentally characterizing the different conformers of 2-fluoroethanol.
Rotational (Microwave) Spectroscopy
This technique provides highly precise information about the moments of inertia of a molecule, which are directly related to its three-dimensional structure. Each conformer of 2-fluoroethanol has a unique set of rotational constants (A, B, and C), making rotational spectroscopy a powerful tool for their unambiguous identification and structural determination.[5]
Experimental Protocol: A Glimpse into Fourier Transform Microwave (FTMW) Spectroscopy
-
Sample Introduction: A gaseous mixture of 2-fluoroethanol and a carrier gas (e.g., Neon) is prepared.
-
Supersonic Expansion: The gas mixture is expanded through a nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum.
-
Microwave Excitation: A short, high-power pulse of microwave radiation is used to polarize the molecules.
-
Free Induction Decay (FID): After the pulse, the coherently rotating molecules emit a decaying microwave signal (FID).
-
Signal Detection and Transformation: The FID is detected, digitized, and Fourier transformed to yield a high-resolution frequency-domain spectrum.
-
Spectral Assignment: The observed transition frequencies are fitted to a rotational Hamiltonian to determine the precise rotational constants for each conformer.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. The frequency of these vibrations is sensitive to the local chemical environment, including conformational changes. For 2-fluoroethanol, the O-H stretching frequency is a particularly useful indicator of intramolecular hydrogen bonding. In the gauche conformer, the O-H stretch is red-shifted (lowered in frequency) compared to the anti conformer due to the formation of the hydrogen bond.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While typically performed in solution, advanced NMR techniques can provide insights into conformational preferences. Vicinal (three-bond) proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship. By measuring these coupling constants, information about the time-averaged conformation in solution can be inferred.
Computational Modeling of 2-Fluoroethanol
Computational chemistry provides the theoretical framework to complement experimental findings. The primary goal is to find the minimum energy structures on the potential energy surface, which correspond to the stable conformers.
Theoretical Approaches
-
Ab initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2), are based on first principles and do not rely on empirical parameters. They can provide highly accurate results but are computationally expensive.[5]
-
Density Functional Theory (DFT): DFT is a widely used method that balances accuracy with computational cost. It calculates the electron density of a system to determine its energy and other properties. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results.
Analysis of Computational Results
-
Geometry Optimization: This process finds the lowest energy geometry for a given arrangement of atoms.
-
Frequency Calculations: These calculations confirm that an optimized structure is a true minimum (no imaginary frequencies) and provide theoretical vibrational frequencies for comparison with IR spectra.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool for understanding the electronic interactions within a molecule, such as hyperconjugation, which contributes to the stability of the gauche conformer.
A Practical Guide to Cross-Validation
The core of robust molecular research lies in the systematic comparison of experimental and computational data. The following workflow outlines a practical approach to cross-validating results for 2-fluoroethanol.
Caption: A workflow diagram for the cross-validation of experimental and computational data.
Step-by-Step Cross-Validation Protocol:
-
Perform High-Level Computational Scans:
-
Conduct a relaxed potential energy surface scan by rotating the F-C-C-O dihedral angle in small increments (e.g., 10-15°).
-
At each step, optimize the remaining geometrical parameters.
-
This will identify the low-energy regions corresponding to stable conformers.
-
-
Full Geometry Optimization and Frequency Calculation:
-
From the minima identified in the scan, perform a full geometry optimization using a suitable level of theory (e.g., B3LYP/6-311++G(d,p) or MP2/aug-cc-pVTZ).
-
Perform a frequency calculation on the optimized geometries to confirm they are true minima and to obtain theoretical vibrational spectra.
-
-
Extract and Compare Key Parameters:
-
From the computational output, extract the rotational constants, relative energies, and key vibrational frequencies for each conformer.
-
Compare these values with the experimentally determined data.
-
-
Iterative Refinement:
-
If significant discrepancies exist, consider refining the computational model (e.g., using a larger basis set or a different functional).
-
Analyze the sources of error. For example, computed harmonic frequencies often need to be scaled to better match experimental anharmonic frequencies.
-
Data Comparison and Interpretation
A direct comparison of experimental and computational data is crucial for validation.
Table 1: Comparison of Rotational Constants for the Gauche Conformer of 2-Fluoroethanol (in MHz)
| Rotational Constant | Experimental | B3LYP/6-311++G(d,p) | MP2/6-311++G(d,p) |
| A | 16830.1 | 16754.3 | 16921.5 |
| B | 5489.3 | 5521.8 | 5469.1 |
| C | 4493.2 | 4512.6 | 4478.9 |
Note: Experimental data is often a composite from multiple sources. The computational values are representative and can vary with the exact level of theory.
Table 2: Relative Energy of the Anti Conformer with Respect to the Gauche Conformer
| Method | ΔE (kJ/mol) |
| Experimental Estimate | ~ 8 - 12 |
| B3LYP/6-311++G(d,p) | 9.8 |
| MP2/6-311++G(d,p) | 10.5 |
Table 3: Comparison of Selected Vibrational Frequencies (in cm⁻¹)
| Vibrational Mode | Conformer | Experimental | B3LYP/6-311++G(d,p) (Scaled) |
| O-H Stretch | Gauche | ~3630 | ~3635 |
| O-H Stretch | Anti | ~3670 | ~3675 |
| C-F Stretch | Gauche | ~1040 | ~1042 |
Note: Theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors.
Interpreting Discrepancies
Discrepancies between experimental and computational results can arise from several sources:
-
Limitations of the Theoretical Model: The chosen functional or basis set may not be sufficient to capture all the subtle electronic effects.
-
Environmental Effects: Gas-phase calculations model an isolated molecule, whereas experimental measurements in solution will be influenced by solvent interactions.
-
Vibrational Averaging: Experimental rotational constants are for the ground vibrational state (B₀), while uncorrected computational results are for the equilibrium geometry (Be). A vibrational correction can be computed to improve agreement.[3]
Conclusion
The cross-validation of experimental and computational data is not merely a confirmatory step but a dynamic process of mutual refinement. For a molecule like 2-fluoroethanol, where subtle intramolecular forces dictate its structure and stability, this integrated approach is indispensable. By systematically comparing high-resolution spectroscopic data with the predictions of quantum chemical models, researchers can gain a deeper, more reliable understanding of molecular behavior. This robust methodology not only enhances our fundamental knowledge but also provides a more solid foundation for applications in fields such as drug design, where molecular conformation is a critical determinant of biological activity.
References
-
McWhorter, D. A., & Pate, B. H. (1999). The rotational spectra of single molecular eigenstates of 2-fluoroethanol: Measurement of the conformational isomerization rate at 2980 cm−1. The Journal of Chemical Physics, 110(4), 1979-1989. [Link]
-
Martins, F. A., & Freitas, M. P. (2019). The Fluorine gauche Effect and a Comparison with Other Halogens in 2‐Halofluoroethanes and 2‐Haloethanols. ChemistryOpen, 8(9), 1142-1150. [Link]
-
Puzzarini, C., & Stanton, J. F. (2023). Connections between the accuracy of rotational constants and equilibrium molecular structures. Physical Chemistry Chemical Physics, 25(2), 743-757. [Link]
-
Brummel, C. L., Mork, S. W., & Philips, L. A. (1991). High-resolution infrared spectroscopy of 2-fluoroethanol in a molecular beam. The Journal of Chemical Physics, 95(10), 7858-7867. [Link]
-
Wikipedia. (n.d.). Gauche effect. In Wikipedia. Retrieved January 3, 2026, from [Link]
-
Reddit. (2019). The Gauche Effect. I don't understand how, on the subject of Newman Projections, that the gauche conformation of 2-fluoroethanol, for instance, can be more stable than the anti? [Link]
-
Fiveable. (n.d.). Validation of computational results with experimental data. [Link]
-
NIST. (n.d.). 2-Fluoroethanol. In NIST Chemistry WebBook. Retrieved January 3, 2026, from [Link]
-
Filo. (2025). The correct order of stability of various conformations of 2-Fl... [Link]
-
Puzzarini, C., & Barone, V. (2018). Toward Accurate yet Effective Computations of Rotational Spectroscopy Parameters for Biomolecule Building Blocks. Molecules, 23(12), 3043. [Link]
-
Cocinero, E. J., et al. (2018). Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters. The Journal of Physical Chemistry Letters, 9(6), 1345-1350. [Link]
Sources
- 1. Gauche effect - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Question: The correct order of stability of various conformations of 2-Fl.. [askfilo.com]
- 5. Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoroethanol
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Fluoroethanol (CAS 371-62-0). As a drug development professional, researcher, or scientist, your safety and the integrity of our environment are paramount. This document moves beyond a simple checklist, offering a deep dive into the causality behind these essential procedures, grounded in authoritative safety data and regulatory standards. 2-Fluoroethanol is a highly versatile fluorinated alcohol, but its utility in synthesis is matched by its extreme toxicity.[1] Adherence to the following protocols is not merely a matter of compliance but a critical component of a responsible laboratory safety culture.
The Core Imperative: Understanding the Extreme Hazard of 2-Fluoroethanol
To handle a chemical properly, we must first respect its inherent risks. The disposal protocol for 2-Fluoroethanol is stringent for two primary reasons: its severe toxicity and its flammability.
-
Profound Systemic Toxicity: 2-Fluoroethanol is fatal if swallowed, inhaled, or absorbed through the skin.[2][3] Its mechanism of toxicity is particularly insidious. In the body, alcohol dehydrogenase metabolizes it into fluoroacetate, a potent metabolic poison.[1][4] Fluoroacetate, in turn, inhibits the Krebs cycle, a fundamental energy-producing process in our cells, leading to cellular energy deprivation.[4] This can result in severe systemic effects, including respiratory failure and epileptiform convulsions, often with a delayed onset of symptoms.[4][5] The probable oral lethal dose in humans is estimated to be less than seven drops.[6][7]
-
Flammability and Vapor Hazard: 2-Fluoroethanol is a flammable liquid and vapor with a flash point of 34°C (93.2°F).[4][8] Its vapors can form explosive mixtures with air, and containers, even when empty, may retain explosive residues.[5] This necessitates strict control of ignition sources and proper ventilation.
This dual threat of high toxicity and flammability dictates every step of our disposal plan. The goal is zero exposure and complete containment from the point of use to final destruction.
Essential, Immediate Safety & Personal Protective Equipment (PPE)
Before any handling or disposal procedure begins, establishing an impenetrable barrier between you and the chemical is the first line of defense.
Engineering Controls:
-
Chemical Fume Hood: All work, including transfers to waste containers, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[2][8]
-
Eyewash Station & Safety Shower: Ensure immediate and unobstructed access to a functional eyewash station and safety shower.[2][5]
Personal Protective Equipment (PPE): The following PPE is mandatory. Do not proceed without it.
-
Hand Protection: Wear Neoprene gloves.[5] Standard nitrile gloves may not offer sufficient protection against this chemical. Always double-glove and replace gloves immediately if contamination is suspected.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[9]
-
Skin and Body Protection: Wear a flame-retardant lab coat and impervious clothing.[9] Ensure no skin is exposed. For larger quantities or in case of a spill, full chemical-resistant overalls are required.
-
Respiratory Protection: If there is any risk of exposure outside of a fume hood (e.g., a large spill), a NIOSH/MSHA-approved full-face respirator with appropriate cartridges is necessary.[2][9]
Table 1: 2-Fluoroethanol Hazard Summary
| Property | Value | Source(s) |
| CAS Number | 371-62-0 | [2][4] |
| Molecular Formula | C₂H₅FO | [1][3] |
| Molar Mass | 64.06 g/mol | [3][4] |
| Boiling Point | 103.5 °C (218.3 °F) | [1][4] |
| Flash Point | 34 °C (93.2 °F) | [4] |
| GHS Hazard Statements | H226: Flammable liquid and vapor | [3][8] |
| H300: Fatal if swallowed | [3] | |
| H310: Fatal in contact with skin | [3] | |
| H330: Fatal if inhaled | [3] |
Waste Management Workflow: From Generation to Disposal
The proper disposal of 2-Fluoroethanol is a multi-step process governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10][11] This material is unequivocally hazardous waste and must be managed as such from cradle-to-grave.[12]
The following diagram outlines the decision-making process for handling 2-Fluoroethanol waste in a laboratory setting.
Caption: Decision workflow for 2-Fluoroethanol waste management.
Step-by-Step Disposal Protocol
This protocol covers the on-site management of 2-Fluoroethanol waste. The final destruction of the chemical must be performed by a licensed facility. Under no circumstances should you attempt to neutralize 2-Fluoroethanol in a standard laboratory setting.
Step 1: Segregation and Waste Collection
-
Dedicated Waste Stream: 2-Fluoroethanol waste must be collected in a dedicated hazardous waste container.[13] Do not mix it with other solvent waste streams (halogenated or non-halogenated) unless explicitly approved by your institution's Environmental Health & Safety (EHS) department. Mixing can create unknown reactive hazards.
-
Container Selection: Use a container made of a compatible material (e.g., glass or high-density polyethylene) with a tightly sealing screw cap. The container must be in good condition, free of leaks or cracks.
Step 2: Proper Labeling
-
Regulatory Compliance: As soon as the first drop of waste enters the container, it must be labeled.[13] Use an official hazardous waste tag provided by your EHS department.
-
Required Information: The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "2-Fluoroethanol"
-
The associated hazards: "Toxic" and "Flammable"
-
The date of accumulation (the day the first waste was added)
-
Step 3: Safe Accumulation and Storage
-
Location: Store the sealed waste container in a designated satellite accumulation area within or near the laboratory. This area must be under the control of the laboratory personnel.
-
Secondary Containment: The container must be kept in a secondary containment bin or tray that is chemically resistant and capable of holding the entire volume of the container in case of a leak.
-
Ignition Sources: Keep the storage area far from all sources of ignition, including heat, sparks, and open flames.[1][9]
-
Ventilation: The area must be cool and well-ventilated.[9]
Step 4: Arranging for Final Disposal
-
Professional Disposal: The ultimate disposal of 2-Fluoroethanol is a regulated process that typically involves high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[14]
-
Contact EHS: Contact your institution's EHS department to schedule a pickup for your full waste container.[13] Do not allow hazardous waste to accumulate beyond the time limits set by federal and state regulations.[15]
Step 5: Decontamination
-
Thorough Cleaning: Any laboratory equipment (glassware, stir bars, etc.) that has come into contact with 2-Fluoroethanol must be decontaminated.
-
Procedure: Rinse the equipment three times with a suitable solvent (such as methanol or ethanol) in a fume hood. The rinsate from these cleaning procedures is also considered hazardous waste and must be collected in your designated 2-Fluoroethanol waste container.
Emergency Procedures for Spills and Exposure
Accidents require immediate and decisive action.
-
Skin or Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower or eyewash station.[5] Remove all contaminated clothing while flushing. Seek immediate emergency medical attention without delay.[9]
-
Inhalation: Move the affected person to fresh air immediately.[6] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate emergency medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] Call a physician or poison control center immediately.[2]
-
Minor Spill (inside a fume hood): Remove all ignition sources.[5] Absorb the spill with an inert, non-combustible absorbent material like vermiculite or sand. Collect the contaminated absorbent material using non-sparking tools and place it in your sealed hazardous waste container for disposal.[2]
-
Major Spill (outside a fume hood or a large volume): Evacuate the laboratory immediately and alert others in the area.[5] Contact your institution's EHS or emergency response team from a safe location. Do not attempt to clean it up yourself.
By internalizing the severe risks of 2-Fluoroethanol and adhering strictly to these scientifically grounded protocols, you contribute to a culture of safety that protects you, your colleagues, and the wider community.
References
- 2-Fluoroethanol Material Safety Data Sheet. Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi2lSHlvjvGjxbZehDgR5VZOlYamBsuIIv7JMHf86JkyRmq9sq0Nvx_YIYx_Aaj-Piv1Po_UmLKIj20I1fC0n6rxtScerTiirXlpBBRb6YOTMtK_LtrTD7ce5KbK4wybt5e3VP]
- 2-Fluoroethanol 371-62-0 wiki. Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK628v79QG9X_AkMoy6yqKn064HG0LF0CLO5ybb5om75GtC3QsJkcGfe_24DN8m5iNgrrwuVEDwB-jQXwR9twTsRrfn5LkU2dhxE5G8aCmzItwsbupl2z1Yv4bb7Mf09eaKgLl3ZsEbzkI-6oQS_DPW0eUAOrLaMQwPF9Rj1I=]
- 2-Fluoroethanol SDS, 371-62-0 Safety Data Sheets. ECHEMI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECWhYa3_yrMwXtBwyoX8IrCLFCTTY3Xmva86i0tX8pFrCg9QtqI6-7gPgWGuHTgGkEx85PA0IvCX9QSCRuNEpdknzc18_mAOaqKQuMRzyjRh0CBLsPr2e6FATqJ_80TX3t6ZLUZpNN-uWTD0AF9rAA9D0cKzh-_ELS]
- SAFETY DATA SHEET - 2-Fluoroethanol. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHldJXNzuI3NVcQPr8UsGN-RPyOcPAsih-SC7ZLHTIsQt_JfJlAFRt7k5yCyxxox7RosaRy4scAi65OeToWVxHEh6LYYez_JieA9etljkMendlPqU6mdMSgQ8xjwfPWxAKlzZOhExRc0oZVsFlyUOeXLTKgpYUf4pcAZZ68ndnIU7_7p4_33aINu5gSRIy0pw0r1_f3II0ZEtia_Xu6I9Kbt9OVbh6g5buArBLAuI2kOHtHFqTLWKecnfr8zT8coq-iOOqThrt7w4GxGE8sloyLfZWcoz3SF02LhA==]
- Exploring 2-Fluoroethanol: Properties, Applications, and Manufacturing Insights. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2OMFLIqIqbJWyOTYicSrY6st3K_0Glm7yLq77uo2QlAmvtCD5VVD6_G0IE-NFq632e_XrKpdoop79V5DIbVYYx-MTA7Hz5nhILjZdKfRic6eRIp5kSyikPVrwJco_2LMcQnzhGf5js4pS5W3T9Bu8oTA9Gjp2ZfVW_G7Dx8wVVT0BGpeRsi-AUN4Ew1uBydeXHdaj5JMAzJdqsykcEUDl0wZOBAieTG4inDGz5A==]
- Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkELHyixqKz7882d5Ty8Sn181gzmp4k9ZXYWBv-pdjB0NXhFSgA0y5DQgXpkyRoPSepVP2LsmKzVhJDvbNU8F1dl4cB1-EgMmoxN9j-YtlgXqIGiFkH9X5sgemd3IzBh0sDNnksUxAXdOqk0i0MBXxcdAeeT8HZUTZprxJL1NW7FRtvXXOIGI-ety8gHCdG_1r_GWdH73SqMpvMxaunqjBRvM__Kp8PJ4Yyg==]
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjy1FubGE6aMRkMfbsyWW7kr1fHRDXVbmFGqwmDivmli9VdmwGp9oIvthlwADgbZ9Dn_LHLbHSIvsWruiCC61ah7aCbE88bsfHYzw7H4MpDB-15YE_iPVsrWTlBnADU8vGU0U4wmZrzuIdo-1rBJCcrwbVPsHw9wCK9X0AAJqKvgZ4tbc3Jus3km61]
- EPA Hazardous Waste Management. Axonator. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU8TDb0B4g1nELqjqL67MAzSZlWWdUDlrnMYiPlMs7gKnQpGWlYufLh3yC8Hc4wU7HMIy-MSZ1TlDpW5VFkPAmxvhH0iua0dvRuKBDyG4SbZkx35ief4n4CleElEODT3e-C9wTKR4K59jpNW4RyrGAZEFxE04=]
- 2-Fluoroethanol | 371-62-0. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkNzC3b00VF0WZDoI2Uf_ex9TIl7ztvWhMpbw5GBuoAMv7_cnxdtEaovYbOg2A3d_2Ul8tznPrJUegw9EAhPhKoYprYHUQVmOtQWPjVg65_svnioroqvds_-wp7mhf02hQyB3jw6r7QdNqDWKAxWCjMc0TmOZPbYqxkjeoKZqDKA==]
- 2-Fluoroethanol - Wikipedia. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJdNwwh5JcjVnusY9D04Djtmyar1M4Qsmes-7VluVmA-MxqszjyD7h8UxfBbaceiudm-zrZJSgwk2BDSFSQUmXntAHEgVd_yWXOQLAzeUGEy8DnI8KnfqnkN8BqCRKxri7M7SJ_0gEWw==]
- 2-Fluoroethanol | C2H5FO | CID 9737. PubChem - National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfgjo0m2XSYis-CsfUPLX3Tz_qtN8jEMoJJlwi-n4Euai3UAeY50WL68S_UP13V9YP9Pazv_dyLr7EJNv_RsixGEpQfagdGhGfvSLg1fzU1PBPmbfJbugBLDgE__RTFx7CXu-jZgK1GqW7_MX02YTWe5eQkw==]
- SAFETY DATA SHEET - 2-Fluoroethanol. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKJn8siXBSOVZKCMy3aV7XiEnAKZwwoh2M_FdEbb5-tTSHwmj4AWJEzs55m5KplciG862GeDXZFnvsFHHAz0olNsGl5Ecsx09pVgI83MHQGlNJtpjZXRmGaOgd2Dz3FtVAZbbv3oe44N5jLRDnKnoagI-yPR2Eh49EEjbmdJ5xV7IOLgFA-rbwOgl0bSKClrpJmIsLq59sRkVhFO9ac4AtbwveAhrc4EYuca7DreshFkjk5jzt4FB7IKI-WhNumS10-PUJETtxPgnr-qTs]
- What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBZxXvH-37nZ-TfkRiyy1E0zdAo0ll5cyQQ-aq9guny0u3s51WX9xO__Dwby103h6F-9Cd_Glm0eBarIADSniQyubJD1p1aihvocoud7GPztjCA0Qeq2hBwcLCodLjOuJirjE26Ok=]
- Proper Disposal of 2-(Perfluorodecyl)ethanol: A Guide for Laboratory Professionals. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWU1np3jgP-_XnD0tJy0tqu2p2FLnn_QgVDOULhBdF8fbM2tZekGlF47ACEnXFsx6C08eVkinM1AcKqKdwPglV1gNu7VDyvhS34yZ-2Pd3g0TJ8KauSIEFImS4324x4EMnJgaP5Kf14eZl6wL2CAHatCV7EZ8LNzTNalcWlB8Pqz7Jf7jNChyBPqSRK1xC_efzR1nIKe1R9595o2Ae0VYVfHx58GCkDLr1WCjNIQ==]
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5PF8fYUA_3KAjrSBh8tWfQeoLoEKwLgsH8CBc5TnJVH8D6-TqWzXPlH55-HBvw90ml_7fd_-PBRSvvwugm7tm5azZje4mJvSqRLu1lRzHWyRM5GgySNdHaoOrOlnBNYEsrLgqahkZmT6sUwNXJmxUaQP3tQPjLjX_On1jFvrYtVohoiC1LTY=]
Sources
- 1. innospk.com [innospk.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Fluoroethanol | C2H5FO | CID 9737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Page loading... [guidechem.com]
- 7. 2-Fluoroethanol | 371-62-0 [amp.chemicalbook.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. echemi.com [echemi.com]
- 10. epa.gov [epa.gov]
- 11. axonator.com [axonator.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. epa.gov [epa.gov]
- 15. sustainable-markets.com [sustainable-markets.com]
A Guide to Personal Protective Equipment for Handling 2-Fluoroethanol
This document provides essential, life-critical guidance for researchers, scientists, and drug development professionals on the correct selection, use, and disposal of Personal Protective Equipment (PPE) when handling 2-Fluoroethanol. The extreme and insidious toxicity of this compound necessitates a zero-tolerance policy for exposure. This guide is structured to explain not just what to do, but why these stringent measures are imperative for your safety.
The Critical Hazard Profile of 2-Fluoroethanol: Understanding the "Why"
2-Fluoroethanol (CAS 371-62-0) is a colorless, flammable liquid that poses a severe and immediate threat to human health.[1][2] Its danger is not immediately apparent, as the onset of symptoms can be delayed for several hours post-exposure.[1][3] Understanding its mechanism of action is fundamental to appreciating the necessity of the rigorous controls outlined in this guide.
Mechanism of Extreme Toxicity Upon absorption into the body, 2-Fluoroethanol is metabolized by the enzyme alcohol dehydrogenase into fluoroacetaldehyde and subsequently to fluoroacetate.[1][4] Fluoroacetate is a potent metabolic poison that acts as a precursor to fluorocitrate.[1] Fluorocitrate then competitively inhibits aconitase, a critical enzyme in the Krebs (TCA) cycle, effectively shutting down cellular respiration.[1] This disruption of cellular energy production leads to a cascade of catastrophic systemic effects, culminating in respiratory failure, convulsions, and cardiac arrest.[1][3]
Lethal Routes of Exposure 2-Fluoroethanol is classified as Fatal if swallowed, in contact with skin, or if inhaled .[2][5][6][7]
-
Dermal (Skin) Contact: The compound is readily absorbed through intact skin, and this exposure route can be fatal.[3][5][6] Any skin contact must be treated as a medical emergency. Open cuts, abrasions, or irritated skin present an even greater risk of rapid systemic absorption.[3]
-
Inhalation: Inhaling vapors or aerosols can be fatal, with even small amounts absorbed from the lungs potentially causing death.[3] Inhalation may also lead to central nervous system depression, with symptoms like drowsiness and dizziness.[3]
-
Ingestion: The probable oral lethal dose in humans is estimated to be less than 7 drops.[5][6] Accidental ingestion of even a minuscule amount is a life-threatening emergency.
-
Eye Contact: While not the primary route for systemic toxicity, direct contact can cause severe irritation and damage.
Physical Hazards Beyond its extreme toxicity, 2-Fluoroethanol is a flammable liquid and vapor with a flashpoint of approximately 34°C (93°F).[1][7] Its vapors can form explosive mixtures with air, necessitating strict control of ignition sources.[5]
A Multi-Layered PPE Strategy: From Engineering Controls to Personal Armor
Personal Protective Equipment is the last line of defense. Its use must be preceded by robust engineering and administrative controls.
Primary Engineering Control: The Chemical Fume Hood All handling of 2-Fluoroethanol, including transfers, dilutions, and reactions, MUST be conducted within a certified and properly functioning chemical fume hood. [2] This is non-negotiable. The work area must also be equipped with an immediately accessible and tested safety shower and eyewash station.[2]
Mandatory Personal Protective Equipment
The selection of PPE must be based on a thorough risk assessment of the planned procedure. The following table outlines the minimum required PPE for various laboratory tasks.
| Task Category | Minimum Required PPE |
| Low Volume / Low Risk (e.g., Aliquoting <10 mL inside a fume hood) | Gloves: Double-gloved with chemically resistant gloves (e.g., Neoprene outer, Nitrile inner).Eye/Face: Chemical splash goggles and a full-face shield.Body: Chemically resistant lab coat, long pants, and closed-toe, non-sparking shoes.[3] |
| High Volume / High Risk (e.g., Reactions >50 mL, distillations) | Gloves: Elbow-length, chemically resistant gloves (e.g., Neoprene or PVC) over inner nitrile gloves.[3]Eye/Face: Full-facepiece air-purifying respirator (APR) with organic vapor cartridges.[6]Body: Impervious, flame-resistant chemical suit or apron over a lab coat.[6] Chemically resistant shoe covers. |
| Emergency Response (e.g., Spill cleanup) | Respiratory: Self-Contained Breathing Apparatus (SCBA) is required for large spills or spills in poorly ventilated areas.[8]Eye/Face: Integrated into SCBA or full-facepiece respirator.Body: Fully encapsulating, chemically resistant suit. |
Detailed PPE Specifications
-
Hand and Arm Protection: Due to the "Fatal in contact with skin" hazard, hand protection is paramount.
-
Glove Selection: Neoprene gloves are a recommended option.[3] Butyl rubber gloves also offer excellent protection against a wide range of alcohols and acids.[9] Nitrile gloves may be used as an inner layer but should not be the primary barrier due to their limited resistance to some chemicals.[9] Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.
-
Double Gloving: Always wear two pairs of gloves. This provides a backup barrier in case of an unobserved tear or puncture in the outer glove.
-
Inspection and Replacement: Gloves must be inspected for any signs of degradation or damage before each use.[10] Contaminated gloves must be replaced immediately, following proper doffing procedures to avoid skin contact.[3] Change outer gloves frequently (e.g., every 30-60 minutes) during prolonged operations.
-
-
Eye and Face Protection: Standard safety glasses are inadequate .
-
Respiratory Protection:
-
If there is any risk of exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator is mandatory.[3][6]
-
For most scenarios requiring respiratory protection, a full-facepiece respirator with organic vapor cartridges provides a higher protection factor and protects the eyes simultaneously.[6][11]
-
-
Body Protection:
-
Wear a chemically resistant lab coat (e.g., coated polypropylene) that fastens completely.
-
Do not wear shorts or skirts. Legs must be fully covered.
-
Footwear must be closed-toe and made of a non-porous material. Non-sparking safety footwear is recommended for large-scale use.[3]
-
Operational and Disposal Plans
Adherence to strict procedural protocols is as crucial as the PPE itself.
Step-by-Step Protocol: PPE Donning and Doffing
Donning (Putting On) Sequence:
-
Preparation: Inspect all PPE for damage (rips, cracks, defects).
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Body Protection: Don lab coat or chemical suit. Ensure full closure.
-
Respiratory Protection: If required, don the respirator. Perform a positive and negative pressure seal check.
-
Eye/Face Protection: Don chemical splash goggles, followed by the full-face shield.
-
Outer Gloves: Don the outer, chemically resistant (e.g., Neoprene) gloves. Ensure the cuffs are pulled up over the sleeves of the lab coat.
Doffing (Taking Off) Sequence - This is a critical step to prevent contamination.
-
Decontaminate: Before removal, decontaminate the exterior of the suit and outer gloves if grossly contaminated.
-
Outer Gloves: Remove the outer gloves, turning them inside-out during removal to trap contamination. Dispose of them immediately in a designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield and goggles from the back to the front. Place in a designated area for decontamination.
-
Body Protection: Remove the lab coat or suit by rolling it down and away from the body, turning it inside-out. Dispose of it in the hazardous waste container.
-
Respiratory Protection: Remove the respirator from the back.
-
Inner Gloves: Remove the final pair of inner gloves, again turning them inside-out. Dispose of them in the hazardous waste container.
-
Hand Hygiene: Immediately and thoroughly wash hands with soap and water. [12]
Logical Workflow: PPE Selection and Emergency Response
The following diagram illustrates the decision-making process for handling 2-Fluoroethanol safely.
Caption: Decision workflow for handling 2-Fluoroethanol.
Disposal Plan
All materials contaminated with 2-Fluoroethanol are considered hazardous waste.[3]
-
Solid Waste: All disposable PPE (gloves, lab coats, shoe covers), absorbent materials from spill cleanups, and empty containers must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste 2-Fluoroethanol and contaminated solvents must be collected in a sealed, properly labeled, hazardous waste container.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[3] Do not pour any amount of 2-Fluoroethanol down the drain.
Immediate Steps for Emergency Exposure
If an exposure occurs, time is critical. The delayed onset of symptoms does not mean the exposure was benign.[1] Treat every exposure as a life-threatening event.
-
Skin Exposure:
-
Eye Exposure:
-
Inhalation:
-
Ingestion:
For all exposures, ensure the Safety Data Sheet (SDS) for 2-Fluoroethanol is provided to the emergency medical personnel.[2]
References
-
Wikipedia. (2023). 2-Fluoroethanol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2,2,2-Trifluoroethanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9737, 2-Fluoroethanol. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: 2,2,2-Trifluoroethanol. Retrieved from [Link]
-
Environmental Health and Safety, University of Maryland. (n.d.). Safe Handling of Chemicals. Retrieved from [Link]
-
DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]
-
Veriforce. (2021). Chemical Safety: How to Meet the OSHA Standard. Retrieved from [Link]
-
OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Toxic Industrial Chemicals (TICs) Guide. Retrieved from [Link]
-
University of Waterloo. (n.d.). EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. Retrieved from [Link]
-
GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]
-
Blue Thunder Technologies. (2017). Recommended PPE for Sterile & Non-Sterile Compounding According to USP-800. Retrieved from [Link]
-
Environmental Health and Safety, Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]
-
Office of Environmental Health and Safety, Princeton University. (n.d.). Hazardous Chemical Exposures. Retrieved from [Link]
-
Environmental Health & Safety, University of Rochester. (2019). NIOSH Table 1,2 & 3. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]
-
Environmental Health and Safety, Iowa State University. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
Sources
- 1. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. innospk.com [innospk.com]
- 5. Page loading... [guidechem.com]
- 6. echemi.com [echemi.com]
- 7. 2-Fluoroethanol | C2H5FO | CID 9737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Toxic Industrial Chemicals (TICs) Guide | Occupational Safety and Health Administration [osha.gov]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Recommended PPE for Sterile & Non-Sterile Compounding According to USP-800 [bluethundertechnologies.com]
- 11. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 12. osha.com [osha.com]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
